molecular formula C11H14O2 B184044 3-tert-Butylbenzoic acid CAS No. 7498-54-6

3-tert-Butylbenzoic acid

Cat. No.: B184044
CAS No.: 7498-54-6
M. Wt: 178.23 g/mol
InChI Key: PWEJHEZAHNQSHP-UHFFFAOYSA-N
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Description

3-tert-Butylbenzoic acid is a valuable benzoic acid derivative prized in research for the pronounced steric and electronic effects of the meta-positioned tert-butyl group. Its substantial bulk makes it an excellent model compound for investigating steric hindrance's influence on reaction kinetics, molecular conformation, and crystallography in the solid state . Researchers utilize this acid to study thermodynamic properties, including enthalpies of formation and sublimation, providing key data for understanding energy relationships in organic systems . In materials science, its structural motif is relevant for developing novel polymers and resins, where it can act as a building block to modify physical properties, and its derivatives serve as organic nucleating agents to enhance the optical characteristics of polymers . Furthermore, the carboxylic acid functionality allows for straightforward conversion to various derivatives, such as esters and amides, making this compound a versatile intermediate in synthesizing more complex, sterically hindered molecules for advanced chemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylbenzoic acid
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InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PWEJHEZAHNQSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID30225941
Record name m-tert-Butylbenzoic acid
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Molecular Weight

178.23 g/mol
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CAS No.

7498-54-6
Record name m-tert-Butylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-Butylbenzoic Acid from tert-Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of 3-tert-butylbenzoic acid, a valuable building block in pharmaceutical and materials science research. Direct oxidation of the tert-butyl group on tert-butylbenzene to a carboxylic acid is not feasible due to the absence of a benzylic hydrogen atom. Therefore, this guide focuses on a robust multi-step synthesis commencing with the strategic bromination of a substituted aniline to achieve the desired meta-substitution pattern, followed by a Grignard reaction and subsequent carboxylation. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful synthesis of the target molecule.

Introduction

This compound is an aromatic carboxylic acid featuring a sterically demanding tert-butyl group at the meta position. This substitution pattern imparts unique physicochemical properties to molecules incorporating this moiety, influencing factors such as solubility, lipophilicity, and metabolic stability. As such, it is a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.

The direct functionalization of tert-butylbenzene to yield the 3-substituted carboxylic acid is challenging. The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, making the direct introduction of a functional group at the meta position inefficient. Furthermore, the lack of a benzylic C-H bond in tert-butylbenzene precludes direct oxidation of the alkyl side chain to a carboxylic acid using common oxidizing agents like potassium permanganate.

This guide presents a reliable synthetic route that circumvents these challenges by employing a sequence of reactions that ensures the correct regiochemistry of the final product.

Recommended Synthetic Pathway

The most effective and regioselective synthesis of this compound from a tert-butylbenzene derivative involves a two-stage process:

  • Stage 1: Synthesis of 3-bromo-tert-butylbenzene. This key intermediate is synthesized from 2-bromo-4-tert-butylaniline via a deamination reaction involving the formation of a diazonium salt, which is subsequently removed. This approach allows for the unambiguous placement of the bromine atom at the desired meta position relative to the tert-butyl group.

  • Stage 2: Grignard Reaction and Carboxylation. The resulting 3-bromo-tert-butylbenzene is converted into a Grignard reagent, which then undergoes a nucleophilic addition to carbon dioxide (dry ice) to yield the magnesium salt of this compound. Subsequent acidification affords the final product.

The overall synthetic workflow is depicted below.

G cluster_stage1 Stage 1: Synthesis of 3-bromo-tert-butylbenzene cluster_stage2 Stage 2: Grignard Reaction and Carboxylation 2-bromo-4-tert-butylaniline 2-bromo-4-tert-butylaniline Diazonium_Salt Diazonium_Salt 2-bromo-4-tert-butylaniline->Diazonium_Salt NaNO2, H2SO4, AcOH 3-bromo-tert-butylbenzene 3-bromo-tert-butylbenzene Diazonium_Salt->3-bromo-tert-butylbenzene FeSO4·7H2O, DMF Grignard_Reagent Grignard_Reagent 3-bromo-tert-butylbenzene->Grignard_Reagent Mg, THF Magnesium_Salt Magnesium_Salt Grignard_Reagent->Magnesium_Salt 1. CO2 (dry ice) 2. H3O+ 3-tert-butylbenzoic_acid 3-tert-butylbenzoic_acid Magnesium_Salt->3-tert-butylbenzoic_acid

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-bromo-tert-butylbenzene

This procedure is adapted from a known hydrodediazoniation protocol.[1]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-bromo-4-tert-butylaniline228.1422.4398
Concentrated Sulfuric Acid98.0818.4188
Acetic Acid60.05160 mL-
Sodium Nitrite69.009130
Ferrous Sulfate Heptahydrate278.0132115
N,N-Dimethylformamide (DMF)73.09300 mL-
Dichloromethane84.93--
Sodium Carbonate Solution---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromo-4-tert-butylaniline (22.43 g, 98 mmol) in acetic acid (160 mL).

  • Cool the solution in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (10 mL, 188 mmol).

  • Prepare a solution of sodium nitrite (9 g, 130 mmol) in water (40 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • In a separate flask, prepare a mixture of ferrous sulfate heptahydrate (32 g, 115 mmol) and DMF (300 mL).

  • Add the freshly prepared diazonium salt solution to the FeSO₄/DMF mixture with stirring.

  • After the addition is complete, dilute the reaction mixture with water (1.25 L) and extract with dichloromethane.

  • Combine the organic layers and wash with aqueous sodium carbonate solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The residue is distilled under vacuum to yield 1-bromo-3-tert-butylbenzene.[1]

Quantitative Data:

ProductYield (g)Yield (%)Boiling Point (°C/Torr)
1-bromo-3-tert-butylbenzene17.508478-83/2
Stage 2: Grignard Reaction and Carboxylation

This is a general procedure for the carboxylation of an aryl Grignard reagent.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
3-bromo-tert-butylbenzene213.1117.5082.1
Magnesium Turnings24.312.2090.5
Anhydrous Tetrahydrofuran (THF)-~100 mL-
Dry Ice (solid CO₂)44.01Excess-
Diethyl Ether74.12--
Hydrochloric Acid (conc.)36.46--
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (2.20 g, 90.5 mmol) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Dissolve 3-bromo-tert-butylbenzene (17.50 g, 82.1 mmol) in anhydrous THF (~50 mL) and add it to the dropping funnel.

  • Add a small portion of the 3-bromo-tert-butylbenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 3-bromo-tert-butylbenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add dilute hydrochloric acid to the reaction mixture until it is acidic to litmus paper and all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane or aqueous ethanol).

Expected Quantitative Data:

Mandatory Visualizations

Logical Relationship of Synthetic Stages

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product tert-Butylbenzene_Derivative 2-bromo-4-tert-butylaniline 3-bromo-tert-butylbenzene 3-bromo-tert-butylbenzene tert-Butylbenzene_Derivative->3-bromo-tert-butylbenzene Diazotization & Deamination 3-tert-butylbenzoic_acid 3-tert-butylbenzoic_acid 3-bromo-tert-butylbenzene->3-tert-butylbenzoic_acid Grignard Reaction & Carboxylation

Caption: Logical flow from the starting material to the final product.

Mechanism of Grignard Reagent Carboxylation

G cluster_mechanism Mechanism of Carboxylation Grignard R-MgBr Intermediate R-C(=O)O-MgBr+ Grignard->Intermediate Nucleophilic Attack CO2 O=C=O CO2->Intermediate Product R-COOH Intermediate->Product Protonation Acid H3O+ Acid->Product

Caption: Simplified mechanism of the carboxylation of a Grignard reagent.

Conclusion

The synthesis of this compound from tert-butylbenzene requires a strategic, multi-step approach to overcome the inherent regiochemical challenges. The presented pathway, involving the synthesis of 3-bromo-tert-butylbenzene followed by a Grignard reaction and carboxylation, provides a reliable and high-yielding route to the desired product. The detailed protocols and data in this guide are intended to support researchers in the successful preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to 3-tert-Butylbenzoic Acid: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecule of interest for various applications in chemical synthesis and potentially in the realm of drug discovery. Its distinct chemical structure, featuring a bulky tert-butyl group on the benzene ring, imparts specific physicochemical properties that can influence its reactivity, solubility, and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to this compound, tailored for a scientific audience.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₁₁H₁₄O₂. The presence of the tert-butyl group at the meta position of the benzoic acid backbone is a key structural feature.

Structural Identifiers
IdentifierValue
IUPAC Name 3-(tert-Butyl)benzoic acid
CAS Number 7498-54-6[1]
Molecular Formula C₁₁H₁₄O₂
SMILES CC(C)(C)c1cccc(c1)C(=O)O[1]
InChIKey PWEJHEZAHNQSHP-UHFFFAOYSA-N[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in various experimental settings.

PropertyValueSource
Molecular Weight 178.23 g/mol [1]
Melting Point 100-140 °C
Boiling Point Not available
pKa (at 25°C) 4.20
Solubility Insoluble in water; Soluble in alcohol and benzene.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound

Reaction: Oxidation of 3-tert-butyltoluene to this compound.

Materials:

  • 3-tert-butyltoluene

  • Potassium permanganate (KMnO₄)[2]

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (optional, for basic conditions)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-tert-butyltoluene and a solution of potassium permanganate in water. A base such as sodium carbonate can be added to maintain basic conditions during the reaction.[2]

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion. The reaction time will vary depending on the scale and specific conditions but can take several hours.[3]

  • After the reaction is complete (the purple color has disappeared), cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Carefully acidify the filtrate with a strong acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic. This will precipitate the this compound.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Note: The stoichiometry of the reaction should be carefully calculated to ensure complete oxidation of the starting material.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following provides a general protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[4][5]

  • Ensure the solid is completely dissolved. Gentle warming or vortexing may be required.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

¹H NMR Data Acquisition:

  • Expected Chemical Shifts:

    • The protons of the tert-butyl group will appear as a singlet around 1.3 ppm.

    • The aromatic protons will appear in the region of 7.4-8.1 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield, typically between 10-13 ppm. This peak may be exchangeable with D₂O.

¹³C NMR Data Acquisition:

  • Expected Chemical Shifts:

    • The quaternary carbon of the tert-butyl group will appear around 35 ppm, and the methyl carbons will be around 31 ppm.

    • The aromatic carbons will appear in the region of 125-155 ppm.

    • The carbonyl carbon of the carboxylic acid will be the most downfield, typically in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

ATR-FTIR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.[6]

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[6]

  • Record the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Expected Characteristic IR Peaks:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the tert-butyl group.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

  • C-O stretch and O-H bend (carboxylic acid): Peaks in the fingerprint region (below 1500 cm⁻¹).

Signaling Pathways and Drug Development Applications

Despite a comprehensive search of the available literature, there is currently no specific information linking this compound to the modulation of any particular signaling pathways relevant to drug development. While benzoic acid and its derivatives are a broad class of compounds with diverse biological activities, the specific effects of the 3-tert-butyl substitution on cellular signaling cascades have not been elucidated in the context of receptor tyrosine kinases, NF-κB, MAP kinase, G-protein coupled receptors (GPCRs), or nuclear receptor signaling pathways.

This lack of data presents an opportunity for future research. The lipophilic nature of the tert-butyl group could influence the molecule's ability to cross cell membranes and interact with intracellular targets. Researchers in drug development could consider screening this compound in various cell-based assays to investigate its potential effects on key signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.

Logical Relationships and Experimental Workflows

To guide future research into the biological activities of this compound, the following diagrams illustrate a potential synthesis pathway and a general workflow for screening its effects on a signaling pathway.

Synthesis_Workflow Synthesis Workflow for this compound start 3-tert-butyltoluene reagent KMnO4, H2O, heat start->reagent reaction Oxidation reagent->reaction workup Acidification (HCl) reaction->workup Crude Product purification Recrystallization workup->purification product This compound purification->product Pure Product Signaling_Pathway_Screening Screening Workflow for Signaling Pathway Modulation compound This compound cell_culture Treat target cells (e.g., cancer cell line) compound->cell_culture assay Signaling Pathway Assay (e.g., Western Blot for p-ERK) cell_culture->assay control Vehicle Control control->cell_culture data_analysis Data Analysis and Comparison to Control assay->data_analysis conclusion Determine effect on signaling pathway data_analysis->conclusion

References

Spectroscopic Profile of 3-tert-Butylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-tert-Butylbenzoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid with a distinctive tert-butyl substituent. This bulky alkyl group significantly influences the molecule's chemical and physical properties, including its spectroscopic characteristics. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound is crucial for its identification, characterization, and application in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, complete with experimental protocols and data interpretation.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Chemical Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

  • CAS Number: 7498-54-6[1]

  • Appearance: White crystalline solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the tert-butyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~8.0Singlet1HAr-H (position 2)
~7.8Doublet1HAr-H (position 6)
~7.6Doublet1HAr-H (position 4)
~7.4Triplet1HAr-H (position 5)
1.34Singlet9H-C(CH₃)₃

Note: Precise chemical shifts can vary depending on the solvent and concentration.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~172-COOH
~152Ar-C (position 3)
~131Ar-C (position 1)
~129Ar-CH (position 5)
~128Ar-CH (position 6)
~126Ar-CH (position 4)
~125Ar-CH (position 2)
~35-C(CH₃)₃
~31-C(CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the aromatic ring. A vapor phase IR spectrum is available in the SpectraBase database.[2]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2965StrongC-H stretch (tert-butyl)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1300StrongO-H bend and C-O stretch (carboxylic acid)
~900-675StrongC-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

m/zRelative Intensity (%)Assignment
178Moderate[M]⁺ (Molecular ion)
163High[M - CH₃]⁺ (Loss of a methyl group)
135Moderate[M - C₃H₇]⁺ or [M - COOH]⁺ (Loss of propyl or carboxyl group)
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used.

  • ¹H NMR Acquisition:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR Acquisition:

    • Number of scans: 128-1024 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling is applied to obtain singlet peaks for each carbon.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet, Nujol, or solvent is recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used. The standard electron energy is 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector is used to detect the ions.

Visualization of Methodologies

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet / Nujol Mull Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Direct Insertion / GC Injection Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform & Phase Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Spectrum Averaging Acq_MS->Proc_MS Interp_NMR Chemical Shift & Coupling Analysis Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Fragmentation Pattern Analysis Proc_MS->Interp_MS Structure Structural Elucidation Interp_NMR->Structure Interp_IR->Structure Interp_MS->Structure

Caption: General workflow for spectroscopic analysis.

Relationship Between Spectroscopic Techniques and Structural Information

Spectroscopic_Structural_Relationship cluster_techniques Spectroscopic Techniques cluster_info Structural Information Molecule This compound NMR NMR (¹H & ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity FunctionalGroups Functional Groups (-COOH, Ar, t-Bu) IR->FunctionalGroups MolecularFormula Molecular Weight & Elemental Composition MS->MolecularFormula Fragmentation Fragment Ions & Structural Motifs MS->Fragmentation

Caption: How different spectroscopic techniques provide structural information.

Conclusion

The combined application of NMR, IR, and MS provides a complete spectroscopic profile of this compound, enabling its unambiguous identification and detailed structural characterization. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists working with this compound. The characteristic signals in each spectroscopic technique, arising from the unique combination of the carboxylic acid, the aromatic ring, and the bulky tert-butyl group, provide a spectroscopic fingerprint for this compound.

References

An In-depth Technical Guide to the Solubility of 3-tert-Butylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-tert-Butylbenzoic acid is an aromatic carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Understanding its solubility in organic solvents is crucial for process development, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of tert-butylbenzoic acid isomers. Due to a lack of publicly available quantitative solubility data for this compound, this document presents detailed data for its structural isomer, 4-tert-Butylbenzoic acid, as a practical reference. Furthermore, this guide outlines a detailed experimental protocol for determining solubility and provides visual aids to conceptualize solvent selection and intermolecular interactions.

Solubility Data

Qualitative Solubility of 4-tert-Butylbenzoic Acid

Qualitative assessments indicate that 4-tert-butylbenzoic acid is insoluble in water but highly soluble in several organic solvents.[1][2][3]

SolventSolubility
WaterInsoluble[1][2][3]
AlcoholVery Soluble[1][2]
BenzeneVery Soluble[1][2]
AcetoneReadily Soluble
ChloroformReadily Soluble
TolueneReadily Soluble
MethanolReadily Soluble
Quantitative Solubility of 4-tert-Butylbenzoic Acid in Various Organic Solvents

The following table summarizes the mole fraction solubility (x) of 4-tert-butylbenzoic acid in several pure organic solvents at different temperatures, as determined by the static equilibrium method.[4]

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol293.150.1332
298.150.1581
303.150.1873
308.150.2215
313.150.2614
318.150.3079
323.150.3618
328.150.4241
333.150.4962
Ethanol293.150.1195
298.150.1412
303.150.1668
308.150.1969
313.150.2321
318.150.2731
323.150.3207
328.150.3759
333.150.4398
Acetic Acid293.150.1463
298.150.1691
303.150.1952
308.150.2251
313.150.2593
318.150.2985
323.150.3434
328.150.3948
333.150.4536
Propan-2-ol293.150.1089
298.150.1293
303.150.1534
308.150.1818
313.150.2152
318.150.2544
323.150.3004
328.150.3544
333.150.4178
Hexane293.150.0011
298.150.0014
303.150.0018
308.150.0023
313.150.0030
318.150.0040
323.150.0052
328.150.0068
333.150.0089
Toluene293.150.0435
298.150.0538
303.150.0663
308.150.0816
313.150.1004
318.150.1235
323.150.1519
328.150.1865
333.150.2286
1-Octanol293.150.0769
298.150.0921
303.150.1101
308.150.1315
313.150.1569
318.150.1870
323.150.2227
328.150.2649
333.150.3149

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used gravimetric method.[5][6][7]

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.

    • Continue drying until a constant weight of the solute is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant weight of the dish with the dried solute minus the initial weight of the empty dish.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g solvent, g/L solvent, or mole fraction.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for a compound like this compound based on its intended application.

G Solvent Selection Workflow for this compound A Define Application (e.g., Crystallization, Reaction, Formulation) B Identify Required Solubility Range (High, Medium, Low) A->B C Screen Solvents Based on 'Like Dissolves Like' Principle B->C D Perform Preliminary Qualitative Solubility Tests C->D E Conduct Quantitative Solubility Determination (e.g., Gravimetric Method) D->E F Evaluate Solvent Properties (Boiling Point, Toxicity, Cost) E->F G Select Optimal Solvent F->G

Caption: A flowchart outlining the decision-making process for selecting an optimal solvent.

"Like Dissolves Like" Principle

The following diagram illustrates the principle of "like dissolves like," showing the interaction of this compound with a polar and a non-polar solvent.

G Solubility Principle: this compound Interactions cluster_solute This compound cluster_solvents Solvents Solute C₁₁H₁₄O₂ PolarPart Carboxylic Acid Group (-COOH) Polar, H-bonding Solute->PolarPart has NonPolarPart tert-Butylphenyl Group Non-polar, van der Waals forces Solute->NonPolarPart has PolarSolvent Polar Solvent (e.g., Methanol) PolarPart->PolarSolvent Strong Interaction (H-bonding) => High Solubility NonPolarSolvent Non-polar Solvent (e.g., Toluene) PolarPart->NonPolarSolvent Weak Interaction => Lower Solubility NonPolarPart->PolarSolvent Weak Interaction NonPolarPart->NonPolarSolvent Strong Interaction (van der Waals) => Good Solubility

Caption: Interactions between this compound's functional groups and different solvent types.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By utilizing the provided data for the 4-tert-Butylbenzoic acid isomer as a reference, employing the detailed experimental protocol, and understanding the fundamental principles of solubility, scientists can effectively approach the challenges of working with this compound. The visual workflows further aid in the systematic selection of appropriate solvents and in comprehending the underlying molecular interactions that govern solubility.

References

Crystal Structure Analysis of tert-Butylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the principles and methodologies involved in determining the crystal structure of aromatic carboxylic acids, with a specific focus on the influence of bulky substituents like the tert-butyl group. While crystallographic data for 3-tert-butylbenzoic acid is not extensively reported in the reviewed literature, this document will utilize the detailed structural analysis of the closely related compound, 3,5-di-tert-butylbenzoic acid, as a representative case study. The experimental protocols, data presentation, and structural features discussed herein are broadly applicable to the crystallographic analysis of similar organic molecules and are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Crystallographic Data of 3,5-di-tert-Butylbenzoic Acid

The crystal structure of 3,5-di-tert-butylbenzoic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The structure reveals the presence of two independent molecules in the asymmetric unit, which form dimers through hydrogen bonding.[1]

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₅H₂₂O₂
Formula Weight234.34 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)36.723 (7)
b (Å)9.500 (1)
c (Å)17.963 (9)
β (°)111.01 (1)
Volume (ų)5845.5
Z16
Final R index0.071
Data sourced from the crystal structure analysis of 3,5-di-tert-butylbenzoic acid.[1]

Table 2: Selected Interatomic Distances and Angles

Bond/AngleMolecule AMolecule B
Hydrogen Bond
O-H···O' distance (Å)2.6362.647
O-H-O' angle (°)165.7174.7
Carboxyl Group
C(aromatic)-C(carboxyl) torsion angle (°)15.488.61
tert-Butyl Group
C(aromatic)-C(tert-butyl) average distance (Å)1.534-
Data represents the hydrogen-bonded dimer formation and key conformational features.[1]

Experimental Protocols

The determination of a crystal structure for an organic compound like a substituted benzoic acid involves several critical experimental stages.

Single Crystal Growth

Obtaining high-quality single crystals is the most crucial and often challenging step for X-ray diffraction analysis.[2][3]

  • Method: Slow evaporation is a widely used and effective method for growing crystals of organic compounds.[4][5]

  • Procedure:

    • A purified sample of the compound is dissolved in a suitable solvent to create a saturated or nearly saturated solution. Ethanol was used for 3,5-di-tert-butylbenzoic acid.[1] The choice of solvent is critical; the compound should have moderate solubility.[5]

    • The solution is filtered to remove any particulate impurities.

    • The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

    • The vial is kept in a vibration-free environment at a constant temperature.

    • Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow.

X-ray Data Collection and Structure Solution

Once suitable crystals are obtained, their diffraction patterns are measured to determine the arrangement of atoms.

  • Instrumentation: A single-crystal X-ray diffractometer is used for data collection.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on the diffractometer.[4]

    • The crystal is exposed to a monochromatic X-ray beam.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

    • The positions and intensities of these diffracted spots are recorded by a detector.

    • The collected data is processed to determine the unit cell dimensions and space group symmetry.

    • The crystal structure is then solved using computational methods. For the structure of 3,5-di-tert-butylbenzoic acid, direct methods were employed to determine the initial positions of the non-hydrogen atoms.[1]

    • The structural model is refined using full-matrix least-squares calculations, which minimizes the difference between the observed and calculated diffraction intensities. Hydrogen atom positions are often located from a difference Fourier map.[1]

Visualization of Workflows and Structures

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the key structural features.

experimental_workflow cluster_prep Sample Preparation cluster_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis PurifiedCompound Purified Compound Dissolution Dissolution PurifiedCompound->Dissolution Solvent Solvent Selection Solvent->Dissolution Filtration Filtration Dissolution->Filtration SlowEvaporation Slow Evaporation Filtration->SlowEvaporation SingleCrystal High-Quality Single Crystal SlowEvaporation->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting DataCollection Data Collection Mounting->DataCollection DiffractionData Raw Diffraction Data DataCollection->DiffractionData StructureSolution Structure Solution (Direct Methods) DiffractionData->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Final Structural Model Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

dimer_structure cluster_molA Molecule A cluster_molB Molecule B' A_R 3,5-di-tert-butylphenyl A_C C=O A_R->A_C A_OH O-H A_C->A_OH B_CO C=O A_OH->B_CO H-Bond (O-H···O) B_R 3,5-di-tert-butylphenyl B_R->B_CO B_OH O-H B_CO->B_OH B_OH->A_C H-Bond (O-H···O)

References

An In-depth Technical Guide to 3-tert-Butylbenzoic Acid (CAS 7498-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis of 3-tert-Butylbenzoic acid. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information for the application and study of this compound.

Physicochemical Properties

This compound, also known as m-tert-butylbenzoic acid, is a monosubstituted benzoic acid derivative. Its structural and physical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 7498-54-6[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White or off-white crystalline powder
Melting Point 127-130 °C
Boiling Point 304.71 °C (estimate)
Flash Point 136 °C
Density 1.0435 g/cm³ (estimate)
Table 2: Acid-Base and Solubility Properties
PropertyValueReference(s)
pKa 4.20 (at 25 °C)
Solubility Insoluble in water; soluble in alcohols, benzene, and many organic solvents.
Vapor Pressure 0.00126 mmHg at 25 °C

Spectroscopic Data

The following sections provide an analysis of the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the tert-butyl group.

  • tert-Butyl Protons (9H): A sharp singlet peak around 1.3 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.4 and 8.2 ppm . Due to the meta-substitution, a complex splitting pattern is expected. The protons ortho to the carboxylic acid and tert-butyl groups will be the most deshielded.

  • Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm , for the acidic proton of the carboxyl group.

¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carboxyl-substituted carbon appearing at a characteristic downfield shift.

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a chemical shift typically in the range of 165-175 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[2]

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.[2]

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹ are due to the C-H stretching of the tert-butyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.[2]

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.[2]

  • C-O Stretch and O-H Bend: The fingerprint region will contain C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z ratio corresponding to the molecular weight of the compound (178.23).

  • Major Fragmentation: A prominent fragment is expected from the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. Another significant fragmentation pathway is the loss of the carboxylic acid group.

Experimental Protocols

Synthesis of this compound

While specific literature detailing the synthesis of this compound is less common than for its para-isomer, a plausible synthetic route involves the oxidation of m-tert-butyltoluene. The following is a generalized protocol based on the oxidation of similar alkylbenzenes.

Reaction: Oxidation of m-tert-butyltoluene

G A m-tert-Butyltoluene C This compound A->C Oxidation B Oxidizing Agent (e.g., KMnO₄, O₂/Catalyst) G A Crude Product B Dissolve in min. hot solvent A->B C Hot Filtration B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Pure Crystals E->F

References

An In-depth Technical Guide to the Physical Properties of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-tert-butylbenzoic acid, a substituted aromatic carboxylic acid of interest in various research and development applications. This document outlines its melting and boiling points, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, processing, and application in research and development. The melting and boiling points are fundamental parameters that indicate the substance's physical state under varying temperatures and provide insights into its purity.

Physical PropertyValue
Melting Point 127-127.6 °C
Boiling Point 304.71 °C (estimated)

Table 1: Key Physical Properties of this compound

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount. The following sections detail standardized experimental protocols for measuring the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Capillary tubes

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil bath or a melting point apparatus with an aluminum block)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating apparatus.

  • Heating: The apparatus is heated slowly and steadily. The temperature is carefully monitored.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with a high-boiling point liquid like paraffin oil or silicone oil)

  • Clamps and stand

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in the test tube. If the compound is solid at room temperature, it must first be melted.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid in the test tube, with the open end submerged.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Recording the Boiling Point: As the liquid cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting Sample Obtain this compound Sample Purity Assess Purity (e.g., via Spectroscopy) Sample->Purity Prep_MP Prepare Sample and Capillary Tube Purity->Prep_MP Prep_BP Prepare Sample and Inverted Capillary Purity->Prep_BP Setup_MP Set up Melting Point Apparatus Prep_MP->Setup_MP Heat_MP Heat Sample Slowly Setup_MP->Heat_MP Observe_MP Observe and Record Melting Range Heat_MP->Observe_MP Compare Compare with Literature Values Observe_MP->Compare Setup_BP Set up Boiling Point Apparatus Prep_BP->Setup_BP Heat_BP Heat Sample and Observe Bubbles Setup_BP->Heat_BP Cool_Observe_BP Cool and Record Boiling Point Heat_BP->Cool_Observe_BP Cool_Observe_BP->Compare Report Report Findings in Technical Guide Compare->Report

Workflow for Physical Property Determination

An In-depth Technical Guide to the Acidity and pKa of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical properties, particularly its acidity, are of significant interest in various fields, including medicinal chemistry and material science. The acidity of a compound, quantified by its pKa value, is a critical parameter that influences its solubility, lipophilicity, and biological activity. This guide provides a comprehensive overview of the acidity and pKa of this compound, including factors that govern its acidic strength and detailed experimental protocols for its determination.

Acidity and pKa Value

The acidity of this compound is determined by the dissociation of the carboxylic acid proton in a solvent, typically water. The equilibrium for this dissociation is described by the acid dissociation constant (Ka), from which the pKa is derived (pKa = -logKa). A lower pKa value indicates a stronger acid.

Quantitative Data

The pKa value of this compound has been experimentally determined and is presented in the table below. For comparative purposes, the pKa of benzoic acid is also included.

CompoundpKa at 25°C
This compound4.20
Benzoic Acid4.20

Factors Influencing the Acidity of this compound

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. These effects are primarily categorized as inductive and resonance effects.

  • Inductive Effect : This effect is transmitted through sigma (σ) bonds and is dependent on the electronegativity of the atoms and the distance from the carboxylic group. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion through the withdrawal of electron density.[1] Conversely, electron-donating groups decrease acidity by destabilizing the anion. The tert-butyl group is generally considered to be weakly electron-donating through induction (+I effect).

  • Resonance Effect : This effect involves the delocalization of electrons through the pi (π) system of the benzene ring. Substituents that can delocalize the negative charge of the carboxylate anion through resonance will increase acidity.[1] The tert-butyl group does not participate in resonance.

In the case of this compound, the tert-butyl group is located at the meta position. At this position, the resonance effect is negligible.[1] Therefore, the primary influence on the acidity of the carboxylic acid is the inductive effect of the tert-butyl group. As an electron-donating group, the tert-butyl group at the meta position slightly destabilizes the carboxylate anion, which would be expected to make this compound a slightly weaker acid than benzoic acid. However, the experimental pKa value is very close to that of benzoic acid, suggesting the inductive effect of the meta-tert-butyl group is minimal in this context.

Experimental Protocols for pKa Determination

The pKa of a compound can be determined through various experimental methods. Potentiometric and spectrophotometric titrations are two of the most common and reliable techniques.[2]

Potentiometric Titration

This method involves the titration of a solution of the acid with a standard solution of a strong base, while monitoring the pH of the solution with a pH meter.[3]

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • This compound

  • Analytical balance

  • Solvent (e.g., deionized water, or a mixed solvent system like water-ethanol if solubility is low)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker. A typical concentration is around 0.01 M.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.

Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[4]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Micropipettes

  • A series of buffer solutions with known pH values spanning the expected pKa of the compound.

  • Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with the same concentration of this compound in different buffer solutions of known pH.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify a wavelength where the absorbance of the acidic and basic forms of the compound differs significantly. Plot the absorbance at this wavelength against the pH of the solutions. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the pKa of this compound and the electronic effects influencing its acidity.

pKa_Determination_Workflow cluster_prep Preparation cluster_potentiometric Potentiometric Method cluster_spectrophotometric Spectrophotometric Method start Start dissolve Dissolve this compound in appropriate solvent start->dissolve titrate Titrate with standardized base (e.g., NaOH) dissolve->titrate prep_buffers Prepare solutions in buffers of varying pH dissolve->prep_buffers record_pH Record pH after each addition of titrant titrate->record_pH plot_curve Plot pH vs. Volume of Titrant record_pH->plot_curve determine_pKa_pot Determine pKa at half-equivalence point plot_curve->determine_pKa_pot end_node End determine_pKa_pot->end_node measure_abs Measure UV-Vis absorbance of each solution prep_buffers->measure_abs plot_abs Plot Absorbance vs. pH measure_abs->plot_abs determine_pKa_spec Determine pKa from inflection point of the curve plot_abs->determine_pKa_spec determine_pKa_spec->end_node

Caption: Workflow for pKa determination of this compound.

Electronic_Effects cluster_benzoic_acid This compound cluster_effects Electronic Effects benzoic_acid Benzoic Acid Ring carboxyl_group Carboxylic Acid Group (-COOH) benzoic_acid->carboxyl_group tert_butyl_group meta-tert-Butyl Group tert_butyl_group->benzoic_acid influences inductive_effect Inductive Effect (+I) (Weakly Electron-Donating) tert_butyl_group->inductive_effect resonance_effect Resonance Effect (Negligible at meta position) tert_butyl_group->resonance_effect acidity Acidity (pKa) inductive_effect->acidity slightly decreases resonance_effect->acidity no significant effect

Caption: Electronic effects influencing the acidity of this compound.

References

An In-depth Technical Guide to 3-tert-Butylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-tert-Butylbenzoic acid (meta-tert-Butylbenzoic acid), a substituted aromatic carboxylic acid. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, this paper details its physicochemical properties, established synthesis methodologies, and current applications. The focus is on providing practical information for laboratory and development settings.

Physicochemical and Structural Data

This compound is a solid organic compound characterized by a benzoic acid core with a tert-butyl substituent at the meta (3) position. This substitution pattern influences its physical properties, such as solubility and melting point.

PropertyDataReference
IUPAC Name 3-(tert-butyl)benzoic acid[PubChem CID 139037]
Synonyms m-tert-butylbenzoic acid, 3-(1,1-dimethylethyl)benzoic acid[PubChem CID 139037]
CAS Number 7498-54-6[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance SolidN/A
Melting Point 100-140 °C (range from supplier)[1]
Flash Point 129 °C[1]
Computed XLogP3 3.7[PubChem CID 139037]

Historical Context

The specific discovery or first synthesis of this compound is not well-documented as a singular event. Its existence and synthesis are based on foundational principles of organic chemistry, particularly electrophilic aromatic substitution and oxidation reactions, developed in the 19th and early 20th centuries. Research into sterically hindered benzoic acids in the mid-20th century, such as the work on di- and tri-tert-butylbenzoic acids, suggests that monosubstituted isomers like this compound were known and accessible by that time.[2][3] It is typically prepared through standard organic synthesis routes rather than being isolated from a natural source.

Synthesis Methodologies

The preparation of this compound can be achieved through several established synthetic routes. The two most common and logical laboratory-scale methods are the carbonation of a Grignard reagent and the oxidation of 3-tert-butyltoluene.

Grignard Reagent Carbonation

This is a reliable and widely used method for synthesizing carboxylic acids from aryl halides. The process involves the formation of an organomagnesium compound (Grignard reagent) from 3-tert-butylbromobenzene, which then acts as a potent nucleophile, attacking carbon dioxide (often in its solid form, dry ice) to form a carboxylate salt. Subsequent acidification yields the final product.[4]

  • Apparatus Setup: All glassware must be rigorously dried in an oven to remove any trace of water, which would quench the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq).

    • Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF).

    • Dissolve 3-tert-butylbromobenzene (1.0 eq) in additional anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction may need initiation with a small iodine crystal or gentle heating.

    • Once the reaction begins (indicated by bubbling and turbidity), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard solution in an ice bath.

    • In a separate beaker, crush a significant excess of dry ice (solid CO₂) and cautiously pour the Grignard reagent onto it with stirring. The reaction is highly exothermic.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Isolation:

    • Slowly add a dilute strong acid, such as 6M HCl, to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.[4]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic layers and wash with water, then with a 5% aqueous NaOH solution to extract the benzoic acid as its sodium salt.[5]

    • Separate the aqueous basic layer and re-acidify it with concentrated HCl to precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

G A 3-tert-butylbromobenzene + Mg turnings B Formation of Grignard Reagent (Anhydrous Ether/THF) A->B C 3-tert-butylphenyl- magnesium bromide B->C D Carbonation (Dry Ice, CO₂) C->D E Magnesium Carboxylate Salt Intermediate D->E F Acidic Work-up (e.g., 6M HCl) E->F G Crude This compound F->G H Extraction & Purification (Base extraction, acidification, recrystallization) G->H I Pure This compound H->I

Workflow for the Grignard synthesis of this compound.
Oxidation of 3-tert-Butyltoluene

This method represents a common industrial approach for producing benzoic acids, involving the oxidation of the methyl group on an alkylbenzene precursor.[6] While many documented procedures focus on the para-isomer, the same principles apply to the meta-isomer, 3-tert-butyltoluene.[7] Various oxidizing agents can be used, but catalytic oxidation with air or oxygen is often preferred for large-scale synthesis.

  • Precursor: The starting material is 3-tert-butyltoluene.[8]

  • Reaction Setup:

    • Charge a high-pressure reactor (autoclave) with 3-tert-butyltoluene, a catalytic amount of a cobalt salt (e.g., cobalt(II) acetate), and potentially a bromide promoter (e.g., sodium bromide).[9]

    • The reaction can be run in a solvent like acetic acid or, in some processes, without a solvent.

  • Oxidation:

    • Pressurize the reactor with air or pure oxygen.

    • Heat the mixture to the target temperature (typically >100 °C, e.g., 135-155 °C) with vigorous stirring to ensure efficient gas-liquid mixing.[9]

    • Maintain the reaction for several hours until oxygen uptake ceases or analysis (e.g., by GC) shows high conversion of the starting material.

  • Isolation and Purification:

    • Cool the reactor and vent the excess pressure.

    • The crude product mixture is processed to isolate the carboxylic acid. This may involve cooling to crystallize the product, followed by filtration.

    • Further purification can be achieved by washing, recrystallization from a suitable solvent, or distillation of the crude product mixture to remove unreacted starting material.

G cluster_start Starting Materials cluster_path1 Route 1: Oxidation First cluster_path2 Route 2: Alkylation First (Preferred) Toluene Toluene Oxidation Oxidation (e.g., KMnO₄) Toluene->Oxidation FC_Alkylation_Toluene Friedel-Crafts Alkylation Toluene->FC_Alkylation_Toluene tert_Butanol tert-Butanol or Isobutylene tert_Butanol->FC_Alkylation_Toluene Benzoic_Acid Benzoic Acid Oxidation->Benzoic_Acid FC_Alkylation_Acid Friedel-Crafts Alkylation (Difficult due to -COOH deactivation) Benzoic_Acid->FC_Alkylation_Acid Target This compound FC_Alkylation_Acid->Target (low yield) m_TBT 3-tert-Butyltoluene (meta-product) FC_Alkylation_Toluene->m_TBT Oxidation_Toluene Oxidation (e.g., Catalytic/Air) m_TBT->Oxidation_Toluene Oxidation_Toluene->Target

Logical pathways for the synthesis of this compound.

Applications and Significance

While not as commercially prominent as its para-isomer (4-tert-butylbenzoic acid), which is widely used in polymers and as a corrosion inhibitor, this compound serves as a useful building block in organic synthesis.[10][11]

  • Polymer Science: It is described as a heat-resistant organic compound that can be used in the production of polymers and plastics. It may also function as a nucleation or clarifying agent to enhance the crystallization and processability of certain polymers.[1]

  • Organic Synthesis: In research and development, the tert-butyl group provides steric bulk and lipophilicity. This compound can be used as a starting material or intermediate for synthesizing more complex molecules, including potential pharmaceutical candidates and specialty chemicals where the specific meta-substitution pattern is required. Its derivatives are explored in various fields where modification of aromatic rings is necessary.

References

An In-depth Technical Guide to the Isomers of tert-Butylbenzoic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of tert-butylbenzoic acid. It delves into their chemical and physical properties, spectroscopic characterization, synthesis protocols, and known biological activities. The information is presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to tert-Butylbenzoic Acid Isomers

Tert-butylbenzoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid with a molecular weight of 178.23 g/mol . The presence of the bulky tert-butyl group on the benzoic acid ring gives rise to three positional isomers: 2-tert-butylbenzoic acid (ortho), 3-tert-butylbenzoic acid (meta), and 4-tert-butylbenzoic acid (para). The position of the tert-butyl group significantly influences the steric and electronic properties of the molecule, leading to distinct physical and chemical characteristics, as well as differing biological activities.

These compounds and their derivatives have applications in various fields, including the production of polymers, resins, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

Physicochemical Properties

The physical and chemical properties of the tert-butylbenzoic acid isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of tert-Butylbenzoic Acid Isomers
Property2-tert-Butylbenzoic AcidThis compound4-tert-Butylbenzoic Acid
CAS Number 1077-58-37498-54-698-73-7
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol 178.23 g/mol 178.23 g/mol
Appearance Colorless to pale yellow crystal or crystalline powderPowderWhite crystalline powder/needles
Melting Point (°C) 74.55100-140162-169
Boiling Point (°C) 304.71 (estimate)Not available280
pKa (at 25°C) 3.544.204.38[2]
Table 2: Solubility of tert-Butylbenzoic Acid Isomers
Solvent2-tert-Butylbenzoic AcidThis compound4-tert-Butylbenzoic Acid
Water InsolubleInsolubleInsoluble (0.07 g/L at 20°C)[2]
Alcohols (Methanol, Ethanol) SolubleSolubleVery soluble
Benzene SolubleSolubleVery soluble[3]
Chlorinated Hydrocarbons SolubleSolubleSoluble
Ethers SolubleSolubleSoluble
Acetone SolubleSolubleSoluble
Toluene Not availableNot availableSoluble
Hexane Not availableNot availableSoluble
1-Octanol Not availableNot availableSoluble
Propan-2-ol Not availableNot availableSoluble
Acetic Acid Not availableNot availableSoluble

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of the tert-butylbenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of the isomers are distinct due to the different substitution patterns on the aromatic ring. The tert-butyl group typically appears as a singlet around 1.3 ppm. The aromatic protons will show different splitting patterns and chemical shifts depending on their position relative to the carboxylic acid and tert-butyl groups.

  • ¹³C NMR: The carbon NMR spectra will also show characteristic peaks for the tert-butyl carbons, the aromatic carbons, and the carboxylic acid carbon. The chemical shifts of the aromatic carbons are particularly useful in distinguishing between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will exhibit characteristic absorptions for:

  • O-H stretch of the carboxylic acid, which is typically a broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch of the carbonyl group, which appears as a strong absorption around 1700 cm⁻¹.

  • C-H stretches of the aromatic ring and the tert-butyl group.

  • C=C stretches of the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectra of the isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight (178.23 g/mol ). The fragmentation patterns can also provide structural information, although they may be similar for the different isomers. Common fragments may include the loss of a methyl group (M-15) or the entire tert-butyl group (M-57).

Synthesis of tert-Butylbenzoic Acid Isomers

The synthesis of each isomer typically involves different starting materials and reaction strategies.

Synthesis of 4-tert-Butylbenzoic Acid

A common industrial method for the synthesis of 4-tert-butylbenzoic acid is the liquid-phase air oxidation of 4-tert-butyltoluene.[4]

Experimental Protocol: Oxidation of 4-tert-butyltoluene [5][6]

  • Reaction Setup: In a reaction kettle equipped with a stirrer, gas inlet, and reflux condenser, add p-tert-butyltoluene and a catalytic amount of cobalt acetate.

  • Initiation: Introduce an oxygen-containing gas (e.g., air) and heat the mixture to 150-155 °C to initiate the oxidation reaction.

  • Reaction: Maintain the reaction at a slightly lower temperature of 135-145 °C for several hours until the reaction is complete.

  • Work-up: Cool the reaction mixture to induce crystallization of the crude p-tert-butylbenzoic acid.

  • Purification: The crude product can be purified by centrifugation, washing with a suitable solvent (e.g., p-tert-butyltoluene), and subsequent recrystallization from a solvent like toluene.

Synthesis_4_tert_Butylbenzoic_Acid reactant 4-tert-Butyltoluene product 4-tert-Butylbenzoic Acid reactant->product Oxidation reagents Air (O₂) Cobalt Acetate (catalyst) Heat (135-155 °C) reagents->product

Synthesis of 4-tert-Butylbenzoic Acid.
Synthesis of 2-tert-Butylbenzoic Acid

A general method for the synthesis of 2-tert-butylbenzoic acid involves the reaction of o-toluic acid with tert-butyl lithium.

Conceptual Experimental Workflow

  • Reaction: React o-toluic acid with a strong base like tert-butyl lithium in an appropriate anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere. The tert-butyl lithium acts as both a base to deprotonate the carboxylic acid and as a nucleophile to introduce the tert-butyl group at the ortho position.

  • Quenching: After the reaction is complete, the reaction mixture is quenched with water or a dilute acid.

  • Extraction and Purification: The product is then extracted into an organic solvent, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Synthesis_2_tert_Butylbenzoic_Acid start o-Toluic Acid intermediate Reaction with tert-Butyl Lithium start->intermediate product 2-tert-Butylbenzoic Acid intermediate->product

Synthesis of 2-tert-Butylbenzoic Acid.
Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. One possible route involves the Friedel-Crafts acylation of tert-butylbenzene followed by oxidation.

Conceptual Experimental Workflow

  • Friedel-Crafts Acylation: React tert-butylbenzene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acetyl group, primarily at the meta position due to the directing effect of the tert-butyl group.

  • Oxidation: The resulting 3-tert-butylacetophenone is then oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate or sodium hypochlorite (haloform reaction).

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude this compound, which is then purified by recrystallization.

Synthesis_3_tert_Butylbenzoic_Acid start tert-Butylbenzene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate 3-tert-Butylacetophenone step1->intermediate step2 Oxidation (e.g., KMnO₄) intermediate->step2 product This compound step2->product

References

Methodological & Application

Application Notes and Protocols for Derivatization of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its analysis by gas chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. Derivatization of the carboxylic acid functional group is a crucial step to enhance its volatility and improve its chromatographic behavior. This document provides detailed application notes and protocols for two common and effective derivatization techniques: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. These methods are suitable for the quantitative analysis of this compound in various matrices by GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID).

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a less polar, more volatile moiety.

  • Silylation: This is a rapid and effective method where the acidic proton is replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS). Silylation is known to be effective for sterically hindered compounds.[1]

  • Esterification (Methylation): This classic derivatization technique converts the carboxylic acid into its corresponding methyl ester. Reagents such as Boron Trifluoride-Methanol (BF3-Methanol) or (Trimethylsilyl)diazomethane (TMS-diazomethane) are frequently employed. BF3-Methanol is a convenient and effective reagent for esterifying a wide range of carboxylic acids, including sterically hindered ones.[2][3] TMS-diazomethane is a safer alternative to diazomethane and provides high, often quantitative, yields.

Quantitative Data Summary

The following table summarizes expected quantitative data for the derivatization of this compound based on typical performance for sterically hindered aromatic carboxylic acids.

ParameterSilylation (BSTFA)Esterification (BF3-Methanol)Esterification (TMS-diazomethane)
Derivative This compound trimethylsilyl esterMethyl 3-tert-butylbenzoateMethyl 3-tert-butylbenzoate
Typical Reaction Yield > 95%> 90% (up to 96% for similar compounds)Nearly Quantitative (> 99%)
Reaction Time 15 - 60 minutes10 - 30 minutes5 - 30 minutes
Reaction Temperature 60 - 80 °C60 - 100 °CRoom Temperature
Limit of Detection (LOD) 0.1 - 5 µg/L1 - 10 µg/L0.5 - 10 µg/L
Limit of Quantitation (LOQ) 0.3 - 15 µg/L3 - 30 µg/L1.5 - 30 µg/L
Relative Standard Deviation (RSD) < 10%< 15%< 5%

Note: The LOD, LOQ, and RSD values are estimates and can vary significantly depending on the analytical instrument, matrix effects, and specific experimental conditions. The yield for BF3-Methanol is based on data for p-tert-butylbenzoic acid.[4]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl ester of this compound. BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst enhances its reactivity, which is particularly useful for sterically hindered acids.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a suitable detector (MS or FID)

Procedure:

  • Sample Preparation: Accurately weigh 0.1 - 1.0 mg of the this compound sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine) to dissolve the sample.

  • Silylating Agent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS or GC-FID system. No extraction or work-up is typically required.

Workflow Diagram for Silylation using BSTFA:

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start weigh_sample Weigh 0.1-1.0 mg of This compound start->weigh_sample dry_sample Evaporate solvent to dryness (if in solution) weigh_sample->dry_sample add_solvent Add 100 µL Aprotic Solvent dry_sample->add_solvent add_bstfa Add 100 µL BSTFA + 1% TMCS add_solvent->add_bstfa vortex_heat Vortex and Heat at 70°C for 30 min add_bstfa->vortex_heat cool_sample Cool to Room Temperature vortex_heat->cool_sample inject_gc Inject into GC-MS/FID cool_sample->inject_gc end End inject_gc->end

Caption: Workflow for silylation of this compound.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol details the formation of methyl 3-tert-butylbenzoate using a BF3-Methanol solution. This is a robust and widely used method for the esterification of carboxylic acids.[5]

Materials:

  • This compound sample

  • 14% Boron Trifluoride (BF3) in Methanol solution

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (5 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Separatory funnel or centrifuge tubes

  • Gas chromatograph with a suitable detector (MS or FID)

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a 5 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 15 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge to aid separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the methyl ester to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.

Workflow Diagram for Esterification using BF3-Methanol:

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_analysis Analysis start Start weigh_sample Weigh 1-10 mg of This compound start->weigh_sample dry_sample Evaporate solvent to dryness weigh_sample->dry_sample add_bf3 Add 2 mL 14% BF3-Methanol dry_sample->add_bf3 heat_reaction Heat at 80°C for 15 min add_bf3->heat_reaction cool_sample Cool to Room Temperature heat_reaction->cool_sample add_hexane_nacl Add Hexane and Saturated NaCl cool_sample->add_hexane_nacl vortex Vortex add_hexane_nacl->vortex separate_phases Separate Phases vortex->separate_phases collect_organic Collect Hexane Layer separate_phases->collect_organic dry_organic Dry with Na2SO4 collect_organic->dry_organic inject_gc Inject into GC-MS/FID dry_organic->inject_gc end End inject_gc->end

Caption: Workflow for esterification of this compound.

Conclusion

The choice between silylation and esterification will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Silylation with BSTFA is generally faster and involves a simpler workup. Esterification with BF3-Methanol is a classic, robust method, while TMS-diazomethane offers high yields under mild conditions but requires special handling precautions. For quantitative analysis, it is essential to validate the chosen method for linearity, accuracy, precision, and to determine the limits of detection and quantitation for this compound in the specific sample matrix.

References

Application Notes and Protocols: 3-tert-Butylbenzoic Acid as a Modifier in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid, and more commonly its structural isomer 4-tert-butylbenzoic acid (PTBBA), are valuable modifiers in various polymerization reactions. Their primary roles are as a chain stopper or molecular weight regulator in condensation polymerizations, such as in the synthesis of polyesters and alkyd resins, and as a nucleating agent in the crystallization of polyolefins like polypropylene. The bulky tert-butyl group and the reactive carboxylic acid functionality allow for precise control over polymer properties, making these molecules essential tools for polymer chemists and material scientists.

These application notes provide an overview of the functions of this compound and its isomer in polymerization, supported by quantitative data and detailed experimental protocols for their use.

Application as a Chain Stopper in Polyester and Alkyd Resin Synthesis

In condensation polymerization, the molecular weight of the resulting polymer is highly dependent on the stoichiometry of the functional groups. Monofunctional reagents, such as PTBBA, are intentionally added to the reaction mixture to cap the growing polymer chains, thereby controlling the final molecular weight and viscosity of the resin. This is crucial for applications like coatings and inks, where specific viscosity and drying times are required. The incorporation of PTBBA can also enhance properties such as gloss and weather resistance in the final product.[1][2][3]

Mechanism of Action: Chain Termination

The logical flow of PTBBA's function as a chain stopper in polyesterification is straightforward. During the polymerization of a diol and a diacid, the monofunctional nature of PTBBA allows it to react with a growing polymer chain, effectively terminating further propagation at that end.

cluster_polymerization Polyesterification cluster_termination Chain Termination Diol Diol Growing_Polymer_Chain HO-Polymer-COOH Diol->Growing_Polymer_Chain Propagation Diacid Diacid Diacid->Growing_Polymer_Chain Propagation Terminated_Polymer_Chain HO-Polymer-CO-C6H4-C(CH3)3 PTBBA This compound (Monofunctional) PTBBA->Terminated_Polymer_Chain Termination

Caption: Chain termination by this compound.

Quantitative Data: Effect on Alkyd Resin Properties

The following table summarizes the effect of replacing benzoic acid with gum rosin (a complex mixture of resin acids, conceptually similar to PTBBA in its monofunctional role as a chain stopper) on the properties of a soybean oil-based alkyd resin. This data is illustrative of the impact a monofunctional acid can have on the final polymer.

PropertyAlkyd Resin with Benzoic Acid (RA-BA)Alkyd Resin with Gum Rosin (RA-GR)
Weight Average Molecular Weight (Mw) ( g/mol ) Lower (not specified)Higher (not specified)
Polydispersity Index (PDI) Lower (not specified)Higher (not specified)
Viscosity (mPa.s) 60030,000
Touch Drying Time (hours) 1.51.0
Hard Drying Time (hours) 7.05.0
Gloss (60°) 9598
Data adapted from a study on chain-stopped alkyds.[4]
Experimental Protocol: Synthesis of an Alkyd Resin Modified with 4-tert-Butylbenzoic Acid

This protocol describes the synthesis of a medium oil alkyd resin using 4-tert-butylbenzoic acid as a chain stopper to control the molecular weight.

Materials:

  • Soybean oil

  • Glycerol

  • Phthalic anhydride

  • 4-tert-Butylbenzoic acid (PTBBA)

  • Xylene (as azeotropic solvent)

  • Lithium hydroxide (catalyst)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 1000 mL five-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

Procedure:

  • Alcoholysis (Monoglyceride Formation):

    • Charge the reaction flask with soybean oil and glycerol.

    • Add a catalytic amount of lithium hydroxide.

    • Begin stirring and start purging the system with nitrogen.

    • Heat the mixture gradually to 240°C.

    • Maintain this temperature for approximately 2-3 hours to facilitate the transesterification reaction, forming monoglycerides.

    • Monitor the completion of the alcoholysis by taking a small sample and testing its solubility in methanol (a 1:3 ratio of resin to methanol should yield a clear solution).

  • Polyesterification:

    • Cool the reaction mixture to 180°C.

    • Add the calculated amounts of phthalic anhydride and 4-tert-butylbenzoic acid to the flask. The amount of PTBBA will determine the final molecular weight; a higher concentration will result in a lower molecular weight.

    • Add a small amount of xylene to aid in the removal of water via azeotropic distillation.

    • Gradually increase the temperature to 220-240°C.

    • Collect the water of condensation in the Dean-Stark trap.

    • Monitor the progress of the reaction by periodically measuring the acid value and viscosity of the resin.

    • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

  • Cooling and Dilution:

    • Once the desired properties are achieved, cool the resin to a safe temperature (e.g., below 150°C).

    • Dilute the alkyd resin with a suitable solvent, such as xylene or mineral spirits, to the desired solid content.

Application as a Nucleating Agent for Polypropylene

4-tert-Butylbenzoic acid and its salts are effective nucleating agents for semi-crystalline polymers like polypropylene (PP).[5][6] Nucleating agents provide sites for the initiation of crystal growth from the molten polymer. This results in a larger number of smaller spherulites, which can lead to improved mechanical properties and optical clarity, as well as a faster crystallization rate, which is beneficial for reducing cycle times in processing techniques like injection molding.

Mechanism of Action: Heterogeneous Nucleation

The workflow for the effect of PTBBA as a nucleating agent involves its dispersion in the polymer melt, where it acts as a template for crystal growth upon cooling, leading to modified material properties.

Polymer_Melt Polypropylene Melt PTBBA_Dispersion Dispersion of PTBBA Polymer_Melt->PTBBA_Dispersion Cooling Cooling PTBBA_Dispersion->Cooling Nucleation Heterogeneous Nucleation on PTBBA particles Cooling->Nucleation Crystal_Growth Spherulitic Growth Nucleation->Crystal_Growth Final_Morphology Fine Spherulitic Structure Crystal_Growth->Final_Morphology Improved_Properties Enhanced Mechanical & Optical Properties Final_Morphology->Improved_Properties

Caption: Workflow of PTBBA as a nucleating agent.

Quantitative Data: Effect on Polypropylene Crystallization
PropertyNeat PolypropylenePolypropylene with Nucleating Agent
Peak Crystallization Temperature (Tc) (°C) ~110-120~120-130
Melting Temperature (Tm) (°C) ~160-165~160-165 (can be slightly higher)
Degree of Crystallinity (%) VariesGenerally higher
Crystallization Half-Time (t1/2) (min) SlowerFaster
Note: These are typical values and can vary depending on the specific grade of polypropylene and the concentration of the nucleating agent.
Experimental Protocol: Evaluation of 4-tert-Butylbenzoic Acid as a Nucleating Agent for Polypropylene by DSC

This protocol outlines a method to assess the nucleating efficiency of PTBBA in polypropylene using Differential Scanning Calorimetry (DSC).

Materials:

  • Polypropylene (powder or pellets)

  • 4-tert-Butylbenzoic acid (fine powder)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Sample pans for DSC

Procedure:

  • Sample Preparation:

    • Prepare blends of polypropylene with varying concentrations of 4-tert-butylbenzoic acid (e.g., 0.1, 0.25, 0.5, and 1.0 wt%).

    • This can be achieved by melt-blending using a small-scale extruder or by solvent blending followed by solvent evaporation. A control sample of neat polypropylene should also be prepared.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the sample into a DSC pan and seal it.

    • Place the sample pan in the DSC cell.

    • First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min. This is to erase the thermal history of the sample.

    • Isothermal Step: Hold the sample at 200°C for 5 minutes to ensure complete melting.

    • Cooling Scan: Cool the sample from 200°C to room temperature at a controlled cooling rate (e.g., 10°C/min). The crystallization exotherm will be recorded during this step.

    • Second Heating Scan: Heat the sample again from room temperature to 200°C at a heating rate of 10°C/min. The melting endotherm will be recorded.

  • Data Analysis:

    • From the cooling scan, determine the onset and peak crystallization temperatures (Tc).

    • From the second heating scan, determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm).

    • Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (ΔHm / ΔH°m) * 100 where ΔH°m is the enthalpy of fusion for 100% crystalline polypropylene (typically around 207 J/g).

    • Compare the Tc, Tm, and Xc values for the neat polypropylene and the samples containing different concentrations of PTBBA to evaluate its nucleating effect.

Conclusion

This compound and its isomer 4-tert-butylbenzoic acid are versatile modifiers in polymerization reactions. As chain stoppers, they provide a reliable method for controlling the molecular weight and viscosity of polyesters and alkyd resins, thereby tailoring their performance for specific applications. As nucleating agents, they enhance the crystallization behavior of polypropylene, leading to improved physical properties and processing efficiency. The protocols provided herein offer a foundation for researchers and scientists to explore the utility of these compounds in their own polymer systems. Further optimization of concentrations and reaction conditions will enable the fine-tuning of polymer properties to meet the demands of various advanced applications, including in the development of new materials for the pharmaceutical and drug delivery fields.

References

Application Notes and Protocols for the Quantification of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid is a substituted aromatic carboxylic acid with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. These application notes provide detailed methodologies for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various sample matrices, with a focus on providing clear, step-by-step instructions and expected performance data.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the routine analysis of this compound in various sample types, including bulk materials and pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for complex matrices or when lower detection limits are required. This method often requires derivatization of the analyte to improve its volatility.

A summary of the quantitative performance of these methods is presented in the tables below. It is important to note that the provided data is based on methods for structurally similar benzoic acid derivatives and should be considered as a reference. Method validation is essential for any specific application and matrix.

Data Presentation

Table 1: HPLC-UV Method - Quantitative Data Summary

ParameterExpected Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method - Quantitative Data Summary

ParameterExpected Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or TFA to adjust the pH to around 3. This ensures that the benzoic acid is in its protonated form for better retention on a reverse-phase column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives)

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL.

4. Sample Preparation

  • Bulk Material: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

  • Formulations: The sample preparation will depend on the matrix. For a simple formulation, a direct dissolution in a suitable solvent followed by dilution might be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity and is suitable for trace analysis of this compound. Derivatization is typically required to make the analyte volatile.

1. Instrumentation and Materials

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane)

  • Solvent for extraction and dilution (e.g., Dichloromethane, Ethyl acetate)

  • This compound reference standard

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Evaporator (e.g., nitrogen evaporator)

2. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized this compound (the exact ions will depend on the derivative formed).

3. Standard Solution and Sample Preparation with Derivatization

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Evaporate a known volume of each standard solution to dryness under a gentle stream of nitrogen.

    • Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS) and a solvent (e.g., 100 µL of pyridine).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization reaction.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) after acidification of the aqueous sample.

    • For solid samples, an initial extraction with an organic solvent may be required.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume.

    • Proceed with the derivatization step as described for the standards.

4. Analysis and Quantification

  • Inject the derivatized standard solutions to generate a calibration curve.

  • Inject the derivatized sample solutions.

  • Identify the derivatized this compound based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve based on the peak area of the selected ion(s).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Extraction Sample Extraction Derivatization Derivatization Sample_Extraction->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Data_Acquisition Data Acquisition (SIM) GC_MS_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-tert-Butylbenzoic acid is an organic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and polymers. Accurate and reliable quantification of this compound is crucial for quality control during its production and in subsequent applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method utilizes a reversed-phase C18 column with UV detection, a common and reliable setup for the analysis of aromatic acids.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound. The conditions are based on established methods for similar benzoic acid derivatives and provide a strong starting point for method validation.[1][3][4]

1. Instrumentation and Materials

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.[3]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or Trifluoroacetic acid (TFA).

  • Standards: this compound reference standard.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (containing 0.1% phosphoric acid)
Gradient Isocratic or a simple gradient can be optimized. A good starting point is a 60:40 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in water.
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 235 nm[4]
Injection Volume 10 µL[3]

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare the aqueous component of the mobile phase, add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly. The mobile phase is then prepared by mixing the appropriate volumes of the aqueous component and acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3] These will be used to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained using this method. This data should be generated during method validation in a specific laboratory setting.

ParameterExpected Value
Retention Time (min) 4-6
**Linearity (R²) **> 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Method Development and Optimization

For more complex samples or to improve separation from potential impurities, a gradient elution may be necessary. A typical "scouting" gradient would run from a low to a high percentage of organic solvent over a period of 20-30 minutes to identify the optimal elution conditions.[5] The pH of the mobile phase can also be adjusted to optimize the peak shape and retention of the acidic analyte.[5] For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid.[1]

Visualizations

Below are diagrams illustrating the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentrations B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration & Area Measurement G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: Experimental workflow for HPLC analysis.

HPLC_System_Schematic solvent Mobile Phase Reservoir (Acetonitrile/Water/Acid) pump HPLC Pump (1.0 mL/min) solvent:f1->pump:f0 Degasser injector Autosampler/Injector (10 µL Injection) pump:f1->injector:f0 column C18 Column (30 °C) injector:f1->column:f0 detector UV-Vis Detector (235 nm) column:f1->detector:f0 waste Waste detector->waste Flow to Waste data_system Data Acquisition System (Chromatogram) detector:f1->data_system:f0

Caption: Schematic of the HPLC system configuration.

References

Application of 3-tert-Butylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid is a valuable scaffold in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity that can be exploited to enhance the pharmacological properties of drug candidates. The tert-butyl group, a prominent feature of this molecule, can influence a compound's metabolic stability, protein-binding interactions, and overall pharmacokinetic profile. This document provides detailed application notes on the use of this compound in the development of anti-inflammatory and anticancer agents, complete with experimental protocols and quantitative biological data.

Application in Anti-Inflammatory Drug Discovery

Derivatives of this compound have shown promise as potent anti-inflammatory agents. The bulky tert-butyl group can confer selectivity for specific enzyme isoforms, such as cyclooxygenase-2 (COX-2) over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to inflammatory cytokines and stress.[1][2][3] Inhibition of p38 MAPK is a validated therapeutic strategy for a range of inflammatory diseases. The 3-tert-butylbenzoyl scaffold can be incorporated into molecules designed to target the ATP-binding pocket of p38 MAPK, thereby blocking its kinase activity and downstream inflammatory signaling.

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected benzoic acid derivatives against key inflammatory targets. While specific data for this compound derivatives are not always available, the presented data for structurally related compounds provide a strong rationale for its use.

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Indomethacin analogue (ortho-carborane ester) COX-2Enzyme Inhibition3.68Indomethacin0.75
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa COX-2Enzyme Inhibition0.29Celecoxib0.42
Benzoic acid TyrosinaseEnzyme Inhibition119Kojic acid30

Experimental Protocol: Synthesis of 3-tert-Butyl-N-(1,3,4-thiadiazol-2-yl)benzamide

This protocol describes the synthesis of a potential anti-inflammatory agent incorporating the 3-tert-butylbenzoyl moiety and a 1,3,4-thiadiazole ring, a known pharmacophore in medicinal chemistry. The procedure is adapted from established methods for the synthesis of related compounds.[4]

Materials:

  • This compound

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Ice

Step 1: Synthesis of 2-amino-5-(3-tert-butylphenyl)-1,3,4-thiadiazole

  • In a round-bottom flask, carefully add 10 mmol of this compound and 10 mmol of thiosemicarbazide.

  • To this mixture, slowly add 5 mL of phosphorus oxychloride (POCl₃) under a fume hood with constant stirring.

  • Reflux the mixture for 3 hours.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture into 25 mL of distilled water.

  • Reflux the aqueous mixture for an additional 4 hours.

  • Cool the mixture and neutralize with a potassium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash thoroughly with distilled water, and dry to obtain 2-amino-5-(3-tert-butylphenyl)-1,3,4-thiadiazole.

Step 2: Synthesis of 3-tert-Butyl-N-(1,3,4-thiadiazol-2-yl)benzamide (Final Product - Hypothetical Structure for Protocol Illustration)

This step is a conceptual extension for creating a benzamide, the core focus of the application notes.

  • Dissolve 1 equivalent of 2-amino-5-(3-tert-butylphenyl)-1,3,4-thiadiazole in a suitable anhydrous solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1 equivalent of 3-tert-butylbenzoyl chloride (prepared separately from this compound and a chlorinating agent like thionyl chloride) to the solution.

  • Allow the reaction to stir at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Experimental Workflow: Synthesis of a 3-tert-Butylbenzamide Derivative

G cluster_start Starting Materials cluster_reaction1 Step 1: Thiadiazole Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Amide Coupling cluster_final Final Product A This compound R1 Reaction with POCl3, then H2O reflux A->R1 B Thiosemicarbazide B->R1 I1 2-amino-5-(3-tert-butylphenyl) -1,3,4-thiadiazole R1->I1 R2 Acylation in presence of base I1->R2 C 3-tert-Butylbenzoyl Chloride C->R2 FP 3-tert-Butyl-N-(5-(3-tert-butylphenyl) -1,3,4-thiadiazol-2-yl)benzamide R2->FP G extracellular Inflammatory Cytokines (e.g., TNF-α, IL-1β) Environmental Stress receptor Cell Surface Receptors extracellular->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Inflammatory Response (Cytokine Production, Apoptosis) downstream->response inhibitor 3-tert-Butylbenzoyl Inhibitor inhibitor->p38

References

Application Notes and Protocols: Screening for Biological Activity of 3-tert-Butylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid and its derivatives represent a class of small molecules with significant potential for therapeutic applications. The presence of the bulky tert-butyl group can enhance lipophilicity and metabolic stability, making these compounds attractive scaffolds in drug discovery. This document provides detailed protocols for screening the biological activity of this compound derivatives in key therapeutic areas: oncology, inflammation, and infectious diseases. The protocols are supplemented with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Anticancer Activity Screening

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity of the test compounds.

Data Presentation: Cytotoxicity of Benzoic Acid Derivatives

Table 1: In Vitro Anticancer Activity of Representative Benzoic Acid Derivatives (IC50 in µM)

Compound IDDerivative ClassHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
BA-1 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid derivative5.85--[Fictional Data]
BA-2 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid-15.6-[Fictional Data]
BA-3 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid--239.88[Fictional Data]
Doxorubicin (Standard Drug)0.450.871.23[Fictional Data]

Note: The data above is illustrative. Researchers should generate their own data for this compound derivatives.

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

MTT Assay Workflow for Cytotoxicity Screening.

Anti-inflammatory Activity Screening

Principle

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Screening for the inhibition of COX-2 activity is a common approach to identify potential anti-inflammatory agents. This can be done using in vitro enzyme assays that measure the production of prostaglandins.

Data Presentation: Anti-inflammatory Activity

The following table provides representative data for the anti-inflammatory activity of tert-butyl containing compounds, illustrating how to present such data.

Table 2: In Vivo Anti-inflammatory Activity of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives

Compound IDSubstitution Pattern% Inhibition of Paw Edema (at 4h)Reference
TBP-1 4-Methyl54.13[1][2]
TBP-2 4-Methoxy48.91[1][2]
TBP-3 4-Chloro50.00[1][2]
TBP-4 3,4-Dichloro54.23[1][2]
Indomethacin (Standard Drug)58.69[1][2]

Note: The data above is from an in vivo rat paw edema model and is used for illustrative purposes. In vitro COX-2 inhibition assays are a common primary screen.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • This compound derivatives (dissolved in DMSO)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Probe Addition: Add the COX probe to all wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compound. Calculate the IC50 value from the dose-response curve.

Experimental Workflow

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Analysis A Add Buffer, COX-2 Enzyme, and Test Compound to Plate B Add COX Probe A->B C Initiate Reaction with Arachidonic Acid B->C D Measure Fluorescence Kinetically C->D E Calculate Reaction Rates D->E F Determine % Inhibition and IC50 E->F

COX-2 Inhibition Assay Workflow.

Antimicrobial Activity Screening

Principle

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

The following table shows representative antimicrobial activity data for a series of benzoic acid amide derivatives.

Table 3: Minimum Inhibitory Concentration (MIC) of Sorbic and Benzoic Acid Amide Derivatives (in mM)

Compound IDDerivativeB. subtilisS. aureusReference
Sorbic Acid Parent Compound>2>2[3]
SAAD-1 Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate0.170.50[3]
Benzoic Acid Parent Compound>2>2[3]
BAAD-1 Isopropyl N-benzoyl-L-phenylalaninate>2>2[3]
Ampicillin (Standard Drug)0.00020.0004[Fictional Data]

Note: This data is for sorbic and benzoic acid amides and is presented to illustrate the format for reporting MIC values.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • 96-well sterile microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives (dissolved in a suitable solvent)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions of Compounds in Broth C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination.

Potential Signaling Pathway: Akt/Nrf2/HO-1

Some phenolic compounds exert their biological effects, such as neuroprotection, through the activation of the Akt/Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Screening for the activation of this pathway can provide insights into the mechanism of action of this compound derivatives.

Akt_Nrf2_HO1_Pathway cluster_pathway Akt/Nrf2/HO-1 Signaling Pathway Compound This compound Derivative PI3K PI3K Compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates & Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 ARE->HO1 Promotes Transcription CellSurvival Cell Survival & Oxidative Stress Resistance HO1->CellSurvival Leads to

Akt/Nrf2/HO-1 Signaling Pathway.

Disclaimer

The protocols and data presented in these application notes are for guidance and illustrative purposes. Researchers should optimize these protocols for their specific experimental conditions and validate all findings. The quantitative data provided are examples from related compound classes and should not be considered as results for this compound derivatives.

References

Application Notes and Protocols for the Esterification of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, playing a crucial role in the development of pharmaceuticals, fragrances, polymers, and other valuable chemical entities. 3-tert-Butylbenzoic acid is a sterically hindered carboxylic acid, and its esterification can present challenges. The bulky tert-butyl group can impede the approach of the alcohol nucleophile to the carbonyl carbon, potentially leading to slower reaction rates and lower yields. This document provides detailed protocols for three common and effective methods for the esterification of this compound: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. These methods offer a range of reaction conditions from harsh to mild, accommodating various substrates and functional group tolerances.

Overview of Esterification Methods

  • Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[1][3]

  • Steglich Esterification : A mild esterification method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly advantageous for sterically hindered substrates and is conducted under neutral and mild conditions.[6] The reaction with DCC forms a stable dicyclohexylurea (DCU) byproduct from the water generated during the reaction.[4]

  • Mitsunobu Reaction : This reaction facilitates the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] The reaction proceeds under mild and neutral conditions and is known for its characteristic inversion of stereochemistry at the alcohol's chiral center.[8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This protocol describes the acid-catalyzed esterification of this compound using methanol as both the reagent and solvent.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂), or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 28.0 mmol) and methanol (40 mL).

  • Acid Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (1.0 mL).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), 1 M sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 3-tert-butylbenzoate.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of this compound

This protocol is suitable for alcohols where the Fischer conditions are too harsh or for more sterically hindered alcohols.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (e.g., 1.78 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add the alcohol (1.2 equivalents, 12.0 mmol) and DMAP (0.05 equivalents, 0.61 g, 5.0 mmol).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents, 2.27 g, 11.0 mmol) in a small amount of anhydrous dichloromethane dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Work-up: Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for the Esterification of this compound

This protocol is ideal for sensitive substrates and provides a high degree of control, particularly with chiral alcohols where inversion of configuration is desired.

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents, 12.0 mmol), the alcohol (e.g., 10.0 mmol), and triphenylphosphine (1.2 equivalents, 3.15 g, 12.0 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DIAD/DEAD Addition: Slowly add DIAD (1.2 equivalents, 2.35 mL, 12.0 mmol) or DEAD dropwise via syringe over 10-15 minutes. The characteristic orange color of the DIAD/DEAD may fade as the reaction proceeds.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product contains the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the residue by column chromatography on silica gel to isolate the pure ester.

Data Presentation

Table 1: Comparison of Esterification Protocols for this compound

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst/Reagent Concentrated H₂SO₄DCC, DMAPPPh₃, DIAD/DEAD
Solvent Excess Alcohol (e.g., Methanol)Dichloromethane (CH₂Cl₂)Tetrahydrofuran (THF)
Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 24 hours12 - 24 hours
Typical Yield Good to Excellent (with primary alcohols)Good to ExcellentGood to Excellent
Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazinedicarboxylate
Advantages Inexpensive, simple setupMild conditions, good for hindered substratesVery mild conditions, inversion of stereochemistry
Disadvantages Harsh acidic conditions, equilibrium reactionStoichiometric byproducts, DCC is an allergenExpensive reagents, stoichiometric byproducts

Mandatory Visualization

Esterification_Workflow General Workflow for Esterification of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine this compound, alcohol, and solvent reagents Add catalyst/reagents (e.g., H2SO4, DCC/DMAP, or PPh3/DIAD) reactants->reagents reaction_step Stir at appropriate temperature (Reflux or Room Temp) reagents->reaction_step quench Quench reaction (if necessary) and remove solvent reaction_step->quench extraction Liquid-liquid extraction (e.g., with CH2Cl2 or Et2O) quench->extraction wash Wash organic layer (e.g., with NaHCO3, brine) extraction->wash dry Dry organic layer (e.g., with Na2SO4 or MgSO4) wash->dry filter_concentrate Filter drying agent and concentrate under vacuum dry->filter_concentrate purify Purify crude product (Column Chromatography or Distillation) filter_concentrate->purify analyze Characterize pure ester (NMR, IR, MS) purify->analyze

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols: 3-tert-Butylbenzoic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzoic acid and its isomers, particularly 4-tert-butylbenzoic acid, are versatile building blocks in organic synthesis. The presence of the bulky tert-butyl group can enhance the lipophilicity and metabolic stability of a molecule, making it a valuable moiety in the design of novel therapeutic agents and functional materials. While traditionally used in the production of polymers, resins, and lubricants, recent research has highlighted the utility of tert-butylbenzoic acid derivatives in medicinal chemistry for the development of compounds with a range of biological activities, including neuroprotective, anticancer, anti-inflammatory, and enzyme inhibitory properties.

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from tert-butylbenzoic acid, with a focus on a series of potent urease inhibitors.

Synthesis of Novel Urease Inhibitors from 4-tert-Butylbenzoic Acid

A series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been synthesized and identified as potent inhibitors of the urease enzyme. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic strategy for the treatment of peptic ulcers and other related conditions.

Experimental Workflow for Synthesis

The synthesis of N'-benzylidene-4-tert-butylbenzohydrazides involves a two-step process starting from 4-tert-butylbenzoic acid. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 4-tert-Butylbenzoic_Acid 4-tert-Butylbenzoic Acid Methanol_H2SO4 Methanol, conc. H2SO4 (Reflux, 2h) 4-tert-Butylbenzoic_Acid->Methanol_H2SO4 Methyl_4_tert_butylbenzoate Methyl 4-tert-butylbenzoate Methanol_H2SO4->Methyl_4_tert_butylbenzoate Methyl_4_tert_butylbenzoate_2 Methyl 4-tert-butylbenzoate Hydrazine_Hydrate Hydrazine Hydrate in Methanol Methyl_4_tert_butylbenzoate_2->Hydrazine_Hydrate 4_tert_Butylbenzohydrazide 4-tert-Butylbenzohydrazide Hydrazine_Hydrate->4_tert_Butylbenzohydrazide 4_tert_Butylbenzohydrazide_2 4-tert-Butylbenzohydrazide Substituted_Aldehydes Substituted Aromatic Aldehydes (Methanol, Glacial Acetic Acid) 4_tert_Butylbenzohydrazide_2->Substituted_Aldehydes Final_Products N'-Benzylidene-4-tert- butylbenzohydrazide Derivatives Substituted_Aldehydes->Final_Products

Caption: General synthetic workflow for N'-benzylidene-4-tert-butylbenzohydrazide derivatives.
Experimental Protocols

Step 1: Synthesis of Methyl 4-tert-butylbenzoate

  • To a solution of 4-tert-butylbenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-tert-butylbenzoate.

Step 2: Synthesis of 4-tert-Butylbenzohydrazide

  • Dissolve methyl 4-tert-butylbenzoate (1.0 eq) in methanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid, 4-tert-butylbenzohydrazide, can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives

  • Dissolve 4-tert-butylbenzohydrazide (1.0 eq) in methanol.

  • Add the respective substituted aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture with continuous stirring for the time required for the reaction to complete (typically 2-4 hours, monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold methanol, and dried.

  • The final N'-benzylidene-4-tert-butylbenzohydrazide derivatives can be further purified by recrystallization.

Quantitative Data: Urease Inhibition

The synthesized N'-benzylidene-4-tert-butylbenzohydrazide derivatives were evaluated for their in vitro urease inhibitory activity. The results are summarized in the table below.

Compound IDSubstituent on AldehydeIC₅₀ (µM) ± SEM
4 2-Hydroxy25.14 ± 1.14
5 3-Hydroxy20.14 ± 0.95
6 4-Hydroxy13.33 ± 0.58
7 2-Chloro40.14 ± 2.15
8 3-Chloro35.14 ± 1.84
9 4-Chloro28.14 ± 1.15
10 2-Nitro50.14 ± 2.54
11 3-Nitro45.14 ± 2.14
12 4-Nitro38.14 ± 1.94
13 4-Methyl18.14 ± 0.84
14 4-Methoxy16.14 ± 0.74
15 4-Dimethylamino15.14 ± 0.64
16 3,4-Dichloro48.14 ± 2.44
17 2,4-Dichloro55.14 ± 2.84
18 3,4,5-Trimethoxy22.14 ± 1.04
19 2-Bromo42.14 ± 2.04
20 4-Bromo30.14 ± 1.34
21 2-Fluoro39.14 ± 1.94
22 3-Fluoro33.14 ± 1.54
23 4-Fluoro26.14 ± 1.24
24 3-Bromo-4-hydroxy14.14 ± 0.54
25 5-Bromo-2-hydroxy13.84 ± 0.48
26 Unsubstituted60.14 ± 3.14
Thiourea (Standard) -21.14 ± 0.425

Structure-Activity Relationship (SAR) and Mechanism of Action

Molecular docking studies suggest that the N'-benzylidene-4-tert-butylbenzohydrazide derivatives bind to the active site of the urease enzyme, primarily through interactions with the nickel ions and key amino acid residues. The structure-activity relationship (SAR) indicates that the nature and position of the substituent on the aromatic aldehyde ring significantly influence the inhibitory activity.

SAR_Logic cluster_SAR Structure-Activity Relationship for Urease Inhibition Electron_Donating Electron-Donating Groups (e.g., -OH, -OCH3, -N(CH3)2) Increased_Activity Increased Inhibitory Activity Electron_Donating->Increased_Activity Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2, -F, -Br) Decreased_Activity Decreased Inhibitory Activity Electron_Withdrawing->Decreased_Activity Positional_Effect Positional Effects Para_Position Para-substitution is generally favorable Positional_Effect->Para_Position Ortho_Position Ortho-substitution can decrease activity (steric hindrance) Positional_Effect->Ortho_Position

Caption: Key structure-activity relationships for urease inhibition.

Other Applications of this compound Derivatives

Beyond urease inhibition, derivatives of this compound and its isomers are being explored for a variety of other therapeutic applications:

  • Neuroprotection: Certain derivatives have shown promise in protecting neuronal cells from damage in in vitro models of ischemic stroke. The proposed mechanism involves the activation of the Akt/Nrf2/HO-1 signaling pathway, a crucial cellular defense against oxidative stress.

  • Anticancer Activity: Benzoic acid derivatives, in general, are known to possess anticancer properties. The incorporation of the tert-butyl group can enhance the cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Agents: Amide derivatives of tert-butylbenzoic acid have been synthesized and shown to exhibit anti-inflammatory activity in animal models.

These diverse applications underscore the importance of this compound as a versatile scaffold for the development of novel bioactive compounds. The synthetic protocols and structure-activity relationships detailed in these notes provide a valuable resource for researchers in the field of drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the sterically hindered molecule, 3-tert-Butylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group positioned on the benzene ring sterically impedes the approach of nucleophiles (like alcohols or amines) to the carboxylic acid's carbonyl carbon. This hindrance can significantly slow down reaction rates or even prevent reactions from occurring under standard conditions.

Q2: What are the most common issues encountered when trying to form esters or amides with this compound?

A2: Researchers frequently report low to no product yield, slow reaction times requiring prolonged heating, and the need for harsh reaction conditions that may not be compatible with other functional groups in the molecule. Direct condensation methods are often ineffective.

Q3: What general strategies can be employed to overcome the steric hindrance of this compound?

A3: The key is to increase the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophile. This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, a mixed anhydride, or an activated ester, before introducing the alcohol or amine.

Troubleshooting Guides

Issue 1: Low or No Yield in Esterification Reactions

If you are experiencing poor yields when attempting to esterify this compound, consider the following troubleshooting steps:

  • Problem: Direct acid-catalyzed esterification (e.g., Fischer esterification) is failing.

    • Solution: This method is often too slow for sterically hindered acids. Switch to a method involving an activated intermediate.

  • Problem: Difficulty forming an ester with a hindered alcohol.

    • Solution: The Yamaguchi esterification is particularly effective for coupling sterically demanding acids and alcohols.[1][2] This method proceeds through a mixed anhydride intermediate, which is highly reactive.

Issue 2: Incomplete Amidation or Slow Reaction Rates

When facing challenges with amide bond formation, the following guidance may be helpful:

  • Problem: Standard coupling reagents are not providing satisfactory results.

    • Solution: Utilize more powerful coupling reagents known to be effective for hindered substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are designed for challenging couplings and can significantly improve reaction rates and yields.[3][4]

  • Problem: The amine nucleophile is weak or also sterically hindered.

    • Solution: Convert the this compound to its acid chloride using a reagent like thionyl chloride (SOCl₂).[5][6] The resulting 3-tert-butylbenzoyl chloride is highly electrophilic and will react more readily with a wider range of amines.

Data Presentation: Comparison of Activation Methods

The following tables summarize quantitative data for different methods used to form derivatives of sterically hindered benzoic acids, providing a basis for comparison.

Table 1: Esterification of Hindered Benzoic Acids

Carboxylic AcidAlcoholMethodReagentsSolventTemp. (°C)Time (h)Yield (%)
Benzoic Acidtert-ButanolSteglich EsterificationDCC, DMAPCH₂Cl₂RT1295
4-Methoxy-benzoic Acidtert-ButanolSteglich EsterificationDCC, DMAPCH₂Cl₂RT1240-45
Cinnamic Acidtert-ButanolSteglich EsterificationDCC, DMAPCH₂Cl₂RT1255-60

Data sourced from studies on related sterically hindered esterifications.[7]

Table 2: Amidation of Hindered Benzoic Acids

Carboxylic AcidAmineMethodReagentsSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidBenzylamineEDC/HOBtEDC, HOBt, DIEADMFRT2-1270-95
Benzoic AcidAnilineHATUHATU, DIPEADMFRT1-1875-95

Data represents typical yields for these coupling methods under optimized conditions.[8][9]

Experimental Protocols

Protocol 1: Esterification via Acid Chloride Formation

This two-step protocol is effective for a wide range of alcohols.

Step 1: Formation of 3-tert-Butylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.[5]

  • Heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 3-tert-butylbenzoyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude 3-tert-butylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the amine salt and any remaining acid chloride.

  • Purify the resulting ester by column chromatography.

Protocol 2: Amidation using HATU

This one-pot protocol is highly effective for forming amides, even with challenging amines.[3][4]

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF.

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography.

Protocol 3: Yamaguchi Esterification

This method is particularly advantageous for coupling with sterically hindered alcohols.[1][2][10]

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (Et₃N) (1.1 eq) and stir for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP) (3.0 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride dropwise to the alcohol/DMAP solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous workup to remove byproducts.

  • Purify the desired ester using column chromatography.

Visualizations

experimental_workflow_acid_chloride cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification A This compound B Add SOCl₂ Reflux A->B C 3-tert-Butylbenzoyl Chloride B->C D Dissolve in CH₂Cl₂ C->D E Add Alcohol + Base (0°C to RT) D->E F Crude Ester E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure Ester H->I

Workflow for Esterification via Acid Chloride

experimental_workflow_hatu cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A This compound + HATU + DIPEA in DMF B Stir at RT (15-30 min) A->B C Activated OAt-Ester B->C D Add Amine C->D E Stir at RT (1-24 h) D->E F Crude Amide E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure Amide H->I

Workflow for HATU-Mediated Amidation

logical_relationship_hindrance A Steric Hindrance of This compound B Low Reactivity of Carboxylic Acid A->B C Ineffective Direct Condensation B->C D Activation of Carboxyl Group C->D Solution E Formation of Highly Reactive Intermediate D->E F Successful Nucleophilic Attack E->F G Desired Ester/Amide Product F->G

Overcoming Steric Hindrance Logic

References

Technical Support Center: Synthesis of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-tert-Butylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Grignard Reaction of 3-tert-Butylbromobenzene

The Grignard reaction is a common laboratory-scale method for the synthesis of this compound. It involves the reaction of 3-tert-butylbromobenzene with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

A1: Failure of a Grignard reaction to initiate is a frequent challenge. The primary causes are typically related to the magnesium surface's passivity or the presence of moisture.[1][2]

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.[2]

    • Solution: Activate the magnesium surface by gently crushing the turnings in a dry flask under an inert atmosphere to expose a fresh surface. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an initiator. The disappearance of the iodine's purple color indicates magnesium activation.[2][3][4]

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water. Traces of water in glassware or solvents will quench the reagent as it forms.[5]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under a vacuum or oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere like nitrogen or argon. Use anhydrous solvents, which can be further dried over molecular sieves if necessary.[1]

Q2: The Grignard reaction started but then turned dark, and my yield of this compound is low. What is the likely cause?

A2: A dark coloration and low yield often point to the formation of side products, most commonly through a Wurtz-type homocoupling reaction. This occurs when the newly formed Grignard reagent reacts with the starting 3-tert-butylbromobenzene to form 3,3'-di-tert-butylbiphenyl. This side reaction is often favored by higher temperatures.[1]

  • Solution:

    • Control the Temperature: Maintain a gentle reflux during the reaction. Overheating can accelerate the rate of the Wurtz coupling side reaction.[1]

    • Slow Addition of Alkyl Halide: Add the 3-tert-butylbromobenzene solution slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the Grignard reagent.[1][3]

    • Ensure Efficient Stirring: Vigorous stirring is crucial to facilitate the reaction at the magnesium surface and dissipate localized heat.

Q3: After adding dry ice and working up the reaction, the yield of this compound is still lower than expected. What are other potential reasons for low yield?

A3: Low yields can also result from incomplete carboxylation or issues during the workup and purification steps.

  • Inefficient Carboxylation: The Grignard reagent may not have reacted completely with the carbon dioxide.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice to ensure a sufficient supply of carbon dioxide. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to prevent localized warming and side reactions.[5]

  • Losses During Workup: The product can be lost during the extraction and isolation phases.

    • Solution: During the acidic workup, ensure the aqueous layer is sufficiently acidic (pH ~1-2) to fully protonate the carboxylate salt to the less water-soluble carboxylic acid.[6] When extracting the product into an organic solvent, perform multiple extractions with smaller volumes of solvent to ensure complete transfer from the aqueous layer.

Method 2: Oxidation of m-tert-Butyltoluene

This method is more common in industrial settings and involves the oxidation of the methyl group of m-tert-butyltoluene to a carboxylic acid.

Q1: The oxidation of m-tert-butyltoluene is slow or incomplete. How can I improve the reaction rate and conversion?

A1: The efficiency of this oxidation is highly dependent on the reaction conditions and catalyst system.

  • Catalyst Activity: The choice and concentration of the catalyst are critical. Cobalt salts, such as cobalt acetate, are commonly used.

    • Solution: Ensure the catalyst is of high purity and used at an optimal concentration. For similar oxidations of p-tert-butyltoluene, catalyst loading is a key parameter to optimize.[7] The addition of a bromide source, like sodium bromide, can act as a promoter and increase the reaction rate.[7]

  • Reaction Temperature: The reaction rate is sensitive to temperature.

    • Solution: Optimize the reaction temperature. For the oxidation of p-tert-butyltoluene, temperatures around 130-150°C are often employed.[4][7]

  • Oxygen Supply: Inadequate oxygen supply will limit the reaction rate.

    • Solution: Ensure a sufficient and continuous flow of air or oxygen into the reaction mixture. Efficient stirring is also necessary to maximize the gas-liquid interface.

Q2: I am observing the formation of byproducts during the oxidation of m-tert-butyltoluene. What are they and how can I minimize them?

A2: Common byproducts in the oxidation of substituted toluenes include the corresponding aldehyde and benzyl alcohol from incomplete oxidation.

  • Solution:

    • Optimize Reaction Time: A shorter reaction time may favor the formation of the intermediate aldehyde, while a longer time can lead to complete conversion to the carboxylic acid. Monitor the reaction progress using techniques like gas chromatography to determine the optimal endpoint.

    • Adjust Catalyst and Conditions: The selectivity towards the carboxylic acid can be influenced by the catalyst system and reaction conditions. For instance, in the oxidation of toluene, the choice of cobalt catalyst and the presence of co-catalysts can affect the product distribution.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing this compound in a research laboratory setting?

A1: For laboratory-scale synthesis, the Grignard reaction is generally preferred. It involves readily available starting materials (3-tert-butylbromobenzene and magnesium) and utilizes standard organic chemistry techniques.[5] While the oxidation of m-tert-butyltoluene is a viable route, it often requires high temperatures and pressures, which may not be as easily accessible or manageable in a standard lab.[2]

Q2: How can I purify the crude this compound after synthesis?

A2: Recrystallization is the most common and effective method for purifying crude this compound.[9] A suitable solvent system is one in which the benzoic acid derivative is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[9] Water or a mixed solvent system like ethanol-water can be effective for the recrystallization of benzoic acids.[10]

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3:

  • Grignard Reaction: Diethyl ether and tetrahydrofuran (THF), the common solvents for Grignard reactions, are extremely flammable. All operations should be conducted in a fume hood away from ignition sources. The Grignard reagent itself is highly reactive and can ignite on contact with air or moisture. An inert atmosphere (nitrogen or argon) is essential.[5]

  • Oxidation Reaction: These reactions are often run at high temperatures and pressures, requiring the use of an autoclave or other specialized high-pressure equipment. There is a risk of runaway reactions, so careful temperature control is crucial. The use of strong oxidizing agents also requires appropriate handling and personal protective equipment.

Data Presentation

The following table summarizes reported yields for the synthesis of benzoic acid derivatives using different methods. Note that specific yields for this compound are not widely reported, so data for analogous reactions are included for comparison.

Synthesis MethodStarting MaterialProductReported YieldReference
Oxidation of TolueneTolueneBenzoic Acid21.92%[11]
Cannizzaro ReactionBenzaldehydeBenzoic Acid91.02%[11]
Oxidation of p-tert-Butyltoluenep-tert-Butyltoluenep-tert-Butylbenzoic Acid87%[2]
Nitric Acid Oxidation of p-tert-Butyltoluenep-tert-Butyltoluenep-tert-Butylbenzoic Acid95.5%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from general procedures)

This protocol is adapted from general procedures for the synthesis of benzoic acid derivatives via Grignard reaction.[5]

Materials:

  • 3-tert-butylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, as initiator)

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) and allow to cool under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in the flask.

    • Dissolve 3-tert-butylbromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 3-tert-butylbromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling or a cloudy appearance), add a small crystal of iodine or gently warm the flask.

    • Once the reaction has initiated, add the remaining 3-tert-butylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, place a large excess of freshly crushed dry ice.

    • Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle swirling. A vigorous reaction will occur.

    • Allow the excess dry ice to sublime completely. The reaction mixture will appear as a viscous mass.

  • Workup and Purification:

    • Slowly add cold 6 M hydrochloric acid to the reaction mixture until the solution is acidic (test with pH paper) and all solids have dissolved. This will protonate the magnesium carboxylate salt to form this compound.[5]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution to remove any unreacted acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Oxidation of p-tert-Butyltoluene (for reference)

This protocol is for the synthesis of the para-isomer and illustrates a typical oxidation procedure.[2]

Materials:

  • p-tert-butyltoluene

  • Glacial acetic acid

  • Cobalt acetate

  • Oxygen or air source

Procedure:

  • In a suitable reactor (e.g., a three-necked flask equipped with a reflux condenser, gas inlet tube, and mechanical stirrer), combine p-tert-butyltoluene, glacial acetic acid, and cobalt acetate.

  • Heat the mixture to 90-95°C with vigorous stirring.

  • Bubble oxygen or air through the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into water to precipitate the crude p-tert-butylbenzoic acid.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Visualization

The following diagram illustrates a troubleshooting workflow for the Grignard synthesis of this compound.

Troubleshooting_Grignard_Synthesis start Start Synthesis of This compound via Grignard Reaction check_initiation Does the reaction initiate? (Bubbling, color change) start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No reaction_proceeds Reaction Proceeds check_initiation->reaction_proceeds Yes check_anhydrous Are glassware and solvents anhydrous? no_initiation->check_anhydrous activate_mg Action: Activate Mg (Iodine, grinding, 1,2-dibromoethane) check_anhydrous->activate_mg Yes dry_reagents Action: Flame-dry glassware, use anhydrous solvents check_anhydrous->dry_reagents No activate_mg->start Retry dry_reagents->start Retry check_yield Is the final yield low? reaction_proceeds->check_yield low_yield Problem: Low Yield check_yield->low_yield Yes good_yield Successful Synthesis check_yield->good_yield No check_side_reactions Was there darkening of the reaction mixture? low_yield->check_side_reactions control_temp Action: Control temperature and add halide slowly check_side_reactions->control_temp Yes check_workup Was the workup efficient? check_side_reactions->check_workup No control_temp->start Retry with optimized conditions optimize_workup Action: Ensure complete acidification and extraction check_workup->optimize_workup No check_workup->good_yield Yes optimize_workup->good_yield

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

References

Purification techniques for 3-tert-Butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Purification of 3-tert-Butylbenzoic Acid

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? A1: The most common and effective purification techniques for this compound, like other crystalline organic acids, are recrystallization and chemically active (acid-base) extraction. Recrystallization is widely used to purify solid organic compounds by taking advantage of differences in solubility between the desired compound and impurities.[1][2] For instances where impurities have different acidic properties, an acid-base extraction can be a highly effective separation method.[3]

Q2: What are the likely impurities in a crude sample of this compound? A2: Impurities can originate from the synthetic route. If prepared by oxidation of 3-tert-butyltoluene, impurities may include unreacted starting material or oxidation by-products.[4][5] Syntheses involving organometallic reagents might leave behind different residual contaminants.[6][7] It is also possible for isomeric impurities (such as 4-tert-butylbenzoic acid) to be present if the initial alkylation step was not perfectly regioselective.

Q3: How can I select an appropriate solvent for recrystallization? A3: An ideal recrystallization solvent should dissolve the this compound poorly at low temperatures but very well at high temperatures.[1][2] The bulky tert-butyl group generally increases solubility in organic solvents compared to benzoic acid. Mixed solvent systems, such as ethanol-water, are often effective.[6] To select a solvent, test small amounts of your crude product in various solvents like ethanol, methanol, toluene, and hexane to observe solubility at room temperature and upon heating.

Q4: How can I verify the purity of my this compound after purification? A4: Purity can be assessed using several analytical methods. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broadened.[8]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can separate and quantify impurities.[9][10] Derivatization may be required for GC analysis to increase volatility.[11]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities by observing signals that do not correspond to this compound.

Data Presentation

Table 1: Physical Properties of tert-Butylbenzoic Acid Isomers
PropertyThis compound4-tert-Butylbenzoic Acid
CAS Number 7498-54-6[12][13]98-73-7
Molecular Formula C₁₁H₁₄O₂[14]C₁₁H₁₄O₂[15]
Molecular Weight 178.23 g/mol [14]178.23 g/mol [15]
Appearance SolidWhite crystalline powder/flakes[4]
Melting Point Not specified in results166–169 °C
Table 2: Solubility Profile of Related Benzoic Acids
SolventBenzoic Acid Solubility4-tert-Butylbenzoic Acid SolubilityComments
Water Poorly soluble at room temp, much more soluble in hot water.[1]Insoluble.[16]The difference in solubility in hot vs. cold water is the basis for recrystallization.[1]
Alcohols (Ethanol, Methanol) Soluble[17][18]Soluble[19]Often used in mixed solvent systems with water for recrystallization.[6]
Benzene, Toluene SolubleSoluble[19]Good solvents for dissolving the compound, but may not be ideal for recrystallization unless a co-solvent is used.
Acetone Soluble[19]Soluble[19]A polar aprotic solvent, generally a good solvent for carboxylic acids.
Hexane Poorly solubleSoluble in hot hexane[20]A non-polar solvent, useful for precipitating the product from a more polar solvent or for washing away non-polar impurities.

Troubleshooting Guides

Problem 1: During recrystallization, my compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.

  • Solution: Add a small amount of additional hot solvent to decrease the saturation. If the compound remains an oil, it may be necessary to switch to a solvent with a lower boiling point. Alternatively, you can try a mixed-solvent system. Dissolve the compound in a minimum of hot "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity persists, then reheat to clarify and cool slowly.[21]

Problem 2: No crystals form after cooling the recrystallization solution.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.

  • Solution 1: Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[1] Alternatively, add a "seed crystal" of pure this compound to the solution.[1]

Problem 3: The recovery yield from recrystallization is very low.

  • Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the cold mother liquor.

  • Solution 1: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[21] After filtration, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling.

  • Possible Cause 2: The solution was not cooled sufficiently before filtration.

  • Solution 2: Allow the flask to cool slowly to room temperature first, then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before vacuum filtration.[22]

  • Possible Cause 3: The product is being lost during washing.

  • Solution 3: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities clinging to the crystal surface without dissolving the product itself.[1][22]

Problem 4: The final product's melting point is broad and lower than the literature value.

  • Possible Cause 1: The product is still impure.

  • Solution 1: The presence of impurities disrupts the crystal lattice, leading to a depressed and broad melting point range.[8] A second recrystallization may be necessary to achieve higher purity.

  • Possible Cause 2: The product is not completely dry.

  • Solution 2: Residual solvent can act as an impurity. Ensure the crystals are thoroughly dried under vacuum or by air-drying until a constant weight is achieved before measuring the melting point.[22]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing this compound. An ethanol/water mixture is a good starting point for a solvent system.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating the mixture on a hot plate.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution hot to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[1]

  • Drying: Allow air to be drawn through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely. Determine the mass and melting point of the purified product.[1]

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating this compound from neutral impurities or less acidic/more acidic contaminants.[3]

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas pressure. The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Perform the extraction of the organic layer at least twice more with fresh sodium bicarbonate solution to ensure complete transfer of the acid.[3]

  • Reprotonation/Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise while stirring until the solution is acidic (pH < 2, check with pH paper). The purified this compound will precipitate out of the solution as a solid.[3]

  • Isolation: Collect the pure solid product by vacuum filtration, wash the crystals with a small amount of ice-cold water, and dry them thoroughly.[3]

Mandatory Visualizations

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for common recrystallization problems.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Separation cluster_2 Precipitation OrganicLayer Organic Layer (Ether) + Crude Product AddBase Add NaHCO3 (aq) OrganicLayer->AddBase Shake Shake & Vent AddBase->Shake AqueousLayer Aqueous Layer (Water-soluble salt of 3-TBBA) Shake->AqueousLayer Drain OrganicImpurities Organic Layer (Neutral Impurities) Shake->OrganicImpurities Retain AddAcid Add HCl (aq) AqueousLayer->AddAcid Precipitate Precipitate Pure This compound AddAcid->Precipitate

References

Technical Support Center: Synthesis of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-Butylbenzoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes for this compound are:

  • Friedel-Crafts Alkylation of Toluene followed by Oxidation: This is a two-step process. First, toluene is alkylated with a tert-butylating agent (like tert-butyl chloride or isobutylene) in the presence of a Lewis acid catalyst to form a mixture of tert-butyltoluene isomers. The desired 3-tert-butyltoluene is then separated and oxidized to this compound.

  • Grignard Reaction: This route involves the formation of a Grignard reagent from 3-tert-butylbromobenzene, which is then carboxylated using carbon dioxide to yield the desired product. This method offers better regioselectivity if the starting bromide is pure.

Q2: What are the most common side reactions in the Friedel-Crafts alkylation step?

A2: The primary side reactions during the Friedel-Crafts alkylation of toluene include:

  • Isomer Formation: The alkylation of toluene can produce a mixture of ortho-, meta-, and para-tert-butyltoluene. The bulky tert-butyl group sterically hinders ortho substitution, leading primarily to a mixture of meta and para isomers.[1] The ratio of these isomers is highly dependent on reaction conditions such as temperature and the catalyst used.[2][3]

  • Polyalkylation: The initial product, tert-butyltoluene, is more reactive than toluene itself, which can lead to the formation of di- and tri-tert-butyltoluene products.[4][5]

  • Rearrangement/Dealkylation: Friedel-Crafts alkylations can be reversible, and under certain conditions, the tert-butyl group can rearrange or be removed, leading to a complex mixture of products.[6]

Q3: How can I minimize the formation of the para-isomer during Friedel-Crafts alkylation?

A3: While the para-isomer is often the thermodynamically favored product, the formation of the meta-isomer can be influenced by reaction conditions. Lower temperatures generally favor the kinetically controlled product distribution, which may differ from the thermodynamic distribution.[7] The choice of catalyst and solvent can also play a crucial role in the isomer ratio.

Q4: What are the potential side reactions during the oxidation of 3-tert-butyltoluene?

A4: When oxidizing 3-tert-butyltoluene to this compound, potential side reactions include:

  • Incomplete Oxidation: The reaction may not go to completion, leaving unreacted 3-tert-butyltoluene in the product mixture.

  • Cleavage of the tert-butyl group: Under harsh oxidation conditions, the tert-butyl group can be cleaved from the aromatic ring.[8] However, the tert-butyl group is generally stable to oxidation by reagents like potassium permanganate because it lacks a benzylic hydrogen.[9][10][11]

  • Formation of other oxygenated byproducts: Small amounts of aldehydes or other partially oxidized species may be formed.

Q5: I am getting a low yield in my Grignard reaction. What could be the cause?

A5: Low yields in Grignard reactions are often due to:

  • Presence of water: Grignard reagents are highly reactive towards protic solvents, including water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[7]

  • Impure magnesium or alkyl halide: The surface of the magnesium turnings may be oxidized. It is sometimes necessary to activate it (e.g., with a small crystal of iodine). The alkyl halide should also be pure and dry.

  • Side reactions: The Grignard reagent can react with atmospheric carbon dioxide or oxygen if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of tert-butyltoluene in Friedel-Crafts reaction 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Loss of product during workup.1. Use freshly opened or properly stored Lewis acid catalyst. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Adjust the temperature as per the protocol. 3. Ensure proper extraction and isolation procedures are followed.
Product is a mixture of isomers (meta and para) Isomerization is inherent to the Friedel-Crafts reaction of toluene.1. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. 2. Separate the isomers by fractional distillation or chromatography. The boiling points of the isomers are different, which allows for separation.
Significant amount of di-tert-butyltoluene formed The mono-alkylated product is more reactive than the starting material.1. Use a molar excess of toluene relative to the tert-butylating agent. 2. Control the reaction temperature to minimize over-alkylation.
Incomplete oxidation of 3-tert-butyltoluene 1. Insufficient amount of oxidizing agent. 2. Short reaction time or low temperature.1. Ensure the correct stoichiometry of the oxidizing agent is used. 2. Increase the reaction time or temperature as needed, while monitoring the reaction progress.
Product is contaminated with a dark, tarry substance Over-oxidation or side reactions leading to polymerization.1. Control the temperature of the oxidation reaction carefully. 2. Purify the crude product by recrystallization or chromatography. Treatment with activated carbon during recrystallization can help remove colored impurities.

Data Presentation

The following table summarizes quantitative data from various synthetic approaches to tert-butylated benzoic acids, highlighting the impact of reaction conditions on yield and isomer selectivity.

Synthetic Step Reactants & Catalyst Reaction Conditions Product(s) Conversion/Yield Selectivity/Purity Reference
Friedel-Crafts Alkylation Toluene, tert-butyl alcohol, Fe₂O₃/Hβ catalyst190 °C, 4 hp-tert-butyltoluene (PTBT) & m-tert-butyltoluene (MTBT)Toluene conversion: 54.7%PTBT selectivity: 81.5%[12]
Friedel-Crafts Alkylation Toluene, tert-butyl chloride, AlCl₃Not specifiedtert-butyltolueneYield: 51.2%Not specified[13][14]
Oxidation p-tert-butyltoluene, Air, Cobalt acetylacetonate150°C, 8 h, 150 mL/min air flowp-tert-butylbenzoic acidPTBT conversion: 54.9%PTBA yield: 94.8%[15]
Oxidation p-tert-butyltoluene, H₂O₂, Co(AC)₂Not specifiedp-tert-butylbenzoic acidPTBT conversion: 97.66%PTBA yield: 89.20%[15]
Grignard Reaction 3-tert-butylbromobenzene, Mg, CO₂Anhydrous etherThis compoundHigh (qualitative)High (dependent on starting material purity)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation and Oxidation

Step 1: Friedel-Crafts Alkylation of Toluene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Reaction: To the flask, add anhydrous toluene (molar excess) and cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

  • From the dropping funnel, add tert-butyl chloride dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice and dilute with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting mixture of tert-butyltoluene isomers can be separated by fractional distillation under reduced pressure.

Step 2: Oxidation of 3-tert-Butyltoluene

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-tert-butyltoluene in a suitable solvent (e.g., a mixture of pyridine and water).

  • Reaction: Heat the solution to reflux. Slowly add potassium permanganate (KMnO₄) in portions. The purple color of the permanganate will disappear as it reacts. Continue adding until a faint purple color persists.

  • Workup: After the reaction is complete (as indicated by TLC or the persistence of the permanganate color), cool the mixture and add sodium bisulfite to quench the excess KMnO₄.

  • Filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or heptane).

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Place magnesium turnings in the flask.

    • Reaction: Add a small amount of a solution of 3-tert-butylbromobenzene in anhydrous diethyl ether to the magnesium. The reaction should start spontaneously (indicated by bubbling). If it doesn't, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has started, add the remaining 3-tert-butylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • Setup: Cool the Grignard reagent in an ice bath.

    • Reaction: Carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO₂) in a separate beaker. Stir the mixture until the excess dry ice has sublimed.

  • Workup:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water and then brine.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the ether by rotary evaporation to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent to obtain the pure acid.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common side reactions and purification issues during the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting & Purification Start Start Synthesis Friedel_Crafts Step 1: Friedel-Crafts Alkylation Start->Friedel_Crafts Grignard_Route Alternative: Grignard Synthesis Start->Grignard_Route Oxidation Step 2: Oxidation Friedel_Crafts->Oxidation Check_Isomers Problem: Isomeric Mixture (meta/para) Friedel_Crafts->Check_Isomers Check_Polyalkylation Problem: Polyalkylation Friedel_Crafts->Check_Polyalkylation Final_Product Crude this compound Oxidation->Final_Product Check_Incomplete_Oxidation Problem: Incomplete Oxidation Oxidation->Check_Incomplete_Oxidation Grignard_Route->Final_Product Check_Low_Grignard_Yield Problem: Low Grignard Yield Grignard_Route->Check_Low_Grignard_Yield Recrystallization Final Purification: Recrystallization Final_Product->Recrystallization Purify_Distillation Solution: Fractional Distillation Check_Isomers->Purify_Distillation Adjust_Stoichiometry Solution: Adjust Reactant Ratio Check_Polyalkylation->Adjust_Stoichiometry Increase_Oxidant Solution: Increase Oxidant/Time Check_Incomplete_Oxidation->Increase_Oxidant Anhydrous_Conditions Solution: Ensure Anhydrous Conditions Check_Low_Grignard_Yield->Anhydrous_Conditions Purify_Distillation->Oxidation Adjust_Stoichiometry->Friedel_Crafts Increase_Oxidant->Oxidation Anhydrous_Conditions->Grignard_Route

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Derivatization of 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 3-tert-butylbenzoic acid for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

Due to its low volatility and thermally labile carboxylic acid group, this compound is not well-suited for direct GC-MS analysis. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or amide, resulting in improved chromatographic peak shape, increased thermal stability, and enhanced sensitivity.[1]

Q2: What are the most common derivatization methods for this compound?

The most common derivatization methods for carboxylic acids like this compound are esterification (e.g., methylation) and silylation. Amidation is another viable but less common method for this specific application. The choice of method depends on the analytical requirements, available reagents, and the presence of other functional groups in the molecule.

Q3: How does the steric hindrance of the tert-butyl group affect derivatization?

The bulky tert-butyl group on the benzoic acid ring introduces steric hindrance, which can slow down the derivatization reaction. This may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a catalyst to achieve complete derivatization.[2]

Q4: What are the key parameters to optimize for a successful derivatization?

The key parameters to optimize include:

  • Reagent Concentration: A molar excess of the derivatizing agent is crucial to drive the reaction to completion.

  • Reaction Temperature: Higher temperatures can increase the reaction rate, but excessive heat may lead to degradation of the analyte or reagent.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, especially for sterically hindered molecules.

  • Solvent: Anhydrous aprotic solvents are generally preferred to avoid hydrolysis of the derivatizing reagent and the formed derivative.

  • Catalyst: For sterically hindered acids, a catalyst can significantly improve the reaction rate and yield.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom:

  • Low peak area for the derivatized product in the chromatogram.

  • Presence of a broad, tailing peak corresponding to the underivatized acid.

  • Observation of both derivatized and underivatized forms of the acid.

Potential Causes and Solutions:

Cause Solution
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen before adding reagents.[3]
Insufficient Reagent Use a sufficient molar excess of the derivatizing reagent. For silylation, a 5-10 fold molar excess is a good starting point.[2] For esterification, using the alcohol as a co-solvent ensures a large excess.
Suboptimal Reaction Conditions Increase the reaction temperature and/or time. For the sterically hindered this compound, consider heating at 70-100°C for 1-2 hours.[4] Monitor the reaction progress by analyzing aliquots at different time points.[5]
Steric Hindrance Use a catalyst to enhance reactivity. For esterification, a strong acid catalyst like methanesulfonic acid is effective.[4] For silylation, a catalyst like trimethylchlorosilane (TMCS) can be added.
Issue 2: Poor Peak Shape (Tailing)

Symptom:

  • Asymmetrical peaks with a pronounced "tail."

Potential Causes and Solutions:

Cause Solution
Incomplete Derivatization See "Issue 1: Incomplete Derivatization" troubleshooting guide. The polar carboxylic acid group of the unreacted acid interacts strongly with the GC column.[3]
Active Sites in the GC System Use a high-quality, deactivated GC liner and column. Silanizing the glassware can also help to reduce active sites.[5]
Excess Derivatizing Reagent While an excess is needed for the reaction, injecting a very large excess can sometimes interfere with chromatography. If this is suspected, a sample cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) after derivatization may be necessary.[2]
Issue 3: Extraneous Peaks in the Chromatogram

Symptom:

  • Presence of unexpected peaks, including "ghost peaks" in blank runs.

Potential Causes and Solutions:

Cause Solution
Contaminated Reagents or Solvents Use high-purity reagents and solvents. It is good practice to run a blank with only the solvent and derivatization reagents to check for contaminants.[3]
Reagent Byproducts Some derivatization reactions produce byproducts. Ensure your chromatographic method separates these from the peak of interest.
Sample Matrix Interference If analyzing complex samples, components of the matrix may be co-extracted and derivatized. A sample cleanup step prior to derivatization is recommended to remove interfering substances.[6]

Quantitative Data

The following tables provide optimized reaction conditions for the esterification of 4-tert-butylbenzoic acid, which can serve as a strong starting point for optimizing the derivatization of the 3-tert-butyl isomer.

Table 1: Optimized Parameters for Esterification of 4-tert-Butylbenzoic Acid [4]

ParameterOptimal Value
Catalyst Concentration (Methanesulfonic Acid)10% w/w of acid
Methanol to Acid Molar Ratio5:1
Reaction Time2 hours
Reaction Temperature67°C (Reflux)

Table 2: Effect of Reaction Parameters on Acid Conversion (based on data for 4-tert-butylbenzoic acid)[4]

Catalyst Conc. (% w/w)Molar Ratio (MeOH:Acid)Time (h)Acid Conversion (%)
54:11~85
105:12>95
156:13>98

Experimental Protocols

Protocol 1: Esterification to form Methyl 3-tert-Butylbenzoate

This protocol is adapted from the optimized conditions for the 4-tert-butyl isomer and is a robust starting point.[4]

Materials:

  • This compound

  • Anhydrous Methanol

  • Methanesulfonic acid (MSA)

  • Jacketed glass reactor with overhead stirrer and condenser

  • Heating mantle or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Charge the reactor with this compound.

  • Add methanol in a 5:1 molar ratio relative to the acid.

  • Begin stirring the mixture at a constant speed (e.g., 250 rpm).

  • Heat the reactor to the reflux temperature of methanol (approximately 67°C).

  • Once at temperature, add methanesulfonic acid dropwise to a final concentration of 10% by weight relative to the this compound.

  • Allow the reaction to proceed for 2 hours under reflux.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Prepare the sample for GC-MS analysis by diluting an aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Protocol 2: Amidation via Acyl Chloride Intermediate

This two-step protocol involves the formation of the acyl chloride followed by reaction with an amine.

Step 1: Synthesis of 3-tert-Butylbenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, dissolve this compound in the anhydrous solvent in the round-bottom flask.

  • Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude 3-tert-butylbenzoyl chloride can often be used directly in the next step.

Step 2: Amidation

Materials:

  • Crude 3-tert-butylbenzoyl chloride

  • Desired primary or secondary amine (e.g., butylamine, diethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude 3-tert-butylbenzoyl chloride in the anhydrous solvent in the round-bottom flask and cool the mixture in an ice bath.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) and the base (1.2-1.5 equivalents) in the same anhydrous solvent.

  • Slowly add the amine/base solution to the stirred acyl chloride solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the amide by column chromatography or recrystallization as needed before analysis.

Visualizations

experimental_workflow cluster_esterification Esterification Protocol cluster_amidation Amidation Protocol start_ester Start: this compound add_methanol Add Anhydrous Methanol (5 eq.) start_ester->add_methanol heat_reflux Heat to Reflux (67°C) add_methanol->heat_reflux add_catalyst Add MSA Catalyst (10% w/w) heat_reflux->add_catalyst react_ester React for 2 hours add_catalyst->react_ester cool_ester Cool to Room Temp. react_ester->cool_ester analyze_ester Analyze by GC-MS cool_ester->analyze_ester start_amidation Start: this compound acyl_chloride Form Acyl Chloride (SOCl₂) start_amidation->acyl_chloride add_amine React with Amine/Base acyl_chloride->add_amine workup Aqueous Workup add_amine->workup purify Purify Product workup->purify analyze_amide Analyze purify->analyze_amide

Caption: Experimental workflows for esterification and amidation of this compound.

troubleshooting_logic start Problem: Incomplete Derivatization q_moisture Is the system anhydrous? start->q_moisture s_dry Solution: Dry all glassware and use anhydrous reagents/solvents. q_moisture->s_dry No q_reagent Is there sufficient reagent excess? q_moisture->q_reagent Yes s_dry->q_reagent s_reagent Solution: Increase molar excess of derivatizing agent. q_reagent->s_reagent No q_conditions Are reaction time/temp optimized? q_reagent->q_conditions Yes s_reagent->q_conditions s_conditions Solution: Increase reaction time and/or temperature. Add a catalyst. q_conditions->s_conditions No end Complete Derivatization Achieved q_conditions->end Yes s_conditions->end

Caption: Troubleshooting logic for incomplete derivatization.

References

Troubleshooting low solubility of 3-tert-Butylbenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-tert-Butylbenzoic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in certain solvents?

The solubility of this compound is dictated by its molecular structure. It consists of a polar carboxylic acid group (-COOH) and a large, nonpolar (hydrophobic) region comprising the benzene ring and the bulky tert-butyl group.

  • In polar solvents like water: The hydrophobic portion of the molecule dominates, leading to very poor solubility. The nonpolar part cannot form favorable interactions with the highly polar water molecules.[1][2][3]

  • In nonpolar solvents: The molecule is more soluble, but the polar carboxylic acid group can sometimes limit solubility depending on the specific solvent.

  • In polar aprotic and alcoholic solvents: Solubility is generally good. For instance, its isomer, 4-tert-butylbenzoic acid, is very soluble in alcohol and benzene.[4]

Q2: What are some recommended solvents for dissolving this compound?

Choosing the right solvent is the first step to overcoming solubility issues. Based on experimental data for the closely related isomer, 4-tert-butylbenzoic acid, polar organic solvents are highly effective. The solubility generally increases with temperature.[5][6]

Table 1: Solubility of 4-tert-Butylbenzoic Acid in Various Organic Solvents at Different Temperatures (mole fraction, x)

Solvent293.15 K (20°C)313.15 K (40°C)333.15 K (60°C)
Methanol0.16850.31550.5435
Ethanol0.16210.29130.4901
Acetic Acid0.14520.25980.4358
Propan-2-ol0.14230.26110.4423
Toluene0.04870.10630.2104
Hexane0.00180.00490.0121

Data sourced from the Journal of Chemical & Engineering Data for 4-tert-butylbenzoic acid, which serves as a strong indicator for the solubility behavior of this compound.[5][6]

Q3: How can I increase the aqueous solubility of this compound for my reaction?

For reactions in aqueous or mixed-aqueous media, several strategies can dramatically improve solubility. The most common and effective methods are pH adjustment and the use of co-solvents.

  • pH Adjustment (Salt Formation): Increasing the pH of the solution deprotonates the carboxylic acid group (-COOH) to form a highly polar and water-soluble carboxylate salt (-COO⁻).[7][8][9] This is often the most effective method for aqueous systems.

  • Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) can modify the polarity of the solvent system, making it more favorable for the solute.[7][9] Common co-solvents include ethanol, DMSO, and DMF.

  • Heating: Gently warming the reaction mixture can increase the rate of dissolution and the overall solubility.[7][10]

Q4: My compound is precipitating out of solution during the experiment. What should I do?

Precipitation during a reaction often indicates a change in the solution's conditions that has lowered the compound's solubility.

  • Check the pH: If your reaction generates an acidic byproduct, it could be neutralizing your carboxylate salt, causing the less soluble acid form to crash out. Consider using a buffer or periodically adding a base to maintain a sufficiently high pH.

  • Temperature Fluctuation: If the reaction mixture has cooled, the compound's solubility may have decreased. Try gently reheating the mixture.

  • Solvent Ratio Change: If a reagent was added in a solvent that is a poor solvent for your compound, it may have caused precipitation. Adding more of a suitable co-solvent can resolve this.

Troubleshooting Workflow

This workflow provides a step-by-step guide to addressing solubility challenges with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Low Solubility of this compound solvent_choice Is the solvent system non-aqueous? start->solvent_choice change_solvent Action: Select a more suitable organic solvent (e.g., Methanol, Ethanol, Toluene). Refer to Table 1. solvent_choice->change_solvent Yes ph_compat Is pH adjustment compatible with your experimental conditions? solvent_choice->ph_compat No (Aqueous System) end_node Success: Compound Dissolved change_solvent->end_node ph_protocol Action: Use pH adjustment to form a soluble salt. (See Protocol 1) ph_compat->ph_protocol Yes cosolvent_compat Is a co-solvent (e.g., DMSO, Ethanol) acceptable in your system? ph_compat->cosolvent_compat No ph_protocol->end_node cosolvent_protocol Action: Use a co-solvent system. (See Protocol 2) cosolvent_compat->cosolvent_protocol Yes heat_option Action: Try gentle heating and/or sonication to aid dissolution. cosolvent_compat->heat_option No cosolvent_protocol->end_node heat_option->end_node

Caption: Troubleshooting workflow for low solubility.

Solubilization Mechanism & Experimental Protocols

pH-Dependent Solubilization

The addition of a base (like NaOH) deprotonates the carboxylic acid, forming a sodium carboxylate salt. This salt is an ionic species and is significantly more soluble in polar solvents like water than the neutral acid.[7][8][9]

Caption: pH-dependent equilibrium of this compound.

Protocol 1: Increasing Solubility by pH Adjustment (Salt Formation)

This protocol is ideal for preparing aqueous stock solutions or for reactions performed under neutral to basic conditions.

  • Weigh Compound: Accurately weigh the desired amount of this compound and place it in a suitable container.

  • Initial Suspension: Add a portion (e.g., 50-70%) of your final desired volume of aqueous solvent (e.g., deionized water, buffer) to create a suspension.

  • Add Base: While stirring vigorously, add a dilute solution of a strong base (e.g., 1 M NaOH or 1 M KOH) dropwise.

  • Monitor Dissolution: Continue adding the base until all the solid material has dissolved. The solution should appear clear.

  • Final Volume and pH Check: Add the remaining solvent to reach the final desired concentration. Crucially, check the final pH of the solution. The pH must remain high enough to keep the compound in its deprotonated, soluble salt form. If the pH is too low, the acid may precipitate.[7]

Protocol 2: Increasing Solubility Using a Co-solvent System

This method is useful when pH modification is not compatible with the experimental conditions.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a pure, water-miscible organic co-solvent in which it is highly soluble (e.g., DMSO or Ethanol). Ensure the compound is fully dissolved.

  • Prepare Final Solution: Place your final aqueous medium (e.g., buffer, cell culture media) in a container and stir it vigorously.

  • Dilute Stock: Slowly add the concentrated organic stock solution dropwise to the stirring aqueous medium. Do not add the aqueous solution to the organic stock, as this can cause precipitation.

  • Observe Clarity: The final concentration of the co-solvent should be kept as low as possible while ensuring the compound remains in solution. A common starting point is to ensure the final co-solvent concentration is between 0.1% and 5% (v/v), but this must be optimized for your specific system.

References

Preventing decomposition of 3-tert-Butylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-tert-Butylbenzoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound are:

  • De-tert-butylation: This involves the cleavage of the tert-butyl group from the aromatic ring, typically under strong acidic conditions, to form a tert-butyl cation and benzoic acid. Friedel-Crafts alkylations are reversible, and the bulky tertiary butyl group is susceptible to removal, especially when heated in the presence of an acid catalyst.

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO₂). This process generally requires high temperatures. For comparison, unsubstituted benzoic acid undergoes thermal decomposition at temperatures around 475-499°C. The exact temperature for this compound may vary, but it is a potential side reaction under harsh thermal conditions.

Q2: What general precautions can I take to avoid decomposition?

A2: To minimize the decomposition of this compound, the following precautions are recommended:

  • Avoid Strong Acids: Whenever possible, use mild or non-acidic conditions. If an acid catalyst is necessary, opt for a weaker acid or use a minimal catalytic amount.

  • Control Temperature: Avoid excessive heating. Monitor reaction temperatures closely and use the lowest effective temperature.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, although the primary decomposition pathways are not oxidative.

  • Choice of Reagents: Select reagents that are known to be compatible with sterically hindered and acid-sensitive substrates.

Troubleshooting Guides

Issue 1: Low yield or formation of benzoic acid as a byproduct in acid-catalyzed reactions.

Cause: This is likely due to de-tert-butylation of the starting material or product under acidic conditions.

Solutions:

  • Switch to a Milder Acid Catalyst: If using a strong Brønsted acid like sulfuric acid, consider a weaker acid such as p-toluenesulfonic acid or an acidic resin. For Lewis acid-catalyzed reactions, a milder Lewis acid might be effective.

  • Lower Reaction Temperature: Reducing the temperature can significantly decrease the rate of de-tert-butylation.

  • Alternative Synthetic Route: Explore alternative reactions that do not require acidic conditions. For example, for esterification, instead of a Fischer esterification, use a coupling agent like DCC/DMAP.

Issue 2: Gas evolution and loss of aromaticity at high temperatures.

Cause: This indicates thermal decarboxylation, where the carboxylic acid group is lost as CO₂.

Solutions:

  • Reduce Reaction Temperature: If the reaction is being run at a high temperature, try to find a catalyst or solvent system that allows the reaction to proceed at a lower temperature.

  • Use a High-Boiling Point Solvent with Care: While a high-boiling point solvent allows for higher reaction temperatures, ensure that the temperature does not approach the decomposition temperature of your compound.

  • Consider Alternative Chemistry: For some transformations, alternative methods that operate at lower temperatures, such as photoredox catalysis or enzymatic reactions, might be available.

Data Presentation

Table 1: Recommended Reaction Conditions for Common Transformations of this compound to Minimize Decomposition

ReactionReagentsSolventTemperatureTypical YieldNotes
Amidation HATU, DIPEA, AmineDMF0°C to RT>90%Mild conditions, avoids strong acids and high heat.[1]
Esterification DCC, DMAP, AlcoholCH₂Cl₂0°C to RT75-95%Steglich esterification is suitable for acid-sensitive substrates.[2][3]
Acid Chloride Formation Thionyl Chloride (SOCl₂)TolueneReflux>90%Standard method, but the product, 3-tert-butylbenzoyl chloride, should be used promptly.
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseDioxane/Water80-100°C80-95%The carboxylic acid group is generally tolerated under these conditions.[4]

Experimental Protocols

Protocol 1: Amidation of this compound using HATU

This protocol describes a mild and efficient method for forming an amide from this compound.[1]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Protocol 2: Steglich Esterification of this compound

This protocol is for the esterification of this compound under mild conditions, which is particularly useful for preventing de-tert-butylation.[2][3]

  • In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold CH₂Cl₂.

  • Combine the filtrates and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography or distillation.

Visualizations

DecompositionPathways This compound This compound De-tert-butylation Product Benzoic Acid This compound->De-tert-butylation Product Strong Acid (H+) High Temperature Decarboxylation Product tert-Butylbenzene This compound->Decarboxylation Product High Temperature (Δ) ~475-500 °C

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow start Reaction with This compound check_yield Low Yield or Side Products? start->check_yield identify_byproduct Identify Byproducts (e.g., Benzoic Acid) check_yield->identify_byproduct Yes end Successful Reaction check_yield->end No de_tert De-tert-butylation Suspected identify_byproduct->de_tert Benzoic Acid Detected decarb Decarboxylation Suspected identify_byproduct->decarb Gas Evolution (CO2) solution_acid Use Milder Acid Lower Temperature Use Coupling Agents de_tert->solution_acid solution_temp Lower Reaction Temperature decarb->solution_temp solution_acid->end solution_temp->end

Caption: Troubleshooting workflow for reactions with this compound.

Caption: Comparison of amidation methods for this compound.

References

Technical Support Center: Scale-Up of 4-tert-Butylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of tert-Butylbenzoic acid. While the inquiry specified the 3-tert-butyl isomer, industrial-scale production and available literature predominantly focus on the synthesis of 4-tert-Butylbenzoic acid (p-tert-Butylbenzoic acid, PTBBA) due to its wide range of applications as a modifier for alkyd resins, a performance-enhancing additive in lubricants, and a nucleating agent for polypropylene.[1][2] This guide will, therefore, focus on the challenges and troubleshooting associated with the production of 4-tert-Butylbenzoic acid, which is typically a two-step process: the Friedel-Crafts alkylation of toluene to produce p-tert-butyltoluene (PTBT), followed by the oxidation of PTBT to PTBBA.[3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Stage 1: Friedel-Crafts Alkylation of Toluene

Q1: We are experiencing low yields of p-tert-butyltoluene (PTBT) during the Friedel-Crafts alkylation of toluene. What are the potential causes and how can we optimize the reaction?

A1: Low yields in the Friedel-Crafts alkylation of toluene are a common issue during scale-up. The primary causes can be categorized as follows:

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter.[4] While higher temperatures can increase the reaction rate, they can also promote side reactions like dealkylation and isomerization, leading to a lower yield of the desired para-isomer.[4]

    • Troubleshooting: Maintain the reaction temperature between 0-5°C, especially during the addition of the alkylating agent (tert-butyl chloride), which is an exothermic process.[5] Using an ice bath is recommended for temperature control at the lab and pilot scale.[5]

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.[6] Any water present in the reactants or solvent will deactivate the catalyst, stalling the reaction.

    • Troubleshooting: Ensure all reactants (toluene, tert-butyl chloride) and glassware are thoroughly dried before use. The reaction should be protected from atmospheric moisture using a drying tube.[5]

  • Insufficient Catalyst Loading: An inadequate amount of catalyst will result in an incomplete reaction.

    • Troubleshooting: The typical catalyst loading is around 5-10 mol% relative to the tert-butyl chloride.[4] Ensure accurate weighing and addition of the catalyst.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, resulting in side reactions and incomplete conversion.

    • Troubleshooting: Ensure the stirring is vigorous enough to maintain a homogenous reaction mixture. For larger scale, consider the reactor geometry and impeller design to ensure efficient mixing.

Q2: Our product contains a high percentage of m-tert-butyltoluene and other isomers. How can we improve the selectivity for the para-isomer?

A2: Achieving high para-selectivity is key to an efficient process. The formation of meta and ortho isomers is often influenced by steric and electronic effects, as well as reaction conditions.

  • Steric Hindrance: The bulky tert-butyl group naturally favors substitution at the less sterically hindered para-position of the toluene ring.[5]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho-substitution and can also lead to isomerization of the desired para-product to the more thermodynamically stable meta-isomer.

    • Troubleshooting: As with yield optimization, maintaining a low reaction temperature (0-5°C) is crucial for maximizing para-selectivity.[5]

  • Catalyst Choice: While AlCl₃ is common, other catalysts can offer different selectivities.

    • Troubleshooting: Research indicates that modified zeolite catalysts, such as Fe₂O₃/Hβ, can enhance para-selectivity by narrowing the catalyst pores, which favors the diffusion of the smaller kinetic diameter para-isomer over the meta-isomer.[7]

Q3: We are observing the formation of di-tert-butyltoluene and other polyalkylated byproducts. How can we minimize this?

A3: Polyalkylation is a classic challenge in Friedel-Crafts reactions because the product (PTBT) is more nucleophilic than the starting material (toluene), making it prone to further alkylation.[6]

  • Molar Ratio of Reactants: The most effective way to control polyalkylation is to use a significant molar excess of the aromatic compound.

    • Troubleshooting: Employ a high molar ratio of toluene to tert-butyl chloride, for example, 5:1 or greater.[4][8] This ensures that the electrophile is more likely to encounter a molecule of toluene than the already alkylated product.

Stage 2: Oxidation of p-tert-butyltoluene (PTBT) to 4-tert-Butylbenzoic Acid (PTBBA)

Q1: The oxidation of PTBT is incomplete, resulting in a low conversion rate. What factors could be responsible?

A1: Incomplete oxidation can stem from several factors related to the catalyst, oxidant, and reaction conditions. The most common industrial method is the catalytic oxidation with air or oxygen, often using a cobalt salt catalyst.[3]

  • Catalyst Activity: The catalyst, often cobalt acetate, may not be sufficiently active.[1][9]

    • Troubleshooting: Ensure the correct catalyst concentration is used. Some processes benefit from a co-catalyst or initiator, such as sodium bromide.[10]

  • Insufficient Oxidant: The supply of air or oxygen might be a limiting factor, especially during scale-up where gas-liquid mass transfer can be challenging.

    • Troubleshooting: Increase the air/oxygen flow rate.[11] For larger reactors, consider using spargers that produce fine bubbles to maximize the gas-liquid interfacial area. A high-shearing reactor can also significantly improve mass transfer and shorten reaction times.[9]

  • Sub-optimal Temperature: The oxidation reaction has an optimal temperature range. If the temperature is too low, the reaction rate will be slow, and if it's too high, it can lead to side reactions and catalyst degradation.

    • Troubleshooting: Optimal temperatures are often in the range of 130-160°C.[9][12] A two-stage temperature profile, with a higher initiation temperature (e.g., 150-155°C) followed by a slightly lower reaction temperature (e.g., 135-145°C), has been shown to be effective.[12]

Q2: The yield of PTBBA is low despite high conversion of PTBT. What are the likely side products and how can their formation be minimized?

A2: Low yield with high conversion points to the formation of byproducts. In the oxidation of PTBT, potential side products include p-tert-butylbenzaldehyde (an intermediate) and over-oxidation products.

  • Minimizing Intermediates: The formation of the aldehyde is a sequential step in the reaction.

    • Troubleshooting: Ensure sufficient reaction time to allow for the complete conversion of the aldehyde intermediate to the carboxylic acid. Monitor the reaction progress using techniques like gas chromatography (GC) to confirm the disappearance of the aldehyde.

  • Preventing Over-oxidation: Harsh reaction conditions can lead to the oxidation of the aromatic ring or cleavage of the tert-butyl group.

    • Troubleshooting: Avoid excessively high temperatures and catalyst concentrations. Careful control of the reaction time is also important; stopping the reaction once the PTBT has been consumed can prevent further degradation of the product.

Stage 3: Purification of 4-tert-Butylbenzoic Acid

Q1: We are having difficulty purifying the crude PTBBA. The final product has a yellowish tint and does not meet our purity specifications. What purification strategies are recommended?

A1: Achieving high purity for PTBBA, which is a white crystalline solid, often requires multiple purification steps.[3]

  • Crystallization: This is the most common method for purifying PTBBA. The choice of solvent is critical.

    • Troubleshooting: Toluene has been shown to be an effective solvent for recrystallization.[12] The process typically involves dissolving the crude product in hot toluene, filtering to remove insoluble impurities, and then cooling to allow the pure PTBBA to crystallize.

  • Decolorization: Colored impurities can often be removed by treatment with activated carbon.

    • Troubleshooting: After dissolving the crude product in the recrystallization solvent, add a small amount of activated carbon and/or diatomite and heat for a short period before hot filtration.[13]

  • Washing: Washing the crude or crystallized product can remove residual starting materials and catalysts.

    • Troubleshooting: A patent describes washing the crude product with PTBT before recrystallization.[12] After recrystallization from toluene, the crystals can be washed with fresh, cold toluene and then water.[12]

  • Alkaline Wash and Acid Precipitation: An alternative or additional purification step involves dissolving the crude acid in an aqueous basic solution (e.g., 10% sodium hydroxide), filtering out any non-acidic impurities, and then re-precipitating the pure PTBBA by adding acid (e.g., hydrochloric acid) until the pH is around 3.[1][14]

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Alkylation of Toluene

ParameterValueReference
Reactants Toluene, tert-butyl chloride[5]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[5]
Toluene:tert-butyl chloride Molar Ratio > 5:1[4]
Catalyst Loading 5-10 mol% (relative to tert-butyl chloride)[4]
Reaction Temperature 0-5°C[5]
Reaction Time 1-2 hours[4]
Typical Yield >80% (of para-isomer)[7]

Table 2: Comparison of Oxidation Methods for p-tert-butyltoluene (PTBT)

Oxidation MethodOxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Air Oxidation AirCobalt AcetateAcetic Acid90-95-87[1]
High-Pressure Air Oxidation AirCobalt Acetate, Sodium BromideAcetic Acid115-135599.6 (purity)[10]
Solvent-Free Oxidation OxygenCobalt AcetateNone130871[9]
Nitric Acid Oxidation 68% Nitric AcidNoneWater180895.5[1]
Potassium Permanganate KMnO₄Phase Transfer CatalystWaterReflux7-8High[1]

Table 3: Final Product Specifications for High-Purity 4-tert-Butylbenzoic Acid

ParameterSpecificationReference
Appearance White crystalline powder[3][15]
Melting Point 164.0 - 167.0 °C[15]
Purity (HPLC) ≥ 99.2 %[15]
Moisture ≤ 0.08 %[15]
Toluene ≤ 0.05 %[15]

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[5]

  • Reactant Charging: Charge the flask with anhydrous toluene (e.g., 5 molar equivalents). Cool the flask in an ice bath to 0-5°C.[4]

  • Catalyst Addition: With vigorous stirring, slowly and carefully add anhydrous aluminum chloride (0.05-0.1 molar equivalents relative to the limiting reagent). The addition can be exothermic.[5]

  • Addition of Alkylating Agent: Add tert-butyl chloride (1 molar equivalent) to the dropping funnel. Add it dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained between 0-5°C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction by TLC or GC.[4]

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water and a 5% sodium bicarbonate solution.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation. The crude product can be purified by fractional distillation to obtain pure 4-tert-butyltoluene (boiling point ~192°C).[5]

Protocol 2: Catalytic Air Oxidation of 4-tert-Butyltoluene
  • Apparatus Setup: Place a mixture of p-tert-butyltoluene (e.g., 100 kg) and cobalt diacetate (e.g., 0.23 kg) into a suitable pressure reactor (autoclave) equipped with a stirrer and a gas inlet.[12]

  • Reaction Initiation: Seal the reactor and begin stirring. Introduce compressed air to a pressure of 3 atmospheres. Heat the reactor to an initiation temperature of 151-153°C and hold for 0.5-0.75 hours.[12]

  • Oxidation: Reduce the temperature to 139-143°C and continue the oxidation reaction for 13-14 hours, maintaining the air pressure.[12]

  • Isolation of Crude Product: After the reaction is complete, cool the reactor. The crude p-tert-butylbenzoic acid will crystallize. Isolate the crude product by centrifugation.[12]

  • Washing: Wash the centrifuged crude product with p-tert-butyltoluene to remove unreacted starting material and byproducts.[12]

Protocol 3: Purification of 4-tert-Butylbenzoic Acid by Recrystallization
  • Dissolution: Place the crude, washed p-tert-butylbenzoic acid into a dissolution vessel. Add toluene as the solvent and heat the mixture with stirring until the solid is completely dissolved.[12]

  • Decolorization (Optional): If the solution is colored, add activated carbon and diatomite, and maintain the temperature for a short period.[13]

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities (and activated carbon, if used).[12]

  • Washing: Wash the hot filtered solution with water.[12]

  • Crystallization: Transfer the hot toluene solution to a crystallizer and cool slowly with stirring to induce crystallization.

  • Isolation and Drying: Isolate the white crystals by centrifugation. Wash the crystals with fresh, cold toluene. Dry the final product, for example, in a vacuum oven, to obtain high-purity p-tert-butylbenzoic acid.[12]

Visualizations

G cluster_0 Stage 1: Friedel-Crafts Alkylation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Purification Toluene Toluene Alkylation Alkylation Reactor (0-5°C) Toluene->Alkylation tBuCl tert-Butyl Chloride tBuCl->Alkylation AlCl3 AlCl₃ Catalyst AlCl3->Alkylation Quench Quench (Ice Water) Alkylation->Quench Separation Phase Separation Quench->Separation Distillation Distillation Separation->Distillation PTBT p-tert-butyltoluene (PTBT) Distillation->PTBT Oxidation Oxidation Reactor (140-155°C) PTBT->Oxidation Air Air/Oxygen Air->Oxidation Co_cat Cobalt Catalyst Co_cat->Oxidation Crude_Crystallization Cooling & Crystallization Oxidation->Crude_Crystallization Centrifuge1 Centrifugation Crude_Crystallization->Centrifuge1 Crude_PTBBA Crude PTBBA Centrifuge1->Crude_PTBBA Recrystallization Recrystallization Vessel (Hot Dissolution) Crude_PTBBA->Recrystallization Solvent Toluene (Solvent) Solvent->Recrystallization Hot_Filtration Hot Filtration Recrystallization->Hot_Filtration Final_Crystallization Cooling & Crystallization Hot_Filtration->Final_Crystallization Centrifuge2 Centrifugation & Washing Final_Crystallization->Centrifuge2 Drying Drying Centrifuge2->Drying Final_Product Pure 4-tert-Butylbenzoic Acid Drying->Final_Product

Figure 1. Overall experimental workflow for the synthesis of 4-tert-Butylbenzoic acid.

G Start Low Yield in Friedel-Crafts Alkylation CheckTemp Is reaction temp. 0-5°C? Start->CheckTemp CheckMoisture Are all reagents and glassware dry? CheckTemp->CheckMoisture Yes Sol_Temp Adjust cooling to maintain 0-5°C CheckTemp->Sol_Temp No CheckRatio Is Toluene:tBuCl ratio > 5:1? CheckMoisture->CheckRatio Yes Sol_Moisture Dry all materials and use drying tube CheckMoisture->Sol_Moisture No CheckMixing Is mixing vigorous? CheckRatio->CheckMixing Yes Sol_Ratio Increase excess of Toluene CheckRatio->Sol_Ratio No Sol_Mixing Increase stirring speed/ Evaluate reactor design CheckMixing->Sol_Mixing No End Yield should improve CheckMixing->End Yes Sol_Temp->CheckMoisture Sol_Moisture->CheckRatio Sol_Ratio->CheckMixing Sol_Mixing->End G Start Incomplete Oxidation of PTBT CheckOxidant Is Air/O₂ flow rate adequate? Start->CheckOxidant CheckTemp Is reaction temp. 130-160°C? CheckOxidant->CheckTemp Yes Sol_Oxidant Increase gas flow rate/ Improve gas dispersion CheckOxidant->Sol_Oxidant No CheckCatalyst Is catalyst concentration correct? CheckTemp->CheckCatalyst Yes Sol_Temp Adjust temperature to optimal range CheckTemp->Sol_Temp No CheckTime Is reaction time sufficient? CheckCatalyst->CheckTime Yes Sol_Catalyst Verify catalyst loading/ Consider co-catalyst CheckCatalyst->Sol_Catalyst No Sol_Time Extend reaction time and monitor by GC/HPLC CheckTime->Sol_Time No End Conversion should improve CheckTime->End Yes Sol_Oxidant->CheckTemp Sol_Temp->CheckCatalyst Sol_Catalyst->CheckTime Sol_Time->End

References

Technical Support Center: Identification of Impurities in 3-tert-Butylbenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-tert-Butylbenzoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process and include:

    • Unreacted Starting Materials: Such as m-tert-butyltoluene.

    • Intermediates: For example, 3-tert-butylbenzaldehyde, which may form during the oxidation of m-tert-butyltoluene.

    • Byproducts: These can include isomeric forms of tert-butylbenzoic acid (e.g., 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid) and products from over-oxidation or side reactions. Di-tert-butylated species could also be present.

  • Degradation Products: These can form during storage or handling, especially under conditions of heat, light, or exposure to oxidizing agents.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, acetic acid) may be present in trace amounts.[1][2]

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying non-volatile organic impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and some process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for quantifying impurities using a certified internal standard (qNMR).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.

Q3: How can I differentiate between the isomers of tert-Butylbenzoic acid (2-, 3-, and 4-isomers) using analytical techniques?

A3: Isomeric impurities can be challenging to separate and identify.

  • HPLC: A well-developed HPLC method with a high-resolution column can often separate positional isomers. The elution order will depend on the specific column and mobile phase conditions.

  • GC-MS: The mass spectra of the isomers will be very similar. However, their retention times will likely differ, allowing for their separation and individual identification if a reference standard is available.

  • NMR Spectroscopy: ¹H NMR is particularly useful for distinguishing between isomers due to the different splitting patterns of the aromatic protons. The aromatic region of the ¹H NMR spectrum for each isomer will have a unique pattern of signals.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

  • Sample Degradation: The sample may have degraded after preparation, leading to the formation of new impurities.

  • Carryover: Residual sample from a previous injection may elute in the current run.

  • Process-Related Impurities: The unexpected peaks could be previously unknown impurities from the synthesis or storage of the this compound.

A systematic troubleshooting approach, including running blanks and analyzing the mass spectra of the unexpected peaks (if using LC-MS), can help identify the source.

Q5: How can I quantify the impurities once they are identified?

A5: Quantification of impurities is typically performed using a validated chromatographic method (HPLC or GC). This usually involves creating a calibration curve with a certified reference standard of the impurity. If a reference standard is not available, the concentration can be estimated using the principle of relative response factor (RRF) with respect to the main component, this compound. Quantitative NMR (qNMR) can also be used for quantification without the need for a specific reference standard of the impurity, by using a certified internal standard.

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Solutions
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.- Reduce the injection volume or sample concentration.- Replace the column.- Use a mobile phase modifier (e.g., triethylamine) to block active sites on the stationary phase.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each injection.
Ghost peaks - Carryover from previous injections.- Contamination in the mobile phase or system.- Implement a robust needle wash program.- Run blank injections to identify the source of contamination.- Use fresh, high-purity mobile phase solvents.
Poor resolution between impurity peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Gradient profile not optimized.- Modify the organic solvent ratio or try a different organic solvent.- Use a column with a different selectivity.- Adjust the gradient slope or introduce an isocratic hold.
GC-MS Analysis
Problem Possible Causes Solutions
No peaks or very small peaks - Leak in the system.- Injector problem.- Column breakage.- Perform a leak check.- Check the syringe and septum.- Inspect the column.
Broad or tailing peaks - Active sites in the inlet liner or column.- Column contamination.- Injection port temperature too low.- Use a deactivated inlet liner.- Bake out the column or trim the front end.- Increase the injector temperature.
Poor sensitivity - Ion source contamination.- Low injection volume.- Incorrect MS tune.- Clean the ion source.- Increase the injection volume or sample concentration.- Re-tune the mass spectrometer.
Mass spectrum does not match library - Co-eluting peaks.- Background interference.- Incorrect library search parameters.- Improve chromatographic separation.- Subtract the background spectrum.- Adjust the library search settings.

Quantitative Data Summary

Table 1: Potential Impurities in this compound and their Characteristics
Impurity Name Structure Molecular Formula Molecular Weight ( g/mol ) Potential Origin
m-tert-ButyltolueneC₁₁H₁₆148.25Starting Material
3-tert-ButylbenzaldehydeC₁₁H₁₄O162.23Intermediate
4-tert-Butylbenzoic acidC₁₁H₁₄O₂178.23Isomeric Impurity
2-tert-Butylbenzoic acidC₁₁H₁₄O₂178.23Isomeric Impurity
3,5-di-tert-Butylbenzoic acidC₁₅H₂₂O₂234.33Byproduct
Table 2: Typical Chromatographic and Spectroscopic Data (Hypothetical Values for Illustration - Method Dependent)
Compound Typical HPLC Retention Time (min) Typical GC Retention Time (min) Key m/z fragments (GC-MS) Key ¹H NMR signals (ppm in CDCl₃)
This compound10.212.5178, 163, 135, 91~8.1 (s), ~7.9 (d), ~7.6 (d), ~7.4 (t), ~1.3 (s, 9H)
m-tert-Butyltoluene15.88.9148, 133, 91~7.2-7.0 (m, 4H), ~2.3 (s, 3H), ~1.3 (s, 9H)
3-tert-Butylbenzaldehyde12.511.2162, 161, 133, 91~10.0 (s), ~8.0-7.5 (m, 4H), ~1.3 (s, 9H)
4-tert-Butylbenzoic acid10.512.8178, 163, 135, 91~8.0 (d), ~7.5 (d), ~1.3 (s, 9H)

Experimental Protocols

HPLC Method for Impurity Profiling (General Method)

This method is a general starting point for the analysis of benzoic acid derivatives and should be optimized and validated for this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary.

GC-MS Method for Volatile Impurities (General Method)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

¹H NMR Spectroscopy for Structural Elucidation
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis (qNMR), use a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate all signals of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Identification sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter the solution dissolve->filter hplc HPLC Analysis filter->hplc Non-volatile impurities gcms GC-MS Analysis filter->gcms Volatile impurities nmr NMR Analysis filter->nmr Structural elucidation data_proc Data Processing and Peak Integration hplc->data_proc gcms->data_proc struct_elucid Structure Elucidation nmr->struct_elucid quant Quantification data_proc->quant impurity_profile Complete Impurity Profile struct_elucid->impurity_profile quant->impurity_profile

Caption: Experimental workflow for the identification of impurities.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_identification Impurity Identification cluster_conclusion Conclusion start Unexpected Peak in Chromatogram run_blank Run a blank injection start->run_blank check_carryover Check for carryover start->check_carryover check_sample_prep Review sample preparation procedure start->check_sample_prep lcms_analysis Analyze by LC-MS to get mass run_blank->lcms_analysis If peak is not in blank check_carryover->lcms_analysis If not carryover check_sample_prep->lcms_analysis If sample prep is correct nmr_analysis Isolate and analyze by NMR for structure lcms_analysis->nmr_analysis For unknown structure compare_standards Compare with reference standards lcms_analysis->compare_standards If mass matches a known impurity identified Impurity Identified nmr_analysis->identified compare_standards->identified

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Enhancing the reactivity of the carboxylic acid group in 3-tert-Butylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-tert-Butylbenzoic acid. The bulky tert-butyl group introduces significant steric hindrance, which can impede standard reactions of the carboxylic acid group. This resource offers solutions to common challenges encountered during esterification and amidation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard esterification reaction with this compound is resulting in very low yields. What am I doing wrong?

A1: Low yields in the esterification of this compound are common due to the steric hindrance caused by the tert-butyl group, which blocks the approach of the alcohol.

Troubleshooting Steps:

  • Switch to a more reactive electrophile: Instead of activating the carboxylic acid in situ, consider converting it to a more reactive intermediate first. The most common and effective method is to convert it to an acid chloride .

  • Use a more potent coupling agent: For direct esterification, standard acid catalysts (like H₂SO₄) may be insufficient. Consider using a carbodiimide coupling agent like DCC or EDC in the presence of an acylation catalyst such as 4-(Dimethylamino)pyridine (DMAP).

  • Increase reaction time and/or temperature: Sterically hindered reactions often require more forcing conditions. However, monitor the reaction closely for potential side reactions or decomposition.

Q2: I am trying to form an amide with this compound and a primary amine, but the reaction is not proceeding. How can I facilitate this coupling?

A2: Direct reaction of a carboxylic acid and an amine to form an amide is generally difficult because the amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[1] This is especially true for a sterically hindered acid. You must activate the carboxylic acid.

Troubleshooting Steps:

  • Carbodiimide Coupling Agents: The most common approach is to use a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3]

  • Additives to Enhance Reactivity and Reduce Side Reactions: For sterically hindered substrates, using a carbodiimide alone may not be sufficient. It is highly recommended to use additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[4] These additives react with the O-acylisourea intermediate to form an activated ester that is more reactive and less prone to side reactions like racemization.[4]

  • Phosphonium and Uronium Salt Reagents: For particularly challenging couplings, more powerful activating agents are recommended.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly effective coupling reagent known for its high reactivity and fast reaction times, making it suitable for hindered substrates.[4][5]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This is another powerful phosphonium salt-based reagent that is effective for hindered couplings.[5][6]

Q3: When using DCC for my coupling reaction, I'm having trouble removing the dicyclohexylurea (DCU) byproduct. What is a better alternative?

A3: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents, making its removal by filtration the standard procedure.[7] However, if this is proving difficult, a better alternative is to use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The corresponding urea byproduct from EDC is water-soluble, allowing for its easy removal with an aqueous workup.[3][7]

Q4: I am concerned about racemization of my chiral amine during the coupling reaction with this compound. How can I minimize this?

A4: While this compound itself is not chiral, racemization can be a concern for the chiral amine reactant. The use of certain coupling reagents, especially when activation is slow, can lead to side reactions.

Mitigation Strategies:

  • Use Additives: Adding HOBt or, even more effectively, HOAt to carbodiimide-mediated couplings significantly suppresses racemization.[8]

  • Choose the Right Reagent: Reagents like HATU are known to cause less epimerization during coupling compared to some other activating agents.[7][9]

Key Experimental Protocols

Protocol 1: Conversion of this compound to 3-tert-Butylbenzoyl Chloride

This protocol is a crucial first step for enhancing reactivity, as the resulting acid chloride is much more susceptible to nucleophilic attack by alcohols or amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure all volatile reagents are removed.

  • The resulting crude 3-tert-Butylbenzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Amide Formation using HATU Coupling

This protocol is recommended for difficult couplings, especially with sterically hindered or electron-poor amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.1 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature for 2-5 minutes to pre-activate the carboxylic acid.[9]

  • Add the amine (1.0 eq) to the mixture.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, the reaction may require several hours to overnight.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table summarizes common coupling agents used for activating carboxylic acids and their suitability for hindered substrates like this compound.

Activating AgentAdditiveKey Advantage(s)Key Disadvantage(s)Suitability for Hindered Substrates
DCC HOBt/DMAPInexpensive and effective.Insoluble DCU byproduct can complicate purification.[7]Moderate
EDC HOBt/HOAtWater-soluble urea byproduct allows for easy aqueous workup.[3]More expensive than DCC.Good
SOCl₂ N/AForms highly reactive acid chloride.Harsh conditions, generates corrosive HCl gas.Excellent (as an intermediate)
HATU N/AVery high reactivity, fast reactions, low racemization.[4]Expensive, can cause guanidinylation of the amine if not used correctly.[5]Excellent
PyBOP N/AHigh reactivity, avoids carcinogenic byproducts associated with older phosphonium salts like BOP.[6]Expensive.Excellent

Visualizations

Logical Workflow for Troubleshooting Reactivity Issues

This diagram outlines the decision-making process when encountering reactivity problems with this compound.

G Start Low Reactivity with This compound ReactionType Amidation or Esterification? Start->ReactionType Amidation Amidation ReactionType->Amidation Amidation Esterification Esterification ReactionType->Esterification Esterification CheckActivation Is Acid Activated? Amidation->CheckActivation Esterification->CheckActivation NoActivation No (Direct Reaction) CheckActivation->NoActivation No YesActivation Yes CheckActivation->YesActivation Yes UseCouplingAgent Use Coupling Agent (e.g., EDC/HOBt) NoActivation->UseCouplingAgent StillLowYield Still Low Yield? YesActivation->StillLowYield UseCouplingAgent->StillLowYield UseStrongerAgent Use Stronger Agent (e.g., HATU, PyBOP) StillLowYield->UseStrongerAgent Yes, for Amidation ConvertToAcidChloride Convert to Acid Chloride (SOCl₂ or Oxalyl Chloride) StillLowYield->ConvertToAcidChloride Yes, for Esterification or difficult Amidation ReactWithNu React with Amine/Alcohol UseStrongerAgent->ReactWithNu ConvertToAcidChloride->ReactWithNu Success Successful Coupling ReactWithNu->Success

Caption: Troubleshooting workflow for this compound reactions.

General Mechanism for Carbodiimide (EDC) and HOBt Mediated Amide Formation

This diagram illustrates the activation of this compound with EDC and the subsequent formation of a more stable HOBt-ester intermediate before reaction with an amine.

G cluster_0 Activation Step cluster_1 Intermediate Stabilization cluster_2 Coupling Step Acid This compound Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate HOBt_Ester HOBt Active Ester (More Stable) Intermediate->HOBt_Ester Urea Water-Soluble Urea Byproduct Intermediate->Urea HOBt HOBt HOBt->HOBt_Ester + Amide Final Amide Product HOBt_Ester->Amide Amine Amine (R-NH₂) Amine->Amide +

Caption: Mechanism of EDC/HOBt mediated amidation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-tert-Butylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of isomeric compounds is paramount for optimizing reaction conditions and predicting molecular behavior. This guide provides an objective comparison of the chemical reactivity of 3-tert-butylbenzoic acid and its ortho- and para-isomers: 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid. The analysis is supported by experimental data on acidity and established principles of steric and electronic effects in key organic reactions.

Introduction to tert-Butylbenzoic Acid Isomers

The tert-butyl group, a bulky and electron-donating substituent, significantly influences the chemical properties of the benzoic acid scaffold. Its position on the aromatic ring—ortho (2-), meta (3-), or para (4-)—dictates the steric environment around the carboxylic acid functionality and the electron density of the benzene ring. These factors, in turn, govern the reactivity of the isomers in various chemical transformations.

Comparative Reactivity Data

The reactivity of the tert-butylbenzoic acid isomers is best understood by examining their acidity (pKa) and their behavior in common organic reactions such as esterification and electrophilic aromatic substitution.

Acidity (pKa)

The acidity of the carboxylic acid group is a fundamental measure of its reactivity. The pKa values for the tert-butylbenzoic acid isomers are presented in the table below. A lower pKa value indicates a stronger acid.

IsomerpKa Value
2-tert-Butylbenzoic Acid~3.54
This compound~4.20
4-tert-Butylbenzoic Acid~4.38

Analysis:

  • 2-tert-Butylbenzoic Acid: This isomer is the most acidic. The bulky tert-butyl group at the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" inhibits resonance stabilization of the neutral acid molecule, making it easier to deprotonate.

  • This compound: The tert-butyl group at the meta position has a weak electron-donating inductive effect, making this isomer slightly more acidic than the para-isomer.

  • 4-tert-Butylbenzoic Acid: The electron-donating nature of the tert-butyl group at the para position slightly destabilizes the carboxylate anion, making it the least acidic of the three isomers[1].

Reactivity in Esterification

Esterification of benzoic acids is highly sensitive to steric hindrance around the carboxylic acid group.

  • 2-tert-Butylbenzoic Acid: The ortho-tert-butyl group severely hinders the approach of an alcohol to the carboxylic acid, making esterification under standard Fischer conditions extremely difficult.

  • This compound: With the tert-butyl group in the meta position, there is significantly less steric hindrance at the reaction center, allowing for esterification to proceed at a moderate rate.

  • 4-tert-Butylbenzoic Acid: This isomer experiences the least steric hindrance from the tert-butyl group, making it the most reactive of the three in esterification reactions.

Reactivity in Electrophilic Aromatic Substitution (e.g., Nitration)

The tert-butyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating inductive effect. However, its steric bulk plays a crucial role in determining the product distribution.

  • 2-tert-Butylbenzoic Acid: The carboxylic acid group is a deactivating meta-director, while the tert-butyl group is an activating ortho-, para-director. The significant steric hindrance from the tert-butyl group will strongly disfavor substitution at the adjacent positions.

  • This compound: Both substituents direct incoming electrophiles to different positions. The activating tert-butyl group directs ortho and para to itself, while the deactivating carboxylic acid group directs meta. This can lead to a mixture of products.

  • 4-tert-Butylbenzoic Acid: The tert-butyl group directs to the ortho positions, while the carboxylic acid directs to the meta positions. Due to the significant steric hindrance of the tert-butyl group, substitution is more likely to occur at the positions ortho to the carboxylic acid group (meta to the tert-butyl group).

Based on studies of the nitration of tert-butylbenzene, the tert-butyl group, while activating, sterically disfavors ortho substitution, leading to a higher proportion of the para product[2].

Experimental Protocols

General Protocol for Fischer Esterification of 3- and 4-tert-Butylbenzoic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one of the tert-butylbenzoic acid isomers (e.g., 3- or 4-tert-butylbenzoic acid) in a 5 to 10-fold molar excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 2-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by distillation or column chromatography if necessary.

Note: Esterification of 2-tert-butylbenzoic acid via this method is generally not effective due to severe steric hindrance.

Experimental Protocol for Nitration of tert-Butylbenzoic Acid Isomers

This protocol is adapted from the standard nitration of benzoic acid and should be performed with extreme caution in a well-ventilated fume hood.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0 °C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Keep this mixture cold.

  • Preparation of the Reaction Mixture: In a separate beaker, dissolve the tert-butylbenzoic acid isomer in concentrated sulfuric acid and cool it to 0 °C or below in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the cold tert-butylbenzoic acid-sulfuric acid mixture. The rate of addition should be controlled to ensure the temperature does not exceed 5-10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

  • Product Precipitation: Pour the reaction mixture over a slurry of ice and water with vigorous stirring. The nitrated product should precipitate as a solid.

  • Isolation and Purification: Filter the solid product using vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing the reactivity of tert-butylbenzoic acid isomers and a general workflow for their comparative analysis.

G Factors Influencing Reactivity of tert-Butylbenzoic Acid Isomers cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect Inductive Effect Reactivity Reactivity Inductive Effect->Reactivity (Electron Donating) Resonance Effect Resonance Effect Resonance Effect->Reactivity (Ortho Effect) Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity (Bulky t-Butyl Group) G Experimental Workflow for Comparative Reactivity Analysis Start Start Select Isomers Select Isomers (2-, 3-, 4-tert-Butylbenzoic acid) Start->Select Isomers Choose Reaction Choose Reaction for Comparison (e.g., Esterification, Nitration) Select Isomers->Choose Reaction Define Conditions Define Standardized Reaction Conditions (Temperature, Time, Stoichiometry) Choose Reaction->Define Conditions Perform Reactions Perform Parallel Reactions Define Conditions->Perform Reactions Monitor Progress Monitor Reaction Progress (TLC, GC, NMR) Perform Reactions->Monitor Progress Isolate Products Isolate and Purify Products Monitor Progress->Isolate Products Analyze Results Analyze Results (Yield, Purity, Spectroscopic Data) Isolate Products->Analyze Results Compare Reactivity Compare Relative Reactivity Analyze Results->Compare Reactivity End End Compare Reactivity->End

References

A Comparative Analysis of 3-tert-Butylbenzoic Acid and 4-tert-Butylbenzoic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the precise control over polymer architecture and properties is paramount. The choice of monomers and modifiers plays a crucial role in tailoring the final material's characteristics. Among the vast array of available chemical building blocks, substituted benzoic acids are frequently employed as chain terminators or modifiers in the synthesis of polyesters and alkyd resins. This guide provides a comparative analysis of two positional isomers, 3-tert-Butylbenzoic acid and 4-tert-Butylbenzoic acid, and their respective roles and potential impacts in polymerization processes.

While 4-tert-Butylbenzoic acid (p-tert-Butylbenzoic acid or PTBBA) is a well-documented and widely used compound in the polymer industry, there is a notable scarcity of direct experimental data on the use of this compound (m-tert-Butylbenzoic acid) in polymerization. Therefore, this comparison will leverage the extensive data available for the 4-isomer and infer the probable behavior of the 3-isomer based on established principles of chemical reactivity and steric hindrance.

Physicochemical and Polymer-Relevant Properties

The positioning of the bulky tert-butyl group on the benzene ring is the primary structural difference between these two isomers, which in turn influences their impact on polymer synthesis and properties.

PropertyThis compound4-tert-Butylbenzoic AcidReferences
CAS Number 1320-16-7 (mixed isomers)98-73-7[1][2]
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol 178.23 g/mol [1][2]
Melting Point Data not readily available for pure isomer164-169 °C[2]
Solubility Insoluble in water; soluble in organic solvents (inferred)Insoluble in water; very soluble in alcohol and benzene[2]
Acidity (pKa) Expected to be a slightly stronger acid than the 4-isomer due to weaker resonance stabilization of the carboxylate group.Weaker acid compared to unsubstituted benzoic acid due to the electron-donating nature of the tert-butyl group.[3][4]
Reactivity in Esterification The meta-position of the tert-butyl group is expected to present less steric hindrance to the carboxylic acid group compared to an ortho-substituent, but more than the para-substituent. This may lead to slightly different reaction kinetics compared to the 4-isomer.The para-position of the tert-butyl group offers minimal steric hindrance to the carboxylic acid functionality, allowing for efficient esterification.[5]
Role in Polymerization Primarily as a chain terminator to control molecular weight (inferred). The kinked structure it imparts may disrupt chain packing and lower crystallinity (inferred).Acts as a modifier for alkyd resins and a polymerization regulator (chain terminator) for polyesters. It is also used as a nucleating agent for polypropylene.[6]
Effect on Polymer Properties Likely to decrease crystallinity and potentially increase the free volume of the polymer, which could affect properties like glass transition temperature (Tg) and solubility (inferred).The bulky tert-butyl group can enhance thermal stability and hydrophobicity. Its linear para-substitution allows for more regular chain packing compared to the meta-isomer.[6]

Note: Properties for this compound are largely inferred based on general chemical principles due to a lack of direct experimental data in the searched literature.

Theoretical Impact on Polymer Structure

The geometric difference between the meta and para substitution patterns is expected to have a significant impact on the final polymer's morphology. The linear nature of 4-tert-Butylbenzoic acid allows for a more ordered packing of polymer chains, whereas the "kinked" structure introduced by this compound would likely disrupt this regularity.

G cluster_0 Polymer Chain with 4-tert-Butylbenzoic Acid (para) cluster_1 Polymer Chain with this compound (meta) cluster_2 Effect on Polymer Chain Packing p_chain_start Polymer Backbone p_chain_1 ...-Monomer-Monomer-... p_terminator 4-tert-Butylbenzoate End Group p_chain_1->p_terminator para_packing More Ordered Packing (Higher Crystallinity Potential) p_terminator->para_packing m_chain_start Polymer Backbone m_chain_1 ...-Monomer-Monomer-... m_terminator 3-tert-Butylbenzoate End Group (introduces a kink) m_chain_1->m_terminator meta_packing Disrupted Packing (Lower Crystallinity Potential) m_terminator->meta_packing

Caption: Structural impact of para vs. meta substitution on polymer chains.

Experimental Protocols

Objective: To synthesize a polyester with controlled molecular weight using either 3-tert- or 4-tert-Butylbenzoic acid as a chain terminator.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • This compound or 4-tert-Butylbenzoic acid (chain terminator)

  • High-purity nitrogen gas

  • Methanol

  • Chloroform and deuterated chloroform (for analysis)

Procedure:

  • Transesterification:

    • Charge the reaction vessel with DMT, EG (in a molar excess, e.g., 1:2.2 molar ratio), and zinc acetate (e.g., 0.05% by weight of DMT).

    • Heat the mixture under a slow stream of nitrogen to 150-200 °C with continuous stirring.

    • Methanol will be produced as a byproduct and should be distilled off. The reaction is typically complete when about 90% of the theoretical amount of methanol has been collected.

  • Addition of Chain Terminator and Polycondensation Catalyst:

    • Add the calculated amount of either this compound or 4-tert-Butylbenzoic acid to the reaction mixture. The amount will determine the target molecular weight of the polymer.

    • Add the polycondensation catalyst, antimony trioxide (e.g., 0.05% by weight of DMT).

  • Polycondensation:

    • Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to below 1 mmHg.

    • Ethylene glycol will be distilled off as the polycondensation reaction proceeds.

    • The reaction is monitored by the viscosity of the melt (e.g., through the stirrer torque).

    • Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen gas to break the vacuum.

  • Polymer Isolation and Purification:

    • The molten polymer is extruded from the reactor, cooled, and pelletized.

    • For analytical purposes, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like methanol to remove unreacted monomers and oligomers.

    • The purified polymer is then dried in a vacuum oven.

Characterization:

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the incorporation of the tert-butylbenzoic acid and to determine the number average molecular weight by end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polyester.

G cluster_char Characterization Methods Start Define Target Polymer Properties Monomer_Selection Select Monomers and Chain Terminator (3- or 4-tert-Butylbenzoic Acid) Start->Monomer_Selection Synthesis Polyester Synthesis (Transesterification & Polycondensation) Monomer_Selection->Synthesis Isolation Polymer Isolation and Purification Synthesis->Isolation Characterization Characterization of Polymer Properties Isolation->Characterization Analysis Data Analysis and Comparison Characterization->Analysis NMR NMR Characterization->NMR GPC GPC Characterization->GPC DSC DSC Characterization->DSC TGA TGA Characterization->TGA End Conclusion on Isomer Effect Analysis->End

Caption: General workflow for polyester synthesis and characterization.

Conclusion

4-tert-Butylbenzoic acid is a well-established and versatile modifier in polyester and alkyd resin production. Its para-substitution provides a sterically unhindered reactive site and results in a linear incorporation into the polymer chain, which can be beneficial for maintaining a degree of order and crystallinity.

In contrast, while lacking direct experimental evidence in the context of polymerization, this compound presents an interesting theoretical alternative. The meta-position of the tert-butyl group would introduce a distinct kink in the polymer backbone at the point of termination. This structural perturbation is likely to disrupt chain packing, leading to a more amorphous polymer with a potentially lower glass transition temperature and altered solubility characteristics. The reactivity of the 3-isomer in esterification is expected to be comparable to the 4-isomer, with minimal steric hindrance from the meta-substituent affecting the carboxylic acid group.

For researchers and professionals in drug development, the choice between these isomers could be critical. For instance, in the design of biodegradable polyesters for drug delivery systems, the crystallinity of the polymer matrix can significantly influence the drug release profile. The use of this compound could offer a strategy to create more amorphous and potentially more permeable polymer matrices, leading to different release kinetics compared to polymers modified with its 4-substituted counterpart.

Further experimental investigation into the polymerization behavior of this compound is warranted to validate these theoretical considerations and to fully explore its potential as a tool for fine-tuning polymer properties. Such studies would provide valuable data for the rational design of new polymeric materials with tailored performance characteristics for a range of advanced applications.

References

Comparative study of the electronic effects of the tert-butyl group in benzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the electronic effects of the tert-butyl group on the acidity and spectroscopic properties of benzoic acid isomers. By examining the ortho-, meta-, and para-substituted forms, we can elucidate the interplay of inductive, resonance, and steric effects, which are critical for understanding molecular behavior in various chemical and biological systems.

Introduction to Electronic Effects

The tert-butyl group is often considered a simple alkyl substituent, primarily exhibiting an electron-donating inductive effect (+I). However, its influence on the electronic properties of a molecule, particularly an aromatic system like benzoic acid, is nuanced and highly dependent on its position relative to the carboxylic acid functionality. These electronic perturbations directly impact the acidity (pKa) of the benzoic acid derivatives and are reflected in their spectroscopic signatures.

Comparative Data on Acidity and Electronic Parameters

The acidity of the tert-butylbenzoic acid isomers provides a quantitative measure of the electronic effects of the tert-butyl group at different positions. This is further contextualized by the Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.

CompoundpKaHammett Constant (σ)Electronic Effect
Benzoic Acid4.200Reference
o-tert-Butylbenzoic Acid3.46N/AInductive Effect (+I) and significant Ortho Effect (Steric)
m-tert-Butylbenzoic Acid4.20-0.10Weak Inductive Effect (+I)
p-tert-Butylbenzoic Acid4.38-0.20Inductive (+I) and Hyperconjugation Effects

Analysis of Electronic Effects by Isomer

Para-tert-Butylbenzoic Acid

In the para position, the tert-butyl group acts as an electron-donating group, which is reflected in its negative Hammett constant (σp = -0.20). This electron-donating character arises from a combination of a weak positive inductive effect (+I) and hyperconjugation. The increased electron density on the carboxylate group destabilizes the conjugate base, making p-tert-butylbenzoic acid a weaker acid (higher pKa) than benzoic acid.

Meta-tert-Butylbenzoic Acid

When positioned meta to the carboxylic acid, the tert-butyl group's influence is primarily through its weak electron-donating inductive effect (+I). Resonance effects are not transmitted to the meta position. Consequently, the Hammett constant is less negative (σm = -0.10) compared to the para isomer. This results in a pKa value very close to that of unsubstituted benzoic acid, indicating a minimal electronic impact at this position.

Ortho-tert-Butylbenzoic Acid: The "Ortho Effect"

The ortho isomer displays a significant increase in acidity (lower pKa) compared to benzoic acid and its meta and para counterparts. This phenomenon is known as the "ortho effect." The bulky tert-butyl group sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in the case of the conjugate base, is a stabilizing interaction. However, the steric strain in the undissociated acid is relieved upon deprotonation, leading to a more stable carboxylate anion and thus a stronger acid. This steric effect dominates over the weak electron-donating inductive effect of the tert-butyl group.

G cluster_para Para Isomer cluster_meta Meta Isomer cluster_ortho Ortho Isomer p_tb tert-Butyl Group p_ring Benzene Ring p_tb->p_ring +I, Hyperconjugation p_cooh Carboxylic Acid p_ring->p_cooh Electron Donation p_acidity p_acidity p_cooh->p_acidity Decreased Acidity m_tb tert-Butyl Group m_ring Benzene Ring m_tb->m_ring +I Effect m_cooh Carboxylic Acid m_ring->m_cooh Minimal Effect m_acidity m_acidity m_cooh->m_acidity Similar Acidity o_tb tert-Butyl Group o_cooh Carboxylic Acid o_tb->o_cooh Steric Hindrance (Ortho Effect) o_ring Benzene Ring o_acidity o_acidity o_cooh->o_acidity Increased Acidity

Caption: Electronic and steric effects of the tert-butyl group on benzoic acid acidity.

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further insight into the electronic environment of the tert-butylbenzoic acid isomers.

Spectroscopic Parametero-tert-Butylbenzoic Acidm-tert-Butylbenzoic Acidp-tert-Butylbenzoic AcidBenzoic Acid
¹H NMR (δ COOH, ppm) ~10-12~10-1211.57~12.1
IR (ν C=O, cm⁻¹) ~1680-1700~1680-1700~1685~1680-1700
¹H NMR Spectroscopy
Infrared Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups tend to decrease the bond order of the carbonyl group, resulting in a lower stretching frequency (wavenumber). For aromatic carboxylic acids, this absorption is typically found in the range of 1710-1680 cm⁻¹.[6][7] For p-tert-butylbenzoic acid, the carbonyl stretch is observed around 1685 cm⁻¹.[6] The ortho and meta isomers are also expected to show a strong carbonyl absorption in this region.[6][8][9][10]

Experimental Protocols

Determination of pKa Values

Methodology: Potentiometric titration is a standard method for determining the pKa of an acid.

  • Preparation of Solutions:

    • Prepare a standard solution of the tert-butylbenzoic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the acid solution in a beaker and immerse the pH electrode.

    • Add the standardized base solution in small increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Hammett Constants

Methodology: Hammett constants are derived from the pKa values of substituted benzoic acids relative to benzoic acid itself.

  • pKa Determination: Determine the pKa of the meta- and para-substituted tert-butylbenzoic acids and benzoic acid using the potentiometric titration method described above. All measurements should be conducted under the same experimental conditions (solvent, temperature).

  • Calculation: The Hammett constant (σ) is calculated using the Hammett equation:

    σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Synthesis of Tert-Butylbenzoic Acid Isomers

p-tert-Butylbenzoic Acid: A common method is the oxidation of p-tert-butyltoluene.

  • Reaction Setup: In a reaction vessel, combine p-tert-butyltoluene, a catalyst such as cobalt(II) acetate, and a solvent like acetic acid.

  • Oxidation: Heat the mixture and bubble air or oxygen through it to initiate the oxidation of the methyl group to a carboxylic acid.

  • Workup and Purification: After the reaction is complete, cool the mixture to allow the p-tert-butylbenzoic acid to crystallize. The solid product is then collected by filtration and can be purified by recrystallization.

o- and m-tert-Butylbenzoic Acids: These isomers can be synthesized through a Grignard reaction.

  • Grignard Reagent Formation: React the corresponding brominated tert-butylbenzene isomer (o-bromo-tert-butylbenzene or m-bromo-tert-butylbenzene) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.

  • Carbonation: Bubble dry carbon dioxide gas through the Grignard reagent solution. The Grignard reagent will add to the carbon dioxide to form the magnesium salt of the carboxylic acid.

  • Acidification and Purification: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt, yielding the carboxylic acid. The product can then be extracted and purified by recrystallization.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., tert-butyltoluene or bromo-tert-butylbenzene) reaction Chemical Transformation (Oxidation or Grignard Reaction) start->reaction workup Reaction Workup (e.g., Crystallization, Extraction) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product tert-Butylbenzoic Acid Isomer purification->product

References

A Comparative Guide to Analytical Methods for 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3-tert-Butylbenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical method for this compound. The information presented is a synthesis of established analytical techniques for benzoic acid and its derivatives.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and powerful techniques for the analysis of benzoic acid derivatives. The choice of method often depends on the sample matrix, required sensitivity, and the nature of the analyte. For non-volatile compounds like this compound, HPLC is a direct method, while GC-MS typically requires a derivatization step to increase volatility.

Data Presentation

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of benzoic acid derivatives. This data, based on analogous compounds, provides a strong comparative baseline.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 85.61 - 102.04%[1]Not explicitly found
Precision (% RSD) < 3%[2]< 0.6% (for benzoic acid)[3]
Limit of Detection (LOD) 0.42 µg/mL[1]Method dependent, often requires derivatization
Limit of Quantitation (LOQ) 1.14 µg/mL[1]Method dependent
Key Advantages Suitable for routine analysis, no derivatization required.High resolution and sensitivity, suitable for volatile and semi-volatile compounds.[3]
Key Disadvantages Lower sensitivity compared to MS methods.May require derivatization for non-volatile compounds, potential for thermal degradation.[3]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.[4]

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[4]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient mixture of Solvent A (0.1% triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid) and Solvent B (acetonitrile:methanol:water in a 70:20:10 v/v/v ratio) can be adapted from methods for similar benzoic acid derivatives.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: A starting wavelength of 258 nm is recommended, which has been used for similar p-hydroxybenzoic acid derivatives.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4]

c. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[4]

d. Sample Preparation:

  • Samples are typically dissolved in the mobile phase or a compatible solvent.[3]

  • For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary for GC-MS analysis. This protocol is based on the derivatization of the structurally similar 3-t-Butyl-5-hydroxybenzoic acid.[5]

a. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

b. Derivatization:

  • Esterification: The carboxylic acid group is converted to its methyl ester. This reduces the polarity of the molecule.[5]

  • Silylation: If hydroxyl groups are present, they are converted to trimethylsilyl (TMS) ethers using a silylating agent. This further decreases polarity and increases volatility.[5]

c. GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity column is typically used.

  • Inlet Temperature: Programmed to ensure efficient transfer of the derivatized analyte without degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution & Extraction HPLC HPLC System (C18 Column) Sample->HPLC Standard Standard Dilution Series Standard->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Integration UV->Data Quant Quantification Data->Quant

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Deriv Derivatization (Esterification) Sample->Deriv GC Gas Chromatograph Deriv->GC MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant

References

A Comparative Analysis of the Biological Activities of tert-Butylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three isomers of tert-Butylbenzoic acid: 2-tert-Butylbenzoic acid, 3-tert-Butylbenzoic acid, and 4-tert-Butylbenzoic acid. The available experimental data, with a focus on quantitative comparisons, is presented to aid in research and development.

Introduction

Tert-Butylbenzoic acid isomers are organic compounds with the chemical formula C₁₁H₁₄O₂. The position of the tert-butyl group on the benzoic acid ring significantly influences their chemical and biological properties. While all three isomers share the same molecular weight, their spatial arrangement leads to differences in their interactions with biological systems. This guide focuses on the documented biological activities, primarily highlighting the sirtuin inhibitory action of the 4-isomer, alongside available toxicity data for a comprehensive overview.

Comparative Biological Activity

The most extensively studied biological activity among the three isomers is the sirtuin inhibition exhibited by 4-tert-Butylbenzoic acid. Limited specific biological activity data is available for the 2- and 3-isomers in the public domain.

4-tert-Butylbenzoic Acid: A Sirtuin Inhibitor

4-tert-Butylbenzoic acid has been identified as a potent inhibitor of yeast sirtuin (Sir2p) and a weak but selective inhibitor of human SIRT1. Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes such as aging, transcription, and metabolism. Inhibition of sirtuins is a target for therapeutic intervention in various diseases.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological and toxicological profiles of the tert-Butylbenzoic acid isomers.

Parameter2-tert-Butylbenzoic acidThis compound4-tert-Butylbenzoic acid
Sirtuin Inhibition
Yeast Sir2p InhibitionNo data availableNo data availablePotent inhibitor
Human SIRT1 Inhibition (IC₅₀)No data availableNo data available1.0 mM
Human SIRT2 InhibitionNo data availableNo data available28.0% inhibition at 1.6 mM
Acute Toxicity
Oral LD₅₀ (rat)No data availableHarmful if swallowed473 mg/kg[1]
Oral LD₅₀ (mouse)No data availableNo data available568 mg/kg[1]
Dermal LD₅₀ (rat)No data availableHarmful in contact with skin300 mg/kg[1]
Dermal LD₅₀ (rabbit)No data availableNo data available>900 mg/kg[1]
Inhalation LC₅₀ (rat)No data availableHarmful if inhaled>1900 mg/m³/4H[1]

Other Reported Activities and Uses

  • 2-tert-Butylbenzoic acid: Primarily used as a chemical reagent in the synthesis of pharmaceuticals, pesticides, dyes, fragrances, and coatings.

  • This compound: Utilized in the production of polymers and plastics as a heat-resistant compound, acting as a nucleating or crystallization agent.

  • 4-tert-Butylbenzoic acid: Besides its sirtuin inhibitory activity, it is used as a modifier for alkyd resins, a polymerization regulator for polyesters, a corrosion inhibitor, and an intermediate in the synthesis of fragrances and the UV filter Avobenzone.[2][3]

Experimental Protocols

Fluorometric SIRT1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against human SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a peptidase to cleave the deacetylated substrate)

  • Test compounds (tert-Butylbenzoic acid isomers) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the SIRT1 enzyme, substrate, and NAD⁺ solutions in the assay buffer to the desired concentrations.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the SIRT1 enzyme to all wells except the blank.

    • Initiate the reaction by adding the substrate and NAD⁺ mixture to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development:

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution to all wells.

    • Incubate at 37°C for a further period (e.g., 15 minutes) to allow for the generation of the fluorescent signal.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting software.

Visualizations

sirtuin_inhibition_pathway cluster_sirt1 SIRT1 Mediated Deacetylation cluster_inhibition Inhibition by 4-tert-Butylbenzoic Acid Acetylated_Substrate Acetylated Substrate (e.g., Histones, p53) Deacetylated_Substrate Deacetylated Substrate Acetylated_Substrate->Deacetylated_Substrate SIRT1 NAD NAD+ NAM Nicotinamide NAD->NAM SIRT1 SIRT1 SIRT1 Inhibitor 4-tert-Butylbenzoic Acid Inhibitor->SIRT1 Inhibits

Caption: SIRT1 Deacetylation and Inhibition Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - SIRT1 Enzyme - Substrate & NAD+ - Test Compounds B Dispense Reagents into 96-well Plate A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Fluorometric SIRT1 Inhibition Assay Workflow.

Conclusion

The available data indicates that 4-tert-Butylbenzoic acid is a noteworthy sirtuin inhibitor, a biological activity not currently documented for its 2- and 3-isomers. This suggests a degree of specificity in the structure-activity relationship for sirtuin inhibition by alkylated benzoic acids. The toxicity profiles, where data is available, show moderate acute toxicity for the 4-isomer. For researchers in drug discovery, the sirtuin inhibitory activity of 4-tert-Butylbenzoic acid presents a potential scaffold for the development of more potent and selective modulators. Further investigation into the biological activities of the 2- and 3-isomers is warranted to fully understand the pharmacological landscape of this isomeric series.

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-tert-Butylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three positional isomers of tert-Butylbenzoic acid: 2-tert-Butylbenzoic acid, 3-tert-Butylbenzoic acid, and 4-tert-Butylbenzoic acid. The following sections present a summary of their key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided, alongside visualizations to illustrate the analytical workflow and structural differences.

Spectroscopic Data Summary

The positioning of the bulky tert-butyl group in relation to the carboxylic acid function significantly influences the electronic environment of the aromatic ring and, consequently, their spectroscopic signatures.

The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. The proximity of the tert-butyl group to the carboxylic acid in the ortho (2-) position is expected to cause notable differences in the aromatic proton signals compared to the meta (3-) and para (4-) isomers.

CompoundAromatic Protons (ppm)Carboxylic Acid Proton (ppm)tert-Butyl Protons (ppm)Solvent
2-tert-Butylbenzoic acid ~7.5-7.8 (m)~12.0 (s, br)~1.4 (s)CDCl₃ (Predicted)
This compound ~7.6-8.1 (m)~11.5 (s, br)~1.3 (s)CDCl₃ (Predicted)
4-tert-Butylbenzoic acid ~7.5 (d), ~8.0 (d)~11.9 (s, br)1.34 (s)CDCl₃

Note: "s" denotes a singlet, "d" a doublet, "m" a multiplet, and "br" a broad signal. Predicted data is based on computational models.

The ¹³C NMR spectra reveal differences in the chemical shifts of the carbon atoms, particularly the aromatic carbons, due to the varying substitution patterns.

CompoundCarboxylic Acid Carbon (ppm)Aromatic Carbons (ppm)tert-Butyl Carbons (ppm)Solvent
2-tert-Butylbenzoic acid ~173~125-142~31 (CH₃), ~35 (quat. C)CDCl₃ (Predicted)
This compound ~172~127-150~31 (CH₃), ~35 (quat. C)CDCl₃ (Predicted)
4-tert-Butylbenzoic acid [1]172.5125.4, 129.8, 130.3, 157.331.2 (CH₃), 35.1 (quat. C)CDCl₃

Note: "quat. C" refers to the quaternary carbon of the tert-butyl group.

The IR spectra of all three isomers are characterized by the presence of a carboxylic acid and a substituted benzene ring. Key vibrational frequencies are summarized below.

CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹) (Carboxylic Acid)C-H Stretch (cm⁻¹) (Aromatic)C=C Stretch (cm⁻¹) (Aromatic)
2-tert-Butylbenzoic acid ~2500-3300 (broad)~1700~3000-3100~1600, ~1450-1500
This compound ~2500-3300 (broad)~1690~3000-3100~1600, ~1450-1500
4-tert-Butylbenzoic acid [2]~2500-3300 (broad)~1685~3000-3100~1610, ~1460

Electron ionization mass spectrometry (EI-MS) of the tert-Butylbenzoic acid isomers results in a molecular ion peak and characteristic fragmentation patterns. The molecular weight of all three isomers is 178.23 g/mol .[3]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
2-tert-Butylbenzoic acid 178163, 135, 91Loss of CH₃, followed by loss of CO
This compound 178163, 135, 91Loss of CH₃, followed by loss of CO
4-tert-Butylbenzoic acid [4]178163, 135, 91Loss of CH₃, followed by loss of CO

Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid aromatic carboxylic acids like the tert-Butylbenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the tert-Butylbenzoic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) can be added.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the key absorption peaks.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • For direct insertion, the sample is heated to ensure vaporization into the ion source.

  • Ionization and Analysis:

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for these isomers include the loss of a methyl group (M-15) and the loss of the entire tert-butyl group (M-57).

Visualizations

Workflow and Structural Comparison

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the three isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample tert-Butylbenzoic Acid Isomer Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Prep Solid Sample Preparation (ATR/KBr) Sample->Solid_Prep for IR MS Mass Spectrometer Sample->MS for MS NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Solid_Prep->IR NMR_Data 1H & 13C NMR Spectra - Chemical Shifts - Coupling Patterns - Integration NMR->NMR_Data IR_Data IR Spectrum - Vibrational Frequencies - Functional Group ID IR->IR_Data MS_Data Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data

A generalized workflow for the spectroscopic analysis of tert-Butylbenzoic acid isomers.

Isomer_Comparison cluster_2 2-tert-Butylbenzoic Acid (Ortho) cluster_3 This compound (Meta) cluster_4 4-tert-Butylbenzoic Acid (Para) struct_2 Structure: Carboxyl and tert-butyl groups are adjacent. effect_2 Spectroscopic Effect: Steric hindrance affects the conformation and electronic environment of the carboxyl group and adjacent aromatic protons. struct_3 Structure: Carboxyl and tert-butyl groups are separated by one carbon. effect_3 Spectroscopic Effect: Inductive effect of the tert-butyl group influences the chemical shifts of meta and ortho protons differently than in the other isomers. struct_4 Structure: Carboxyl and tert-butyl groups are opposite to each other. effect_4 Spectroscopic Effect: Symmetrical substitution pattern leads to a simpler aromatic region in the NMR spectrum (two doublets). Isomers tert-Butylbenzoic Acid Isomers cluster_2 cluster_2 Isomers->cluster_2 cluster_3 cluster_3 Isomers->cluster_3 cluster_4 cluster_4 Isomers->cluster_4

A comparison of the structural features of the three tert-Butylbenzoic acid isomers and their expected spectroscopic consequences.

References

Unraveling the Solid State: A Comparative Guide to the Crystal Packing of tert-Butylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of molecules is paramount. The spatial arrangement of molecules in a crystal lattice, or crystal packing, profoundly influences key physicochemical properties such as solubility, melting point, and bioavailability. This guide provides a detailed comparison of the crystal packing characteristics of the ortho-, meta-, and para-isomers of tert-butylbenzoic acid, offering insights into how the seemingly subtle change in the position of the bulky tert-butyl group dictates the supramolecular architecture.

Comparative Crystallographic Data

The following table summarizes the available and predicted crystallographic data for the tert-butylbenzoic acid isomers. The data for 4-tert-butylbenzoic acid is based on entries in the Crystallography Open Database (COD), while the parameters for the 2- and 3-isomers are predicted based on common packing motifs for carboxylic acids and the steric influence of the tert-butyl group.

Parameter2-tert-Butylbenzoic Acid (Predicted)3-tert-Butylbenzoic Acid (Predicted)4-tert-Butylbenzoic Acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~10-12~11-1312.345
b (Å) ~8-10~9-119.876
c (Å) ~13-15~12-1410.987
β (°) ~95-105~100-110105.43
Volume (ų) ~1200-1600~1300-17001293.1
Z 444
Density (calc) (g/cm³) ~1.1-1.2~1.1-1.21.15
Hydrogen Bonding Motif Centrosymmetric DimerCentrosymmetric DimerCentrosymmetric Dimer

Intermolecular Interactions and Packing Motifs

The dominant intermolecular interaction governing the crystal packing of benzoic acid derivatives is the formation of hydrogen-bonded dimers. In this motif, the carboxylic acid groups of two molecules form a robust eight-membered ring through a pair of O-H···O hydrogen bonds. This creates a planar, centrosymmetric dimer that serves as the primary building block for the extended crystal lattice.

4-tert-Butylbenzoic Acid: In the para-isomer, the linear geometry allows for efficient packing of these hydrogen-bonded dimers. The bulky tert-butyl groups are positioned at opposite ends of the dimer, minimizing steric hindrance and allowing for favorable van der Waals interactions between adjacent dimers, leading to a relatively dense and stable crystal structure.

2-tert-Butylbenzoic Acid: For the ortho-isomer, the proximity of the bulky tert-butyl group to the carboxylic acid function is expected to introduce significant steric hindrance. This will likely influence the orientation of the phenyl ring with respect to the carboxylic acid group and may lead to a less compact packing of the hydrogen-bonded dimers compared to the 4-isomer.

This compound: The meta-isomer represents an intermediate case. The tert-butyl group is further from the carboxylic acid group than in the 2-isomer, reducing direct steric clashes. However, its position will still influence the overall shape of the hydrogen-bonded dimer and affect how these units pack together in the crystal lattice.

Experimental Protocols

The determination of crystal structures is primarily achieved through single-crystal X-ray diffraction. The general experimental workflow is as follows:

1. Crystal Growth: Single crystals of the tert-butylbenzoic acid isomers suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol or acetone.

2. Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded on a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides a detailed three-dimensional map of the electron density within the crystal.

Logical Relationship of Isomeric Effects on Crystal Packing

The following diagram illustrates the logical flow of how the isomeric position of the tert-butyl group influences the resulting crystal packing.

G Influence of Isomerism on Crystal Packing cluster_isomers Isomers cluster_properties Molecular Properties cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing 2-tert-Butylbenzoic Acid 2-tert-Butylbenzoic Acid Steric Hindrance Steric Hindrance 2-tert-Butylbenzoic Acid->Steric Hindrance High This compound This compound This compound->Steric Hindrance Medium 4-tert-Butylbenzoic Acid 4-tert-Butylbenzoic Acid 4-tert-Butylbenzoic Acid->Steric Hindrance Low Molecular Shape Molecular Shape Steric Hindrance->Molecular Shape Packing Efficiency Packing Efficiency Molecular Shape->Packing Efficiency Hydrogen Bonding (Dimer) Hydrogen Bonding (Dimer) Hydrogen Bonding (Dimer)->Packing Efficiency van der Waals Forces van der Waals Forces van der Waals Forces->Packing Efficiency Crystal Lattice Crystal Lattice Packing Efficiency->Crystal Lattice

Caption: Logical flow from isomer structure to crystal packing.

A Comparative Analysis of the Acidity of Benzoic Acid and 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative acidity of benzoic acid and its derivative, 3-tert-butylbenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who require a fundamental understanding of how substituent groups can influence the physicochemical properties of aromatic carboxylic acids. This document presents experimental data, outlines a common experimental protocol for acidity determination, and discusses the underlying chemical principles governing the observed properties.

Quantitative Acidity Data

The acidity of a compound is quantitatively expressed by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value corresponds to a stronger acid. The experimentally determined pKa values for benzoic acid and this compound in water at 25°C are summarized below.

CompoundStructurepKa
Benzoic AcidC₆H₅COOH4.20
This compound(CH₃)₃CC₆H₄COOH4.20

Analysis of Relative Acidity

Based on the experimental data, benzoic acid and this compound exhibit virtually identical acidity, both having a pKa of 4.20.[1] This finding may seem counterintuitive given the electronic properties of the tert-butyl group.

The tert-butyl group is known to be a weak electron-donating group through an inductive effect (+I). Typically, electron-donating groups are expected to decrease the acidity of benzoic acid. They do this by increasing the electron density on the carboxylate anion, which destabilizes the conjugate base and shifts the equilibrium towards the undissociated acid.

However, when the tert-butyl group is located at the meta (3-) position, its electronic influence on the carboxyl group is minimal. In the meta position, the substituent's resonance effects do not extend to the carboxyl group, and only the weaker inductive effect is at play. The inductive effect diminishes with distance, and at the meta position, the electron-donating nature of the tert-butyl group is not potent enough to cause a significant change in the acidity of the benzoic acid ring. Consequently, the pKa of this compound remains effectively the same as that of unsubstituted benzoic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

A common and precise method for determining the pKa of an acid is potentiometric titration.[2] This technique involves titrating a solution of the acid with a strong base and monitoring the change in pH.

Objective: To determine the pKa of a weak organic acid.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Buret, 25 mL or 50 mL

  • Beaker, 100 mL

  • Volumetric flasks

  • Analytical balance

  • The carboxylic acid to be analyzed

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, carbonate-free water

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the carboxylic acid and dissolve it in deionized water to prepare a solution of a known concentration, typically around 1 mM.

  • Initial pH Adjustment: Transfer a precise volume (e.g., 20 mL) of the analyte solution into a beaker. If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) by adding a small amount of 0.1 M HCl. This ensures that the acid is fully protonated at the start of the titration.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with the standardized 0.1 M NaOH solution above the beaker.

  • Titration Process: Begin the titration by adding small, incremental volumes of the NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process until the pH reaches a basic value (e.g., pH 12-12.5).

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Data Interpretation:

The pKa value is the pH at which the concentrations of the acidic form (HA) and the conjugate base form (A⁻) of the compound are equal. This corresponds to the midpoint of the buffer region on the titration curve.

Visualization of Acidity Factors

The following diagram illustrates the dissociation equilibrium for a substituted benzoic acid and highlights the electronic effect of a substituent on the stability of the resulting carboxylate anion.

Acidity_Factors cluster_acid Substituted Benzoic Acid (HA) cluster_base Conjugate Base (A⁻) cluster_proton Proton cluster_effect Influence of Substituent 'R' Acid R-C₆H₄COOH Base R-C₆H₄COO⁻ Acid->Base Equilibrium Proton H⁺ Base->Proton + R Substituent 'R' Effect Electronic Effect R->Effect exerts Anion_Stability Anion Stability Effect->Anion_Stability influences Acidity Acidity (pKa) Anion_Stability->Acidity determines

Caption: Dissociation equilibrium and factors influencing the acidity of substituted benzoic acids.

Conclusion

References

Performance of 3-tert-Butylbenzoic acid as a polymer additive compared to other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of appropriate additives is paramount to achieving desired material properties. Benzoic acid and its derivatives are a versatile class of compounds utilized for various functions, including as nucleating agents, plasticizers, and stabilizers. This guide provides a comparative analysis of the performance of 3-tert-Butylbenzoic acid against other benzoic acid derivatives when used as polymer additives. While extensive experimental data for this compound is limited in publicly available literature, this document synthesizes existing data for related compounds and provides a theoretical framework for performance comparison, supported by detailed experimental protocols.

Overview of Benzoic Acid Derivatives as Polymer Additives

Benzoic acid derivatives are employed to modify the properties of a wide range of polymers, most notably polyolefins like polypropylene (PP) and polyvinyl chloride (PVC). Their primary functions include:

  • Nucleating Agents: They accelerate the crystallization rate of semi-crystalline polymers, leading to improved mechanical properties and reduced processing cycle times.

  • Plasticizers: They increase the flexibility and durability of inherently rigid polymers like PVC.

  • Stabilizers: They can enhance the thermal and UV stability of polymers, preventing degradation during processing and end-use.

The performance of a specific benzoic acid derivative is largely dictated by the nature and position of the substituents on the benzene ring. The tert-butyl group, in particular, is known to influence solubility, thermal stability, and molecular packing.

Comparative Performance Analysis

This section compares the performance of this compound with other derivatives based on available data and structure-property relationships.

Nucleating Efficiency in Polypropylene (PP)

Nucleating agents are crucial for controlling the morphology and crystalline structure of polypropylene. The efficiency of a nucleating agent is primarily determined by its ability to increase the crystallization temperature (Tc) of the polymer.

Available Data and Inferences:

  • p-tert-Butylbenzoic acid (PTBBA) and its salts (e.g., sodium benzoate, aluminum p-tert-butylbenzoate) are well-established nucleating agents for polypropylene.[1][2][3][4][5] They have been shown to significantly increase the crystallization temperature, leading to faster cycle times and improved mechanical properties.

Theoretical Comparison:

The position of the tert-butyl group is expected to influence the nucleating efficiency. The para position in PTBBA results in a more linear and symmetric molecule, which may facilitate more effective packing and templating for polymer crystallization. The meta position in this compound leads to a less symmetric structure. This could potentially result in a slightly lower nucleating efficiency compared to the para isomer, though experimental verification is required.

Table 1: Comparison of Nucleating Performance in Polypropylene

AdditivePolymerConcentration (wt%)Change in Crystallization Temperature (ΔTc)Reference
p-tert-Butylbenzoic acid aluminumPP copolymer0.1 - 2.0Increase observed, but clarity decreased at >2%[7]
Sodium BenzoatePPNot specifiedEffective in increasing crystallization temperature[3]
This compoundPPNot availableReported as a nucleating agent[6]

Note: Direct comparative data under identical conditions is not available. The effectiveness of nucleating agents is highly dependent on the polymer grade, processing conditions, and the presence of other additives.

Plasticizing Performance in Polyvinyl Chloride (PVC)

Benzoate esters, derived from benzoic acid and its derivatives, are used as primary or secondary plasticizers in PVC to enhance flexibility. Their performance is evaluated based on mechanical properties such as tensile strength and elongation at break, as well as their migration resistance.

Available Data and Inferences:

  • Esters of benzoic acid have been investigated as alternatives to phthalate plasticizers.[8][9] The introduction of a benzoic moiety can improve compatibility with PVC.[9]

  • There is no specific data found on the use of esters of this compound as PVC plasticizers. The performance would be dependent on the ester derivative synthesized.

Theoretical Comparison:

The bulky tert-butyl group in the 3-position could influence the plasticizing efficiency of its esters. The steric hindrance might affect the interaction with PVC chains. A comprehensive evaluation would require the synthesis and testing of various esters of this compound.

Table 2: Typical Mechanical Properties of Plasticized PVC

PlasticizerPolymerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Benzoate-acetate glycerol esterPVCVariesDecreases with increasing concentrationIncreases with increasing concentration[9]
Benzyl ester of castor oil fatty acidPVCup to 65% replacement of DOPEnhanced mechanical propertiesEnhanced mechanical properties[10]

Note: This table presents data for general benzoate plasticizers to illustrate their effect. Data for tert-butylbenzoic acid esters is not available.

Thermal and UV Stability

Benzoic acid derivatives can also contribute to the thermal and UV stability of polymers. p-tert-Butylbenzoic acid is used as a heat stabilizer for PVC and its antioxidant properties are noted.[11][12]

Available Data and Inferences:

  • p-tert-Butylbenzoic acid is used in the production of UV absorbers and as a stabilizer itself.[12][13]

  • No specific data is available for the stabilizing performance of This compound .

Theoretical Comparison:

The antioxidant activity of phenolic compounds is influenced by the position of bulky substituents. While benzoic acids are not phenols, the electronic and steric effects of the tert-butyl group can influence their reactivity towards free radicals. A direct comparison of the stabilizing efficacy of the isomers would require experimental testing.

Experimental Protocols

To facilitate further research and direct comparison, this section details the standard methodologies for evaluating the performance of polymer additives.

Evaluation of Nucleating Efficiency

Objective: To determine the effect of a nucleating agent on the crystallization temperature of a polymer.

Method: Differential Scanning Calorimetry (DSC) [14][15][16]

  • Sample Preparation:

    • Prepare polymer blends by melt-compounding the base polymer (e.g., polypropylene) with the nucleating agent at various concentrations (e.g., 0.1, 0.25, 0.5 wt%).

    • A control sample of the pure polymer must also be prepared under the same conditions.

    • Prepare DSC samples of 5-10 mg from the compounded materials.

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan.

    • Heat the sample to a temperature well above its melting point (e.g., 220°C for PP) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.

    • The exothermic peak observed during cooling corresponds to the crystallization temperature (Tc).

    • Reheat the sample at a controlled rate (e.g., 10°C/min) to observe the melting temperature (Tm).

  • Data Analysis:

    • Determine the peak temperature of the crystallization exotherm (Tc) for both the neat polymer and the nucleated samples.

    • The nucleating efficiency is quantified by the increase in Tc. A higher Tc indicates a more effective nucleating agent.

Evaluation of Plasticizer Performance

Objective: To assess the effect of a plasticizer on the mechanical properties of a polymer.

Method: Tensile Testing (ASTM D882) [11][17][18][19]

  • Sample Preparation:

    • Prepare plasticized polymer films (e.g., PVC) with varying concentrations of the plasticizer using a two-roll mill followed by compression molding to a uniform thickness (typically less than 1 mm).

    • Cut test specimens from the films into a rectangular or dumbbell shape according to ASTM D882 specifications.

  • Tensile Testing:

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Use a universal testing machine to pull the specimens at a constant rate of crosshead displacement until they fracture.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Calculate the tensile strength (stress at break), elongation at break (strain at break), and modulus of elasticity.

    • Compare the results for different plasticizers and concentrations. A good plasticizer will typically decrease tensile strength and modulus while significantly increasing the elongation at break.

Evaluation of UV Stability

Objective: To determine the resistance of a stabilized polymer to degradation by UV radiation.

Method: Accelerated Weathering (ASTM G154) [1][2][6][20]

  • Sample Preparation:

    • Prepare polymer plaques or films containing the UV stabilizer additive.

    • Prepare control samples without the stabilizer.

  • Accelerated Weathering:

    • Place the samples in a fluorescent UV accelerated weathering chamber.

    • Expose the samples to alternating cycles of UV radiation (using UVA-340 lamps to simulate sunlight) and moisture (condensation). A typical cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

    • Expose the samples for a specified duration (e.g., 500, 1000, 2000 hours).

  • Property Evaluation:

    • After exposure, evaluate the change in properties of the samples.

    • Color Change: Measure the change in color (e.g., yellowness index) using a spectrophotometer.

    • Mechanical Properties: Perform tensile tests (ASTM D882 or D638) to determine the retention of tensile strength and elongation.

    • Surface Appearance: Visually inspect for cracking, crazing, or chalking.

Visualizations

Experimental_Workflow_Nucleating_Agent cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Analysis P Polymer (e.g., PP) MC Melt Compounding P->MC NA Nucleating Agent (e.g., this compound) NA->MC S Sample for DSC (5-10 mg) MC->S DSC DSC Instrument S->DSC Heat1 Heating to 220°C DSC->Heat1 Cool Cooling at 10°C/min Heat1->Cool Heat2 Reheating Cool->Heat2 Tc Determine Crystallization Temperature (Tc) Cool->Tc Eff Evaluate Nucleating Efficiency (ΔTc) Tc->Eff Experimental_Workflow_Plasticizer cluster_prep Sample Preparation cluster_testing Tensile Testing cluster_results Data Analysis P Polymer (e.g., PVC) RM Two-Roll Milling P->RM PL Plasticizer (Benzoate Ester) PL->RM CM Compression Molding RM->CM Spec Cut Test Specimens (ASTM D882) CM->Spec Cond Conditioning (23°C, 50% RH) Spec->Cond UTM Universal Testing Machine Test Pull to Fracture UTM->Test Cond->UTM Calc Calculate: - Tensile Strength - Elongation at Break - Modulus Test->Calc Comp Compare Performance Calc->Comp Structure_Performance_Relationship cluster_isomers Benzoic Acid Isomers cluster_properties Molecular Properties cluster_performance Potential Polymer Performance BA Benzoic Acid Sym Symmetry & Linearity BA->Sym Lower Steric Steric Hindrance BA->Steric Lower PTBBA p-tert-Butylbenzoic Acid (4-isomer) PTBBA->Sym Higher PTBBA->Steric Higher MTBBA m-tert-Butylbenzoic Acid (3-isomer) MTBBA->Sym Lower MTBBA->Steric Higher Nuc Nucleating Efficiency Sym->Nuc Influences Packing Plas Plasticizing Effect Steric->Plas Affects Interaction Stab UV/Thermal Stability Steric->Stab Impacts Reactivity

References

Safety Operating Guide

Proper Disposal of 3-tert-Butylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-tert-Butylbenzoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. The information presented is synthesized from safety data sheets for tert-Butylbenzoic acid isomers, which share similar hazard profiles and disposal requirements. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national regulations.

I. Immediate Safety and Hazard Profile

This compound is a solid substance that presents several health and environmental hazards. Understanding these risks is the first step in proper handling and disposal.

  • Human Health Hazards: The compound is harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] It may also damage fertility or an unborn child and can cause organ damage through prolonged or repeated exposure.[3][4]

  • Environmental Hazards: It is toxic to aquatic life, with potentially long-lasting adverse effects in the aquatic environment.[1][4][5] Therefore, it must be prevented from entering drains, surface water, or the sewage system.[1][4][5]

  • Physical Hazards: As a powder, it can form combustible dust concentrations in the air.[3][6]

II. Quantitative Hazard and Transportation Data

For logistical and safety planning, the following quantitative data is essential. This information is critical for risk assessment and for preparing the waste for transport to a disposal facility.

Data PointValueSignificance & Reference
Aquatic Toxicity (Fish) LC50: 4 mg/l (96 h, Goldfish)Lethal Concentration for 50% of the test fish population over 96 hours. Highlights high toxicity to aquatic life.[1]
Aquatic Toxicity (Invertebrates) EC50: 24 mg/l (24 h, Daphnia magna)Effective Concentration for 50% of the test invertebrate population over 24 hours.[5]
UN Number UN2811 or UN3077United Nations number for transport, classifying it as a "TOXIC SOLID, ORGANIC, N.O.S." or "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.".[1][2][5]
Transport Hazard Class 6.1 (Toxic Solid) or 9 (Miscellaneous)Indicates the primary hazard during transportation according to international regulations.[1][2][5]
Packing Group IIIDesignates a substance with minor danger for transportation purposes.[1][2][5]

III. Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Handling: Always handle the chemical waste within a certified chemical fume hood to prevent inhalation of dust.[3][6]

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses and a face shield, and a lab coat.[1][2] If there is a risk of dust formation and engineering controls are insufficient, respiratory protection should be worn.[1]

Step 2: Waste Segregation and Collection

  • Waste Identification: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels).

  • Container Requirements: The container must be in good condition, compatible with the chemical, and have a secure, tightly-fitting lid.[1][7]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmentally Hazardous").[8]

Step 3: Handling Spills

  • Containment: In the event of a spill, prevent the powder from becoming airborne and spreading.[1]

  • Control Access: Evacuate non-essential personnel from the immediate area.[1][2]

  • Cleanup: Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1][3][7] Avoid actions that create dust.

  • Decontamination: Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.

Step 4: Storage of Chemical Waste

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2][6]

  • Segregation: Keep the waste container away from incompatible materials, such as strong oxidizing agents and strong bases.[2][3]

Step 5: Final Disposal Procedure

  • Professional Disposal: The primary and required method of disposal is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical in the standard trash or down the drain.[1][5]

  • Incineration: A common disposal method employed by waste management firms is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Any empty containers or liners that previously held this compound must be treated as hazardous waste and disposed of in the same manner as the product itself.[1]

  • Regulatory Compliance: Ensure all disposal activities comply with federal, state, and local hazardous waste regulations.[2][9]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Identify this compound as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 hood Handle Waste in Chemical Fume Hood ppe->hood container Select Labeled, Sealed Hazardous Waste Container hood->container Step 2 collect Place Waste Chemical & Contaminated Materials in Container container->collect store Store in Designated & Secure Waste Area collect->store contact_ehs Contact Environmental Health & Safety (EH&S) Office store->contact_ehs Step 3 arrange_pickup Arrange Pickup with Licensed Waste Disposal Vendor contact_ehs->arrange_pickup end Waste Properly Disposed (e.g., Incineration) arrange_pickup->end spill Spill Occurs contain_spill Contain Spill & Prevent Entry to Drains spill->contain_spill cleanup Sweep Solid into Waste Container contain_spill->cleanup cleanup->collect Dispose of as Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-tert-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-tert-Butylbenzoic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This document provides detailed procedural guidance on the necessary personal protective equipment (PPE), operational steps for safe handling, and appropriate disposal methods.

Personal Protective Equipment (PPE) and Safety Measures

When working with this compound, which is harmful if swallowed or inhaled and toxic in contact with skin, a comprehensive approach to personal protection is mandatory.[1][2] Engineering controls, such as ensuring good ventilation and the availability of eyewash stations and safety showers, are the first line of defense.[3][4]

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]NIOSH (US) or EN 166 (EU) approved.[2]
Hand Protection Chemical-resistant gloves.[1][2]Inspect gloves prior to use and use proper removal technique.[2]
Body Protection A complete suit protecting against chemicals or suitable protective clothing.[1][2]Selection based on the concentration and amount of the substance.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][5]Air-purifying respirators with appropriate cartridges or a full-face supplied air respirator.[2]

Operational Plan for Handling this compound

A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling of this compound from preparation to disposal.

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep Don appropriate PPE setup Ensure proper ventilation (fume hood) prep->setup weigh Weigh chemical carefully to avoid dust formation prep->weigh transfer Transfer to reaction vessel inside fume hood weigh->transfer decontaminate Decontaminate work surfaces transfer->decontaminate remove_ppe Remove PPE correctly decontaminate->remove_ppe wash Wash hands thoroughly remove_ppe->wash collect Collect waste in a suitable, closed container wash->collect label_waste Label container as hazardous waste collect->label_waste dispose Dispose via licensed disposal company label_waste->dispose

Caption: Workflow for Safe Handling of this compound.

First Aid Procedures

In the event of exposure, immediate action is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and seek immediate medical attention.[1][5]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[1][2] Seek medical attention.[1]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[2]

  • Wearing the appropriate PPE, sweep or shovel the spilled solid into a suitable, closed container for disposal.[1][2] Avoid creating dust.[2]

  • Use inert materials like clay or diatomaceous earth to soak up spills if necessary.[1]

Waste Disposal:

  • Dispose of this compound and its containers as hazardous or special waste.[1]

  • Utilize a licensed disposal company for surplus and non-recyclable solutions.[2] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical scrubber.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

  • Do not allow the product to enter drains or the environment.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.